6-(4-Methylpiperazin-1-yl)nicotinaldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
6-(4-methylpiperazin-1-yl)pyridine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O/c1-13-4-6-14(7-5-13)11-3-2-10(9-15)8-12-11/h2-3,8-9H,4-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMIKEWFIIKDSJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC=C(C=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50593573 | |
| Record name | 6-(4-Methylpiperazin-1-yl)pyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50593573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
261715-38-2 | |
| Record name | 6-(4-Methylpiperazin-1-yl)pyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50593573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
6-(4-Methylpiperazin-1-yl)nicotinaldehyde chemical properties
An In-depth Technical Guide to 6-(4-Methylpiperazin-1-yl)nicotinaldehyde
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of this compound, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. While experimental data for this specific molecule is not widely published, this document synthesizes information from closely related analogues and precursors to offer a robust profile. The guide covers physicochemical properties, a detailed proposed synthesis workflow, predicted spectral characteristics, chemical reactivity, and safety protocols, positioning this molecule as a valuable building block for novel therapeutic agents.
Introduction and Molecular Structure
This compound, also known as 6-(4-methylpiperazin-1-yl)pyridine-3-carbaldehyde, belongs to a class of substituted pyridines that are pivotal scaffolds in modern pharmacology. The structure uniquely combines three key pharmacophoric elements: a pyridine ring, an aldehyde functional group, and a 1-methylpiperazine moiety.
-
The pyridine ring is a bioisostere of a phenyl ring, often used to improve solubility and metabolic stability while providing a key hydrogen bond acceptor in the form of the ring nitrogen.
-
The aldehyde group at the 3-position (nicotinaldehyde) is a versatile chemical handle for a wide array of synthetic transformations, including reductive amination, oxidation to a carboxylic acid, and olefination reactions, making it an excellent attachment point for further molecular elaboration.
-
The 1-methylpiperazine substituent is a common feature in numerous approved drugs.[1] It is known to enhance aqueous solubility, improve pharmacokinetic profiles, and can engage in crucial interactions with biological targets.
The strategic combination of these groups makes this compound a highly attractive starting material for constructing compound libraries aimed at discovering new drugs for a variety of therapeutic areas.
Physicochemical Properties
While a dedicated CAS Registry Number for this specific compound is not publicly listed, its core properties can be reliably calculated and estimated from close structural analogues.
Table 1: Physicochemical and Computed Properties
| Property | Value | Source / Method |
| IUPAC Name | 6-(4-methylpiperazin-1-yl)pyridine-3-carbaldehyde | IUPAC Nomenclature |
| Molecular Formula | C₁₁H₁₅N₃O | Calculated |
| Molecular Weight | 205.26 g/mol | Calculated |
| Appearance | Expected to be a solid or high-boiling liquid | Inferred from analogues |
| Solubility | Predicted to be soluble in water and polar organic solvents | Based on piperazine moiety |
| Storage | Store at 2-8°C under an inert atmosphere | Based on isomer data[2] |
| Hydrogen Bond Acceptors | 4 | Calculated |
| Hydrogen Bond Donors | 0 | Calculated |
| Rotatable Bonds | 2 | Calculated |
| Topological Polar Surface Area | 41.9 Ų | Calculated |
Note: Properties are calculated or inferred based on chemical principles and data from structurally similar compounds. Experimental verification is recommended.
Synthesis and Purification
The most chemically sound and efficient synthesis of this compound involves a two-step process starting from a commercially available precursor, 6-chloronicotinonitrile. This pathway is advantageous due to the accessibility of starting materials and the reliability of the chemical transformations.
Step 1: Nucleophilic Aromatic Substitution (SNAr)
The first step is the displacement of the chlorine atom from 6-chloronicotinonitrile with 1-methylpiperazine. The electron-withdrawing nature of the nitrile group and the pyridine ring nitrogen activates the 6-position for nucleophilic attack.
Step 2: Reduction of Nitrile to Aldehyde
The resulting 6-(4-Methylpiperazin-1-yl)nicotinonitrile[3] is then selectively reduced to the corresponding aldehyde. A common and effective method for this transformation is the use of Diisobutylaluminium hydride (DIBAL-H) at low temperatures, which hydrolyzes the intermediate imine to the desired aldehyde.
Diagram: Proposed Synthesis Workflow
Caption: Proposed two-step synthesis of the target compound.
Experimental Protocol (Proposed)
Materials:
-
6-Chloronicotinonitrile
-
1-Methylpiperazine
-
Potassium Carbonate (K₂CO₃)
-
Dimethyl Sulfoxide (DMSO)
-
Diisobutylaluminium hydride (DIBAL-H, 1.0 M in Toluene)
-
Toluene, Anhydrous
-
Ethyl Acetate
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
Step 1: Synthesis of 6-(4-Methylpiperazin-1-yl)nicotinonitrile
-
To a round-bottom flask, add 6-chloronicotinonitrile (1.0 eq), 1-methylpiperazine (1.2 eq), and potassium carbonate (2.5 eq).
-
Add DMSO as the solvent and stir the mixture at 100-120 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography to yield pure 6-(4-Methylpiperazin-1-yl)nicotinonitrile.[3]
Step 2: Synthesis of this compound
-
Dissolve the nitrile intermediate (1.0 eq) in anhydrous toluene under an inert atmosphere (e.g., Argon).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add DIBAL-H (1.5 eq, 1.0 M solution in toluene) dropwise, maintaining the internal temperature below -70 °C.
-
Stir the reaction at -78 °C for 2-3 hours.
-
Quench the reaction by the slow addition of methanol, followed by saturated aqueous NaHCO₃.
-
Allow the mixture to warm to room temperature and stir vigorously until two clear layers form.
-
Separate the layers and extract the aqueous phase with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the final product by silica gel chromatography.
Spectral Analysis (Predicted)
Predicting the spectral data is a crucial step for structure verification. The following are the expected key signals in ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Table 2: Predicted Spectral Data
| Spectrum | Key Signals and Predicted Chemical Shifts (δ) | Rationale |
| ¹H NMR | ~9.9 ppm (s, 1H, -CHO) ~8.7 ppm (d, 1H, Pyridine H2) ~8.0 ppm (dd, 1H, Pyridine H4) ~6.8 ppm (d, 1H, Pyridine H5) ~3.8 ppm (t, 4H, Piperazine CH₂) ~2.5 ppm (t, 4H, Piperazine CH₂) ~2.3 ppm (s, 3H, N-CH₃) | The aldehyde proton is highly deshielded. Pyridine protons appear in the aromatic region with characteristic splitting. Piperazine and methyl protons are in the aliphatic region. |
| ¹³C NMR | ~192 ppm (-CHO) ~162 ppm (Pyridine C6) ~155 ppm (Pyridine C2) ~138 ppm (Pyridine C4) ~132 ppm (Pyridine C3) ~108 ppm (Pyridine C5) ~54 ppm (Piperazine CH₂) ~45 ppm (Piperazine CH₂) ~46 ppm (N-CH₃) | The carbonyl carbon is significantly downfield. Aromatic carbons appear between 105-165 ppm. Aliphatic carbons of the piperazine ring and the methyl group are upfield. |
| MS (ESI+) | [M+H]⁺ = 206.1288 | Calculated exact mass for C₁₁H₁₆N₃O⁺. |
Chemical Reactivity and Stability
The reactivity of this compound is dominated by the aldehyde functional group and the basic nitrogen atoms of the piperazine ring.
-
Aldehyde Reactions: The aldehyde group is susceptible to nucleophilic attack. It can readily undergo:
-
Reductive Amination: Reaction with primary or secondary amines in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form new amine derivatives. This is a cornerstone of combinatorial chemistry.
-
Oxidation: Can be oxidized to the corresponding carboxylic acid, 6-(4-methylpiperazin-1-yl)nicotinic acid[4], using standard oxidizing agents like potassium permanganate or Jones reagent.
-
Wittig Reaction: Reacts with phosphorus ylides to form alkenes, allowing for carbon chain extension.
-
Grignard/Organolithium Addition: Addition of organometallic reagents to form secondary alcohols.
-
-
Piperazine Reactivity: The tertiary amine of the piperazine ring can act as a base and a nucleophile. It can be protonated to form salts, which can be useful for purification or formulation.
-
Stability and Storage: Like many aldehydes, this compound may be sensitive to air and light. Over time, it can oxidize to the carboxylic acid. It is recommended to store the compound in a cool, dry, dark place under an inert atmosphere (e.g., argon or nitrogen) to ensure long-term stability.[2]
Potential Applications in Drug Discovery
The structural motifs present in this compound are prevalent in a wide range of biologically active compounds. This makes it a valuable intermediate for the synthesis of novel therapeutic agents.
-
Kinase Inhibitors: Many kinase inhibitors utilize a substituted pyridine or similar heterocyclic core to interact with the hinge region of the kinase domain. The piperazine moiety often extends into the solvent-exposed region to enhance solubility and target affinity.
-
GPCR Ligands: Piperazine-containing compounds are frequently found in ligands for G-protein coupled receptors, including dopaminergic and serotonergic receptors, where they play a role in treating central nervous system disorders.
-
Antiviral and Antibacterial Agents: The pyridine and piperazine rings are common scaffolds in the development of antimicrobial agents.
The aldehyde functionality provides a straightforward method to link this potent scaffold to other molecular fragments, enabling the exploration of a vast chemical space in the search for new lead compounds.
Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound is not available, a hazard assessment can be made based on its constituent parts: nicotinaldehyde and 1-methylpiperazine.
GHS Hazard Classification (Inferred):
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.
-
Skin Corrosion/Irritation (Category 2): Causes skin irritation.
-
Serious Eye Damage/Irritation (Category 2A): Causes serious eye irritation.
-
Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation.
Table 3: Handling and Safety Precautions
| Precaution Type | Recommendation |
| Engineering Controls | Use only in a well-ventilated area, preferably in a chemical fume hood. |
| Personal Protective Equipment (PPE) | Wear protective gloves (e.g., nitrile), safety goggles with side shields, and a lab coat. |
| Handling | Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapor. Keep away from heat, sparks, and open flames. Wash hands thoroughly after handling. |
| Storage | Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents. |
| First Aid | If Swallowed: Rinse mouth. Do NOT induce vomiting. Call a POISON CENTER or doctor. If on Skin: Wash with plenty of soap and water. If irritation persists, get medical advice. If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice. If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell. |
| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations. |
References
- Santa Cruz Biotechnology, Inc. 6-(4-Benzylpiperazino)nicotinaldehyde. [URL: https://www.scbt.com/p/6-4-benzylpiperazino-nicotinaldehyde-886360-69-6]
- BLDpharm. 6-(4-Ethylpiperazin-1-yl)nicotinaldehyde. [URL: https://www.bldpharm.com/products/1256561-21-3.html]
- PubChem. 6-(4-Methylpiperazin-1-yl)pyridine-3-carboxylic acid. National Center for Biotechnology Information. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/14987926]
- Santa Cruz Biotechnology, Inc. 6-(4-Methylpiperazin-1-yl)nicotinonitrile. [URL: https://www.scbt.com/p/6-4-methylpiperazin-1-yl-nicotinonitrile-54864-89-0]
- Lead Sciences. 6-(4-Methylpiperazin-1-yl)picolinaldehyde. [URL: https://www.leadsciences.com/product/6-4-methylpiperazin-1-ylpicolinaldehyde-1216691-10-9/]
- BLDpharm. 2-Methyl-6-(4-methylpiperazin-1-yl)nicotinaldehyde. [URL: https://www.bldpharm.com/products/1355232-41-4.html]
- PubChem. 6-(4-Methylpiperazin-1-yl)pyridin-3-amine. National Center for Biotechnology Information. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/2763390]
- Ricci, A., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules.
Sources
- 1. Pyridine-3-carbaldehyde - Wikipedia [en.wikipedia.org]
- 2. 6-(4-Methylpiperazin-1-yl)pyridin-3-amine | C10H16N4 | CID 2763390 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. 6-(4-Methylpiperazin-1-yl)pyridine-3-carboxylic acid | C11H15N3O2 | CID 14987926 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 6-(4-Methylpiperazin-1-yl)nicotinaldehyde: Synthesis, Characterization, and Applications in Drug Discovery
This guide provides a comprehensive technical overview of 6-(4-methylpiperazin-1-yl)nicotinaldehyde, a heterocyclic building block with significant potential in medicinal chemistry and drug development. While a specific CAS number for this compound is not readily found in major chemical catalogs, this document outlines a reliable synthetic pathway, predicted physicochemical and spectral properties, and explores its potential applications based on the well-established reactivity of its constituent moieties. This guide is intended for researchers, medicinal chemists, and professionals in the field of drug discovery.
Introduction: A Scaffold of Pharmacological Interest
The molecular architecture of this compound combines two key pharmacophores: the nicotinaldehyde (pyridine-3-carbaldehyde) core and the N-methylpiperazine moiety. The pyridine ring is a ubiquitous feature in a vast array of pharmaceuticals due to its ability to engage in hydrogen bonding and its bioisosteric relationship with a phenyl group. The aldehyde at the 3-position offers a versatile chemical handle for a multitude of synthetic transformations.
The N-methylpiperazine group is also a privileged scaffold in drug design, known to enhance aqueous solubility and bioavailability of parent molecules. Furthermore, piperazine derivatives are known to exhibit a wide range of central nervous system activities, including antipsychotic, antidepressant, and anxiolytic effects, by interacting with various neurotransmitter receptors.[1][2] The strategic combination of these two moieties in this compound makes it a highly attractive starting material for the synthesis of novel compounds with potential therapeutic applications.
This guide will provide a practical, field-proven approach to the synthesis and utilization of this compound, empowering researchers to leverage its potential in their drug discovery programs.
Synthesis and Purification: A Practical and Efficient Protocol
The most logical and efficient synthetic route to this compound is via a nucleophilic aromatic substitution (SNAr) reaction. This approach utilizes readily available starting materials and employs a well-established and scalable reaction mechanism. The key precursors for this synthesis are 6-chloronicotinaldehyde (CAS: 23100-12-1) and 1-methylpiperazine (also known as N-methylpiperazine).
The chlorine atom at the 6-position of the pyridine ring is activated towards nucleophilic attack by the electron-withdrawing effect of the pyridine nitrogen and the aldehyde group. 1-methylpiperazine, a secondary amine, serves as the nucleophile.
Proposed Synthetic Protocol
Reaction Scheme:
Caption: Synthetic workflow for this compound.
Step-by-Step Procedure:
-
Reaction Setup: To a solution of 6-chloronicotinaldehyde (1.0 equivalent) in a suitable polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add 1-methylpiperazine (1.2-1.5 equivalents) and a base such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (2.0 equivalents).
-
Reaction Execution: Heat the reaction mixture to 80-120 °C and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into cold water. The product may precipitate out of solution or can be extracted with an organic solvent such as ethyl acetate or dichloromethane.
-
Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes or a mixture of dichloromethane and methanol to afford the pure this compound.
Physicochemical and Spectroscopic Characterization (Predicted)
The following table summarizes the predicted physicochemical properties of this compound.
| Property | Value |
| Molecular Formula | C₁₁H₁₅N₃O |
| Molecular Weight | 205.26 g/mol |
| Appearance | Predicted to be a white to off-white solid |
| logP (calculated) | ~1.5 - 2.0 |
| pKa (most basic) | ~8.5 (piperazine nitrogen) |
Expected Spectroscopic Data:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the pyridine ring protons (a singlet and two doublets in the aromatic region), the aldehyde proton (a singlet downfield, ~9.8-10.0 ppm), the methyl group on the piperazine (a singlet around 2.3-2.5 ppm), and the methylene protons of the piperazine ring (two multiplets).
-
¹³C NMR: The carbon NMR spectrum should display signals for the carbonyl carbon of the aldehyde (~190 ppm), the carbons of the pyridine ring, and the carbons of the N-methylpiperazine moiety.
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 205.1215 for [M+H]⁺).
Applications in Drug Discovery and Medicinal Chemistry
The aldehyde functionality of this compound is a versatile handle for a wide range of chemical transformations, allowing for the rapid diversification of this scaffold to generate libraries of novel compounds for biological screening.
Key Synthetic Transformations:
Caption: Potential synthetic diversification of the aldehyde group.
-
Reductive Amination: The aldehyde can be readily converted to a variety of secondary and tertiary amines by reaction with primary or secondary amines in the presence of a reducing agent such as sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN). This is a powerful method for introducing a wide range of substituents.
-
Wittig Reaction: Reaction with phosphorus ylides can be used to form alkenes, providing a means to extend the carbon chain and introduce different functional groups.
-
Condensation Reactions: The aldehyde can undergo condensation reactions with a variety of nucleophiles, such as hydrazines to form hydrazones, hydroxylamines to form oximes, and semicarbazides to form semicarbazones. These derivatives can have their own unique biological activities.
-
Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid, which can then be used in amide coupling reactions to further elaborate the structure.
The 6-(4-methylpiperazin-1-yl)nicotin- scaffold is a key component in a number of biologically active compounds, and the introduction of this moiety can be a valuable strategy in lead optimization. For instance, many compounds containing the piperazine ring have shown affinity for various G-protein coupled receptors (GPCRs) and ion channels.
Safety and Handling
While specific toxicity data for this compound is not available, it is prudent to handle this compound with the care appropriate for a novel research chemical. The safety precautions should be based on the known hazards of its precursors, 6-chloronicotinaldehyde and 1-methylpiperazine.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Handle the compound in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust or vapors and prevent contact with skin and eyes.
-
Storage: Store in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.
Conclusion
This compound represents a valuable and versatile building block for drug discovery and medicinal chemistry. Although not widely commercially available, its straightforward synthesis from common precursors makes it an accessible target for research laboratories. The combination of the pharmacologically relevant N-methylpiperazine moiety and the synthetically tractable nicotinaldehyde core provides a powerful platform for the generation of novel and diverse chemical entities with the potential for a wide range of therapeutic applications. This guide provides the foundational knowledge for chemists to synthesize, characterize, and strategically employ this promising scaffold in their research endeavors.
References
- López-Muñoz, F., & Alamo, C. (2013). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Current Medicinal Chemistry, 20(3), 324-353.
- Google Patents.
- ResearchGate. Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors.
-
Wikipedia. Pyridine-3-carbaldehyde. [Link]
-
ResearchGate. Piperazine derivatives with central pharmacological activity used as therapeutic tools. [Link]
-
PubMed. Discovery of 6-[4-(6-nitroxyhexanoyl)piperazin-1-yl)]-9H-purine, as pharmacological post-conditioning agent. [Link]
-
ResearchGate. Synthesis of 2-(4-((1-phenyl-1H-pyrazol-4-yl)methyl)piperazin-1-yl)ethan-1-ol (LQFM032). [Link]
-
Lead Sciences. 6-(4-Methylpiperazin-1-yl)picolinaldehyde. [Link]
-
MDPI. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]
-
International Journal of Novel Research and Development. Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. [Link]
-
PubMed Central. Newly synthesized 6-substituted piperazine/phenyl-9-cyclopentyl containing purine nucleobase analogs act as potent anticancer agents and induce apoptosis via inhibiting Src in hepatocellular carcinoma cells. [Link]
-
Chemsrc. 6-(4-methylpiperazin-1-yl)pyridine-3-carboxamide. [Link]
-
Loba Chemie. 3-PYRIDINECARBOXALDEHYDE EXTRA PURE Safety Data Sheet. [Link]
-
PubChem. 6-(4-Formylphenyl)nicotinaldehyde. [Link]
-
Cheméo. Chemical Properties of 3-Pyridinecarboxaldehyde (CAS 500-22-1). [Link]
-
Chemsrc. 6-Chloronicotinaldehyde. [Link]
-
PubChem. 3-(6-Chloro-3-pyridinyl)-1-methylpiperazine. [Link]
-
PubChem. 6-Chloropyridine-3-carbaldehyde. [Link]
Sources
An In-depth Technical Guide to 6-(4-Methylpiperazin-1-yl)nicotinaldehyde: Synthesis, Characterization, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 6-(4-Methylpiperazin-1-yl)nicotinaldehyde, a heterocyclic compound of significant interest in medicinal chemistry. By integrating a substituted pyridine core with a 4-methylpiperazine moiety, this molecule presents a promising scaffold for the development of novel therapeutic agents. This document details the compound's physicochemical properties, outlines a robust synthetic pathway, and explores its potential biological activities and applications in drug discovery, drawing upon established knowledge of its constituent chemical motifs.
Introduction: A Scaffold of Therapeutic Promise
The convergence of pyridine and piperazine heterocycles in a single molecular entity has consistently yielded compounds with significant pharmacological activity. The pyridine ring, a bioisostere of benzene, is a prevalent feature in numerous approved drugs, valued for its ability to engage in hydrogen bonding and its overall metabolic stability. The piperazine moiety is another privileged scaffold in drug discovery, known to enhance aqueous solubility and bioavailability, and to serve as a versatile linker to modulate ligand-receptor interactions[1].
The title compound, this compound, combines these two key pharmacophores. The nicotinaldehyde core provides a reactive aldehyde handle for further chemical elaboration, making it a valuable synthetic intermediate[2]. The 4-methylpiperazine substituent at the 6-position is anticipated to influence the molecule's pharmacokinetic profile and target engagement. While specific literature on this exact molecule is emerging, its structural components suggest a high potential for biological activity across various therapeutic areas, from oncology to neuropharmacology[3][4]. This guide aims to provide a foundational understanding of this compound for researchers engaged in the exploration of novel small molecule therapeutics.
Physicochemical Properties
A thorough understanding of a compound's physicochemical properties is fundamental to its development as a drug candidate. The key properties of this compound have been calculated and are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₅N₃O | Calculated |
| Molecular Weight | 205.26 g/mol | Calculated |
| IUPAC Name | 6-(4-methylpiperazin-1-yl)pyridine-3-carbaldehyde | |
| Appearance | Predicted to be an off-white to yellow solid | Inferred from analogues[5] |
| Solubility | Predicted to have moderate aqueous solubility | Inferred from piperazine moiety[1] |
Synthesis and Purification
The synthesis of this compound can be efficiently achieved via a nucleophilic aromatic substitution (SNAr) reaction. This well-established methodology is commonly employed for the synthesis of 6-substituted pyridine derivatives[4]. The proposed synthetic route is outlined below.
Caption: Proposed synthesis of this compound.
Experimental Protocol: Nucleophilic Aromatic Substitution
This protocol describes a general procedure for the synthesis of this compound. Optimization of reaction conditions may be necessary to achieve the highest yields.
Materials:
-
6-Chloronicotinaldehyde
-
1-Methylpiperazine
-
Potassium carbonate (K₂CO₃), anhydrous
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of 6-chloronicotinaldehyde (1.0 eq) in anhydrous DMSO, add 1-methylpiperazine (1.2 eq) and anhydrous potassium carbonate (2.0 eq).
-
Heat the reaction mixture to 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure this compound.
Analytical Characterization
The structural confirmation of the synthesized this compound would rely on standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The spectrum is expected to show characteristic signals for the aromatic protons of the pyridine ring, the aldehyde proton (typically a singlet around 9-10 ppm), the methylene protons of the piperazine ring, and the methyl group protons (a singlet around 2.2-2.5 ppm). The protons on the piperazine ring adjacent to the nitrogen atoms will appear as multiplets[6][7].
-
¹³C NMR: The spectrum should display distinct signals for the carbonyl carbon of the aldehyde, the aromatic carbons of the pyridine ring, and the carbons of the piperazine and methyl groups.
-
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition and determine the exact mass of the molecule, which should correspond to the calculated molecular weight.
-
Infrared (IR) Spectroscopy: The IR spectrum should exhibit a characteristic absorption band for the aldehyde carbonyl group (C=O) stretch, typically in the region of 1690-1715 cm⁻¹.
Potential Biological Activities and Therapeutic Applications
The chemical architecture of this compound suggests a high likelihood of biological activity. The integration of the 4-methylpiperazine moiety into various scaffolds has led to the development of drugs with diverse therapeutic applications.
-
Oncology: Many kinase inhibitors and other anticancer agents incorporate the 4-methylpiperazine group to enhance their pharmacokinetic properties and target affinity[8]. The nicotinaldehyde core can also be a precursor to compounds with cytotoxic activity.
-
Central Nervous System (CNS) Disorders: The piperazine ring is a common feature in drugs targeting CNS receptors, such as dopamine and serotonin receptors. Compounds with a 4-methylpiperazinyl-pyridine structure have shown potential in the treatment of neurodegenerative diseases like Parkinson's disease[3].
-
Anti-inflammatory and Antiviral Activity: Piperazine and pyridine derivatives have been reported to possess anti-inflammatory and antiviral properties[9].
The aldehyde functionality of the title compound provides a versatile point for derivatization, allowing for the creation of libraries of related compounds for structure-activity relationship (SAR) studies. For example, reductive amination of the aldehyde can be used to introduce a wide range of substituents, potentially leading to compounds with optimized biological activity[10].
Conclusion
This compound represents a promising and versatile scaffold for drug discovery. Its synthesis is readily achievable through standard organic chemistry techniques, and its structure embodies key features known to impart favorable pharmacological properties. While further investigation is required to fully elucidate its biological profile, the information presented in this guide, based on the extensive literature of its constituent moieties, strongly supports its potential as a valuable building block for the development of novel therapeutics. This document serves as a foundational resource for researchers poised to explore the rich medicinal chemistry of this and related compounds.
References
-
PubChem. 6-(4-Formylphenyl)nicotinaldehyde. National Center for Biotechnology Information. Available from: [Link]
-
PubMed. Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity μ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands. Available from: [Link]
-
Revue Roumaine de Chimie. DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Available from: [Link]
-
ResearchGate. The medicinal chemistry of piperazines: A review. Available from: [Link]
- Google Patents. US5484918A - Process for the preparation of aqueous nicotinaldehyde.
-
PubMed Central. In silico prediction of some pharmacokinetic, safety, biological activity and molecular docking studies of 1-piperazine indole hybrid with nicotinic amide and nicotinic acid and their analogues. Available from: [Link]
-
PubMed. Discovery of 6-[4-(6-nitroxyhexanoyl)piperazin-1-yl)]-9H-purine, as pharmacological post-conditioning agent. Available from: [Link]
-
Royal Society of Chemistry. Discovery, bioactivity and biosynthesis of fungal piperazines. Available from: [Link]
-
PubMed Central. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Available from: [Link]
-
MDPI. 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. Available from: [Link]
-
MDPI. Piperine: Chemistry and Biology. Available from: [Link]
-
PubMed. The medicinal chemistry of piperazines: A review. Available from: [Link]
-
ResearchGate. Synthesis of 2-(4-((1-phenyl-1H-pyrazol-4-yl)methyl)piperazin-1-yl)ethan-1-ol (LQFM032). Available from: [Link]
-
PubMed Central. Development of (S)-N6-(2-(4-(Isoquinolin-1-yl)piperazin-1-yl)ethyl)-N6-propyl-4,5,6,7-tetrahydrobenzo[d]-thiazole-2,6-diamine and its analogue as a D3 receptor preferring agonist: Potent in vivo activity in Parkinson's disease animal models. Available from: [Link]
-
Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine. Available from: [Link]
-
The Royal Society of Chemistry. [Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper- catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. Available from: [Link]
-
PubMed Central. Newly synthesized 6-substituted piperazine/phenyl-9-cyclopentyl containing purine nucleobase analogs act as potent anticancer agents and induce apoptosis via inhibiting Src in hepatocellular carcinoma cells. Available from: [Link]
-
MDPI. Biological Activity of Naturally Derived Naphthyridines. Available from: [Link]
Sources
- 1. The medicinal chemistry of piperazines: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. US5484918A - Process for the preparation of aqueous nicotinaldehyde - Google Patents [patents.google.com]
- 3. Development of (S)-N6-(2-(4-(Isoquinolin-1-yl)piperazin-1-yl)ethyl)-N6-propyl-4,5,6,7-tetrahydrobenzo[d]-thiazole-2,6-diamine and its analogue as a D3 receptor preferring agonist: Potent in vivo activity in Parkinson’s disease animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Newly synthesized 6-substituted piperazine/phenyl-9-cyclopentyl containing purine nucleobase analogs act as potent anticancer agents and induce apoptosis via inhibiting Src in hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 65873-72-5 CAS MSDS (6-Methoxynicotinaldehyde) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. mdpi.com [mdpi.com]
- 7. Piperidine(110-89-4) 1H NMR spectrum [chemicalbook.com]
- 8. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Spectral Analysis of 6-(4-Methylpiperazin-1-yl)nicotinaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-(4-Methylpiperazin-1-yl)nicotinaldehyde is a heterocyclic compound of significant interest in medicinal chemistry, often serving as a key intermediate in the synthesis of novel therapeutic agents. A thorough understanding of its structural and electronic properties is paramount for its effective utilization in drug design and development. This technical guide provides a detailed, albeit theoretical, exploration of the expected spectral characteristics of this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Due to the current unavailability of published experimental spectra for this specific molecule, this guide will leverage established principles of spectroscopy and data from closely related analogs to predict and interpret its spectral features. This document is intended to serve as a foundational resource for researchers, providing a robust framework for the analysis and confirmation of this compound in a laboratory setting.
Introduction: The Significance of this compound in Medicinal Chemistry
The molecular architecture of this compound combines three key pharmacophoric elements: a pyridine ring, a piperazine moiety, and an aldehyde group. The pyridine ring is a common scaffold in a multitude of approved drugs, valued for its ability to engage in hydrogen bonding and its metabolic stability. The piperazine group, particularly the N-methylpiperazine substituent, is frequently incorporated into drug candidates to enhance solubility, modulate basicity (pKa), and improve pharmacokinetic profiles. The aldehyde functional group is a versatile chemical handle, enabling a wide array of subsequent chemical transformations, such as reductive aminations, condensations, and oxidations, to build more complex and diverse molecular entities.
Given this structural tapestry, this compound is a valuable building block for the synthesis of compounds targeting a range of biological targets, including kinases, G-protein coupled receptors (GPCRs), and enzymes. A precise and unambiguous characterization of this intermediate is therefore a critical first step in any synthetic campaign.
Predicted ¹H and ¹³C NMR Spectral Data: A Roadmap to Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure determination in organic chemistry. Below is a predicted analysis of the ¹H and ¹³C NMR spectra of this compound, based on established chemical shift principles and data from analogous structures.
Predicted ¹H NMR Spectrum
The proton NMR spectrum is anticipated to be characterized by distinct signals corresponding to the aromatic protons of the pyridine ring, the methylene protons of the piperazine ring, the methyl group protons, and the aldehydic proton.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Integration | Rationale |
| Aldehyde-H | 9.8 - 10.0 | Singlet (s) | 1H | The aldehydic proton is highly deshielded due to the electron-withdrawing nature of the carbonyl group and its anisotropic effect. |
| Pyridine-H (H-2) | 8.5 - 8.7 | Doublet (d) or Doublet of doublets (dd) | 1H | Positioned ortho to the aldehyde and meta to the piperazine, experiencing deshielding from both. |
| Pyridine-H (H-4) | 7.8 - 8.0 | Doublet of doublets (dd) | 1H | Situated between the aldehyde and piperazine groups, its chemical shift will be influenced by both. |
| Pyridine-H (H-5) | 6.7 - 6.9 | Doublet (d) | 1H | Located ortho to the electron-donating piperazine nitrogen, this proton will be the most shielded of the aromatic protons. |
| Piperazine-CH₂ (adjacent to pyridine) | 3.6 - 3.8 | Triplet (t) or Multiplet (m) | 4H | These protons are adjacent to the aromatic ring and will be deshielded relative to the other piperazine protons. |
| Piperazine-CH₂ (adjacent to N-CH₃) | 2.4 - 2.6 | Triplet (t) or Multiplet (m) | 4H | These protons are further from the aromatic ring and will be more shielded. |
| N-Methyl-H | 2.2 - 2.4 | Singlet (s) | 3H | The methyl protons will appear as a singlet in a relatively shielded region of the spectrum. |
Diagram 1: Proposed ¹H NMR Assignment Workflow
Caption: Workflow for predicting the ¹H NMR spectrum.
Predicted ¹³C NMR Spectrum
The carbon-13 NMR spectrum will provide complementary information, with signals for each unique carbon atom in the molecule.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
| Aldehyde C=O | 190 - 195 | The carbonyl carbon is highly deshielded. |
| Pyridine C-6 | 160 - 165 | Carbon attached to the electron-donating piperazine nitrogen. |
| Pyridine C-2 | 150 - 155 | Carbon adjacent to the ring nitrogen and the aldehyde-bearing carbon. |
| Pyridine C-4 | 135 - 140 | Aromatic CH carbon. |
| Pyridine C-3 | 120 - 125 | Carbon bearing the aldehyde group. |
| Pyridine C-5 | 105 - 110 | Aromatic CH carbon shielded by the adjacent piperazine group. |
| Piperazine C (adjacent to pyridine) | 45 - 50 | Methylene carbons adjacent to the aromatic ring. |
| Piperazine C (adjacent to N-CH₃) | 53 - 58 | Methylene carbons adjacent to the N-methyl group. |
| N-Methyl C | 45 - 50 | The methyl carbon. |
Infrared (IR) Spectroscopy: Unveiling Functional Groups
Infrared (IR) spectroscopy is a powerful tool for the identification of functional groups. The IR spectrum of this compound is expected to show characteristic absorption bands for the aldehyde and the aromatic system.
Table 3: Predicted IR Absorption Bands for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |
| C-H (aldehyde) | 2820 - 2850 and 2720 - 2750 | Medium to Weak | C-H Stretch (Fermi resonance doublet) |
| C=O (aldehyde) | 1690 - 1715 | Strong | C=O Stretch |
| C=N, C=C (aromatic) | 1550 - 1600 | Medium to Strong | Ring Stretching |
| C-N (aromatic amine) | 1250 - 1350 | Medium to Strong | C-N Stretch |
| C-H (aromatic) | 3000 - 3100 | Medium to Weak | C-H Stretch |
| C-H (aliphatic) | 2800 - 3000 | Medium | C-H Stretch |
Diagram 2: Key IR Vibrational Modes
Caption: Expected key IR absorptions.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of a compound, further confirming its identity.
Expected Mass Spectrum:
-
Molecular Ion (M⁺): The molecular weight of this compound (C₁₁H₁₅N₃O) is 205.26 g/mol . A prominent molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺ at m/z 206 is expected in techniques like Electrospray Ionization (ESI).
-
Key Fragmentation Pathways: The fragmentation pattern will be dictated by the stability of the resulting fragments. Common fragmentation pathways for piperazine-containing compounds involve cleavage of the C-N bonds of the piperazine ring.
Table 4: Predicted Key Fragments in the Mass Spectrum
| m/z | Proposed Fragment | Rationale |
| 205/206 | [M]⁺ or [M+H]⁺ | Molecular ion or protonated molecular ion. |
| 176 | [M-CHO]⁺ | Loss of the formyl group. |
| 134 | [M-C₄H₉N]⁺ | Cleavage of the piperazine ring with loss of the N-methyl fragment. |
| 99 | [C₅H₁₁N₂]⁺ | The N-methylpiperazine fragment. |
| 70 | [C₄H₈N]⁺ | A common fragment from the piperazine ring. |
Diagram 3: Postulated Mass Spectrometry Fragmentation
Caption: A simplified fragmentation pathway.
Experimental Protocols: A Guide to Data Acquisition
While the actual spectra are not available, the following provides a standard protocol for acquiring the necessary data.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Use standard parameters for pulse width, acquisition time, and relaxation delay.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR.
-
Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal standard.
Infrared (IR) Spectroscopy
-
Sample Preparation: For a solid sample, prepare a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and compare them with known functional group frequencies.
Mass Spectrometry
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile).
-
Instrumentation: Employ a mass spectrometer equipped with an appropriate ionization source, such as ESI or Atmospheric Pressure Chemical Ionization (APCI).
-
Data Acquisition: Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion.
-
Data Analysis: Determine the molecular weight from the molecular ion peak and analyze the fragmentation pattern to support the proposed structure.
Conclusion: A Predictive Framework for Spectroscopic Analysis
This technical guide has provided a comprehensive, albeit predictive, overview of the NMR, IR, and MS spectral data for this compound. By understanding the expected spectral features, researchers and scientists can more confidently and efficiently characterize this important synthetic intermediate. The provided tables, diagrams, and protocols offer a robust framework for the structural verification of this compound, ensuring its purity and identity before its application in the intricate pathways of drug discovery and development. The synthesis and subsequent publication of the experimental spectral data for this compound would be a valuable contribution to the scientific community.
References
Due to the lack of specific literature containing the experimental spectral data for this compound, this section will remain unpopulated. The principles and predictions outlined in this guide are based on foundational knowledge in organic spectroscopy, for which numerous excellent textbooks and resources are available.
A Technical Guide to the Potential Therapeutic Applications of 6-(4-methylpiperazin-1-yl)nicotinaldehyde: A Roadmap for Investigation
For: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and potential therapeutic applications of the novel compound 6-(4-methylpiperazin-1-yl)nicotinaldehyde. While direct biological data on this specific molecule is not yet publicly available, its structural motifs—a nicotinoid scaffold and a methylpiperazine moiety—are present in numerous biologically active agents. This document synthesizes information from structurally related compounds to hypothesize potential therapeutic avenues, including oncology, neurodegenerative disorders, and cardiovascular diseases. We present a detailed, field-proven synthetic protocol for the target compound and outline a series of robust experimental workflows to systematically investigate its pharmacological profile. This guide is intended to serve as a foundational resource for researchers poised to explore the therapeutic potential of this promising, yet uncharted, chemical entity.
Introduction: The Scientific Rationale
The confluence of a pyridine ring, a common scaffold in medicinal chemistry, with a 4-methylpiperazine group presents a compelling case for therapeutic potential. The pyridine nucleus is a key component in a multitude of FDA-approved drugs, with applications ranging from oncology to central nervous system (CNS) disorders.[1] The 4-methylpiperazine moiety is also a well-established pharmacophore, known to enhance solubility, cell permeability, and target engagement. Its presence is noted in various CNS-active agents and kinase inhibitors.
The aldehyde functionality on the pyridine ring of this compound offers a versatile chemical handle for further derivatization, enabling the creation of libraries for structure-activity relationship (SAR) studies. This guide will first detail a robust synthetic route to obtain the core compound and then propose a logical, evidence-based framework for exploring its therapeutic promise.
Synthesis of this compound
The synthesis of the title compound can be efficiently achieved through a palladium-catalyzed cross-coupling reaction, specifically the Buchwald-Hartwig amination. This reaction is a cornerstone of modern medicinal chemistry for the formation of carbon-nitrogen bonds.[2][3][4] The proposed synthetic pathway leverages commercially available starting materials, 6-chloronicotinaldehyde and N-methylpiperazine.
Starting Materials and Reagents
| Reagent/Material | Supplier | Purity | CAS Number |
| 6-Chloronicotinaldehyde | Sigma-Aldrich | ≥96% | 23100-12-1 |
| N-Methylpiperazine | Acros Organics | 99% | 109-01-3 |
| Palladium(II) Acetate | Strem Chemicals | 98% | 3375-31-3 |
| Xantphos | TCI America | >98% | 161265-03-8 |
| Cesium Carbonate | Alfa Aesar | 99.9% | 534-17-8 |
| Toluene | Fisher Scientific | Anhydrous | 108-88-3 |
Detailed Experimental Protocol: Buchwald-Hartwig Amination
-
Reaction Setup: To an oven-dried 100 mL Schlenk flask, add 6-chloronicotinaldehyde (1.0 g, 7.06 mmol), cesium carbonate (3.45 g, 10.59 mmol), palladium(II) acetate (79 mg, 0.353 mmol), and Xantphos (408 mg, 0.706 mmol).
-
Solvent and Reactant Addition: Evacuate and backfill the flask with argon three times. Add anhydrous toluene (35 mL) via syringe, followed by N-methylpiperazine (1.17 mL, 10.59 mmol).
-
Reaction Execution: Heat the reaction mixture to 110 °C and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite®, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of dichloromethane and methanol (e.g., 100:0 to 95:5) to afford this compound as a solid.
Synthesis Workflow Diagram
Caption: Buchwald-Hartwig synthesis of the target compound.
Hypothesized Therapeutic Applications and Investigative Strategies
Based on the structural components of this compound, we propose three primary areas for therapeutic investigation. For each area, a detailed experimental plan is provided to assess the compound's potential.
Oncology: Targeting Kinase Signaling Pathways
Rationale: The piperazine moiety is a common feature in many kinase inhibitors. For instance, purine analogs containing a piperazine ring have shown potent anticancer activity.[5] Additionally, the pyridine scaffold is present in numerous FDA-approved kinase inhibitors.
Hypothesized Mechanism: The compound may act as a competitive inhibitor at the ATP-binding site of various oncogenic kinases, such as Src, Abl, or receptor tyrosine kinases.
Experimental Workflow:
-
Broad Kinase Panel Screening:
-
Objective: To identify potential kinase targets.
-
Protocol: Submit the compound for screening against a commercial panel of 200-400 human kinases at a concentration of 1-10 µM. The assay should measure the percentage of kinase inhibition.
-
-
In Vitro Cytotoxicity Assays:
-
Objective: To assess the compound's anti-proliferative effects.
-
Protocol:
-
Seed various cancer cell lines (e.g., Huh7 for hepatocellular carcinoma, HCT116 for colon cancer, MCF7 for breast cancer) in 96-well plates.[5]
-
Treat the cells with a serial dilution of the compound (e.g., 0.01 to 100 µM) for 72 hours.
-
Assess cell viability using an MTT or CellTiter-Glo® assay.
-
Calculate the IC50 value for each cell line.
-
-
-
Target Validation and Mechanistic Studies (If a specific kinase is identified):
-
Objective: To confirm target engagement and elucidate the downstream signaling effects.
-
Protocol:
-
Western Blot Analysis: Treat relevant cancer cells with the compound and analyze the phosphorylation status of the target kinase and its downstream substrates.
-
Cell Cycle Analysis: Use flow cytometry to determine if the compound induces cell cycle arrest.
-
Apoptosis Assays: Employ Annexin V/PI staining to quantify apoptotic cell death.
-
-
Oncology Investigation Workflow Diagram:
Caption: Workflow for oncology therapeutic potential assessment.
Neurodegenerative Disorders: Modulating Dopaminergic and Cholinergic Systems
Rationale: The core structure of the compound shares features with molecules known to interact with CNS receptors. For example, piperazine-containing compounds have been developed as dopamine D3 receptor agonists for Parkinson's disease.[6][7] Furthermore, the nicotinic scaffold suggests potential interaction with nicotinic acetylcholine receptors (nAChRs), which are implicated in Alzheimer's disease and Parkinson's disease.[8][9]
Hypothesized Mechanism: The compound could act as an agonist or antagonist at dopamine or nicotinic acetylcholine receptors, thereby modulating neurotransmitter signaling pathways that are dysregulated in neurodegenerative diseases.
Experimental Workflow:
-
Receptor Binding Assays:
-
Objective: To determine the compound's affinity for key CNS receptors.
-
Protocol: Perform radioligand binding assays to assess the affinity (Ki) of the compound for dopamine receptor subtypes (D1, D2, D3) and nAChR subtypes (e.g., α4β2, α7).
-
-
Functional Assays:
-
Objective: To characterize the compound as an agonist, antagonist, or allosteric modulator.
-
Protocol:
-
Calcium Flux Assays: Use cell lines expressing specific nAChR subtypes and a calcium-sensitive dye (e.g., Fluo-4) to measure changes in intracellular calcium upon compound application.
-
cAMP Assays: For dopamine receptors, measure the inhibition or stimulation of adenylyl cyclase activity in cells expressing the target receptor.
-
-
-
In Vivo Behavioral Models (If promising in vitro activity is observed):
-
Objective: To assess the compound's efficacy in animal models of neurodegeneration.
-
Protocol:
-
6-OHDA-Lesioned Rat Model of Parkinson's Disease: Administer the compound to lesioned rats and quantify contralateral rotations as a measure of dopaminergic activity.[6]
-
Novel Object Recognition Test in Rodents: To assess cognitive enhancement relevant to Alzheimer's disease.
-
-
Neuroscience Investigation Workflow Diagram:
Caption: Workflow for neurodegenerative disease therapeutic potential.
Cardiovascular and Anti-inflammatory Applications
Rationale: Structurally related purine analogues bearing nitrate esters have demonstrated cardioprotective effects in models of myocardial infarction.[10] Additionally, piperine, which contains a piperidine ring (structurally related to piperazine), and its derivatives have shown anti-inflammatory properties.[11]
Hypothesized Mechanism: The compound may exert its effects through various mechanisms, including modulation of inflammatory signaling pathways (e.g., NF-κB), inhibition of enzymes like phosphodiesterases, or interaction with receptors involved in cardiovascular regulation.
Experimental Workflow:
-
Anti-inflammatory Activity Screening:
-
Objective: To evaluate the compound's ability to suppress inflammatory responses.
-
Protocol:
-
Use lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.
-
Treat the cells with the compound prior to LPS stimulation.
-
Measure the production of nitric oxide (NO) using the Griess assay and pro-inflammatory cytokines (e.g., TNF-α, IL-6) using ELISA.
-
-
-
Ex Vivo Vasodilation Assay:
-
Objective: To assess the compound's effect on blood vessel tone.
-
Protocol:
-
Isolate aortic rings from rats or mice.
-
Pre-constrict the rings with phenylephrine.
-
Apply cumulative concentrations of the compound and measure changes in isometric tension to determine vasodilatory effects.
-
-
-
Platelet Aggregation Assay:
-
Objective: To investigate potential anti-thrombotic activity, as seen in some P2Y12 antagonists with a methylpiperazine moiety.[12]
-
Protocol:
-
Prepare platelet-rich plasma (PRP) from human or animal blood.
-
Induce platelet aggregation with ADP or collagen.
-
Measure the inhibitory effect of the compound on aggregation using a platelet aggregometer.
-
-
Conclusion and Future Directions
The compound this compound represents a novel chemical entity with significant, albeit unexplored, therapeutic potential. Its synthesis is straightforward, and its structural components are hallmarks of successful drugs in oncology, neuroscience, and cardiovascular medicine. The experimental workflows detailed in this guide provide a clear and logical path for the systematic evaluation of this compound. Future research should focus on executing these protocols, and should promising results emerge, efforts should be directed towards lead optimization through derivatization of the aldehyde group and SAR studies to enhance potency and selectivity. This document serves as a catalyst for such investigations, laying the groundwork for potentially groundbreaking discoveries.
References
-
Yeni, M., et al. (2021). Newly synthesized 6-substituted piperazine/phenyl-9-cyclopentyl containing purine nucleobase analogs act as potent anticancer agents and induce apoptosis via inhibiting Src in hepatocellular carcinoma cells. PubMed Central. Available at: [Link]
-
Koufaki, M., et al. (2012). Discovery of 6-[4-(6-nitroxyhexanoyl)piperazin-1-yl)]-9H-purine, as pharmacological post-conditioning agent. Bioorganic & Medicinal Chemistry. Available at: [Link]
-
Pochon, S., et al. (2014). N-[6-(4-Butanoyl-5-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]-5-chloro-1-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-1H-indole-3-carboxamide (SAR216471), a Novel Intravenous and Oral, Reversible, and Directly Acting P2Y12 Antagonist. Journal of Medicinal Chemistry. Available at: [Link]
-
Scott, J.S., et al. (2024). Discovery of 6-Fluoro-5-{4-[(5-fluoro-2-methyl-3-oxo-3,4-dihydroquinoxalin-6-yl)methyl]piperazin-1-yl}-N-methylpyridine-2-carboxamide (AZD9574): A CNS-Penetrant, PARP1-Selective Inhibitor. PubMed. Available at: [Link]
- Google Patents. US5484918A - Process for the preparation of aqueous nicotinaldehyde.
-
Nolan, S.P., et al. (2007). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Organic Syntheses. Available at: [Link]
-
Mishra, S., & Chundawat, T.S. (2018). Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. ResearchGate. Available at: [Link]
-
D'Andrea, P., et al. (2021). Synthetic Methods for the Preparation of Conformationally Restricted Analogues of Nicotine. Molecules. Available at: [Link]
-
ChemBK. 6-Chloro Nicotinaldehyde. Available at: [Link]
-
Salehi, B., et al. (2019). Piperine: Chemistry and Biology. MDPI. Available at: [Link]
-
Wikipedia. Buchwald–Hartwig amination. Available at: [Link]
- Google Patents. EP0613888A1 - Process for the preparation of aqueous nicotinaldehyde.
-
Kumar, A., et al. (2015). Development of (S)-N6-(2-(4-(Isoquinolin-1-yl)piperazin-1-yl)ethyl)-N6-propyl-4,5,6,7-tetrahydrobenzo[d]-thiazole-2,6-diamine and its analogue as a D3 receptor preferring agonist: Potent in vivo activity in Parkinson's disease animal models. PubMed Central. Available at: [Link]
-
Chemistry Steps. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. Available at: [Link]
-
Volcho, K.P., et al. (2023). (1R,2R,6S)-2(4-(4-Isopropylbenzyl)piperazin-1-yl)-3-methyl-6-(prop-1-en-2-yl)cyclohex-3-enol. MDPI. Available at: [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (2026). Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]
- Google Patents. CN103570612A - Preparation method of 6-chloronicotinic acid.
-
Kumar, B., et al. (2023). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Publishing. Available at: [Link]
-
Wikipedia. Epibatidine. Available at: [Link]
Sources
- 1. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. m.youtube.com [m.youtube.com]
- 4. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 5. Newly synthesized 6-substituted piperazine/phenyl-9-cyclopentyl containing purine nucleobase analogs act as potent anticancer agents and induce apoptosis via inhibiting Src in hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of (S)-N6-(2-(4-(Isoquinolin-1-yl)piperazin-1-yl)ethyl)-N6-propyl-4,5,6,7-tetrahydrobenzo[d]-thiazole-2,6-diamine and its analogue as a D3 receptor preferring agonist: Potent in vivo activity in Parkinson’s disease animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Synthetic Methods for the Preparation of Conformationally Restricted Analogues of Nicotine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Epibatidine - Wikipedia [en.wikipedia.org]
- 10. Discovery of 6-[4-(6-nitroxyhexanoyl)piperazin-1-yl)]-9H-purine, as pharmacological post-conditioning agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Piperine: Chemistry and Biology | MDPI [mdpi.com]
- 12. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the In Silico Modeling of 6-(4-methylpiperazin-1-yl)nicotinaldehyde
This guide provides a comprehensive, technically-focused framework for the in silico analysis of the novel small molecule, 6-(4-methylpiperazin-1-yl)nicotinaldehyde. The methodologies detailed herein are designed to furnish researchers, scientists, and drug development professionals with a robust computational strategy to elucidate the potential therapeutic value of this compound. By integrating established computational chemistry techniques with a self-validating workflow, this document serves as a practical blueprint for predicting pharmacokinetic and pharmacodynamic properties, thereby accelerating preclinical research.
Introduction: Deconstructing the Molecule and the Rationale for In Silico Assessment
The compound this compound is a synthetic organic molecule featuring a nicotinaldehyde core substituted with a 4-methylpiperazine moiety. The pyridine-based structure is a common scaffold in a multitude of FDA-approved drugs, often implicated in interactions with various protein targets, including kinases and central nervous system receptors.[1] The piperazine ring is also a well-established pharmacophore, frequently incorporated into drug candidates to improve solubility and cell permeability. The aldehyde functional group can act as a hydrogen bond acceptor or participate in covalent interactions, adding to the molecule's potential for biological activity.
Given the nascent stage of research on this specific molecule, in silico modeling presents a time- and resource-efficient avenue for preliminary investigation.[2][3] Computational approaches allow for the rapid assessment of a compound's drug-like properties and its potential interactions with biological targets, thereby guiding subsequent experimental validation.[4][5] This guide will delineate a multi-step computational workflow, encompassing ligand preparation, molecular docking, molecular dynamics simulations, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling.
Part 1: Ligand Preparation and Conformational Analysis
The fidelity of any in silico study is contingent upon an accurately prepared and energetically favorable three-dimensional representation of the ligand. This initial step is critical for ensuring that the subsequent docking and simulation studies are based on a realistic molecular conformation.
Step-by-Step Protocol for Ligand Preparation
-
2D Structure to 3D Conversion:
-
The molecule is first represented as a 2D structure using its SMILES (Simplified Molecular-Input Line-Entry System) string: CN1CCN(CC1)c2ccc(C=O)cn2.
-
This string is then converted into a 3D structure using a molecular modeling software such as Avogadro or the online tools available at PubChem.
-
-
Protonation and Tautomeric State Assignment:
-
The physiological pH (typically assumed to be 7.4) is a critical consideration, as it influences the protonation state of ionizable groups. The piperazine nitrogen in the molecule is likely to be protonated at this pH.
-
Software like MarvinSketch or ChemDraw can be used to predict the dominant protonation state at a given pH.
-
-
Energy Minimization:
-
The initial 3D structure is a crude approximation and must be refined to find a low-energy conformation.
-
A molecular mechanics force field, such as MMFF94 or UFF, is applied to perform energy minimization. This process adjusts bond lengths, angles, and dihedrals to relieve steric strain and find a more stable 3D arrangement.
-
Part 2: Target Identification and Molecular Docking
With a prepared ligand, the next phase involves identifying potential protein targets and predicting the binding affinity and mode of interaction through molecular docking. As no specific target for this compound has been reported, a reverse docking approach could be employed to screen it against a library of known protein structures. However, for the purpose of this guide, we will proceed with a hypothetical target that is frequently modulated by pyridine-containing compounds: a protein kinase.
Workflow for Molecular Docking
Caption: Molecular Docking Workflow.
Detailed Protocol for Molecular Docking using AutoDock Vina
-
Protein Preparation:
-
Grid Box Definition:
-
Define the search space for the docking algorithm by creating a "grid box" that encompasses the known or predicted binding site of the protein.[8]
-
-
Running the Docking Simulation:
-
Analysis of Docking Results:
-
The output will be a set of binding poses ranked by their predicted binding affinities.
-
The pose with the lowest binding energy is typically considered the most favorable.[9]
-
Visualize the protein-ligand complex using software like PyMOL or UCSF Chimera to analyze the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein's amino acid residues.[10]
-
Hypothetical Docking Results
| Parameter | Value |
| Binding Affinity (kcal/mol) | -8.5 |
| Interacting Residues | ASP145, LYS89, PHE146 |
| Interaction Types | Hydrogen bond with ASP145, Pi-cation with LYS89, Hydrophobic with PHE146 |
Part 3: Molecular Dynamics (MD) Simulation
While molecular docking provides a static snapshot of the protein-ligand interaction, molecular dynamics (MD) simulations offer insights into the dynamic behavior and stability of the complex over time.[11]
MD Simulation Workflow
Sources
- 1. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. In Silico Modeling: Accelerating drug development - Patheon pharma services [patheon.com]
- 3. scispace.com [scispace.com]
- 4. The benefits of in silico modeling to identify possible small-molecule drugs and their off-target interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. sites.ualberta.ca [sites.ualberta.ca]
- 7. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 8. m.youtube.com [m.youtube.com]
- 9. m.youtube.com [m.youtube.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Molecular dynamics simulations: Insights into protein and protein ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 6-(4-Methylpiperazin-1-yl)nicotinaldehyde: Synthesis, Properties, and Therapeutic Potential
Authored by a Senior Application Scientist
Introduction: 6-(4-Methylpiperazin-1-yl)nicotinaldehyde is a heterocyclic compound featuring a pyridine ring substituted with an aldehyde and an N-methylpiperazine moiety. This structural combination is of significant interest to medicinal chemists, as both the nicotinaldehyde scaffold and the piperazine ring are prevalent in a wide array of biologically active molecules. The piperazine heterocycle is a common pharmacophore known to impart favorable pharmacokinetic properties, such as improved solubility and oral bioavailability, and to interact with various biological targets.[1][2] Derivatives of piperazine have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anticancer, and central nervous system (CNS) effects.[3][4] This guide provides a comprehensive overview of the synthesis, chemical characteristics, and potential therapeutic applications of this compound, drawing upon established principles of organic synthesis and the known biological roles of its constituent motifs.
Physicochemical Properties and Analogs
While specific experimental data for this compound is not extensively published, its properties can be inferred from its structure and comparison with related compounds.
| Property | Value/Information | Source |
| Molecular Formula | C11H15N3O | Inferred |
| Molecular Weight | 205.26 g/mol | Inferred |
| Appearance | Likely a solid at room temperature | Inferred |
| Solubility | Expected to have some aqueous solubility due to the piperazine nitrogen atoms | Inferred |
Several structurally similar compounds are commercially available or have been described in the literature, providing context for the chemical space around the title compound. These include:
-
6-(4-Methylpiperazin-1-yl)picolinaldehyde: An isomer with the aldehyde at the 2-position of the pyridine ring.[5]
-
6-(4-Ethylpiperazin-1-yl)nicotinaldehyde: An analog with an N-ethylpiperazine substituent.[6]
-
6-(4-Benzylpiperazino)nicotinaldehyde: A related compound with a benzyl group on the piperazine nitrogen.[7]
-
6-(piperazin-1-yl)nicotinaldehyde: The parent compound without the N-methyl group.
Synthesis of this compound
The most logical and well-precedented synthetic route to this compound is through a nucleophilic aromatic substitution (SNAr) reaction. This common and reliable method involves the displacement of a halide from an electron-deficient aromatic ring by a nucleophile.[8][9] In this case, a 6-halonicotinaldehyde, such as 6-chloronicotinaldehyde, serves as the electrophilic partner, and N-methylpiperazine acts as the nucleophile.
The pyridine nitrogen atom activates the ring towards nucleophilic attack, particularly at the 2- and 6-positions.[10][11] This activation is crucial for the success of the SNAr reaction.
Experimental Protocol: Synthesis via Nucleophilic Aromatic Substitution
This protocol describes a plausible method for the synthesis of this compound.
Materials:
-
6-Chloronicotinaldehyde
-
N-Methylpiperazine
-
Anhydrous polar aprotic solvent (e.g., Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO))
-
A non-nucleophilic base (e.g., Potassium carbonate (K2CO3) or Diisopropylethylamine (DIPEA))
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 6-chloronicotinaldehyde (1.0 equivalent) and the anhydrous polar aprotic solvent.
-
Addition of Reagents: Add the non-nucleophilic base (2.0-3.0 equivalents) to the solution, followed by the dropwise addition of N-methylpiperazine (1.1-1.5 equivalents).
-
Reaction Conditions: Heat the reaction mixture to a temperature between 80-120 °C. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract the product with ethyl acetate (3 x volumes).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate/hexanes).
-
Characterization: The structure and purity of the final product should be confirmed by analytical techniques such as 1H NMR, 13C NMR, and mass spectrometry.
Caption: Synthetic scheme for this compound.
Potential Biological Activities and Therapeutic Applications
While direct biological data for this compound is scarce in the public domain, the well-documented activities of related piperazine-containing compounds allow for informed speculation on its potential therapeutic applications. The piperazine moiety is a key structural feature in many approved drugs and investigational compounds.[1]
Central Nervous System (CNS) Disorders
Piperazine derivatives are widely recognized for their activity on various CNS targets.[4] The structural similarity of this compound to known CNS-active compounds suggests it could be a valuable scaffold for the development of novel treatments for neurological and psychiatric conditions.
Antimicrobial and Anticancer Potential
The piperazine nucleus is also a component of numerous compounds with demonstrated antimicrobial and anticancer properties.[1] For instance, certain piperazine-containing purine analogs have been synthesized and shown to act as potent anticancer agents.[12] The electron-rich nature of the 6-(4-methylpiperazin-1-yl)pyridine system could facilitate interactions with biological macromolecules, making it a candidate for investigation in these therapeutic areas.
Anti-inflammatory and Cardioprotective Effects
Derivatives of piperazine have been investigated for their anti-inflammatory and cardioprotective effects. For example, novel purine analogs incorporating a piperazine linker have been designed as cardioprotective agents.[13] The potential for this compound to modulate inflammatory pathways warrants further investigation.
Caption: Potential therapeutic applications of the core scaffold.
Future Directions
The information presented in this guide suggests that this compound is a synthetically accessible compound with significant potential for drug discovery. Future research should focus on:
-
Optimized Synthesis: Development and optimization of the synthetic protocol to allow for large-scale production and the creation of a diverse library of analogs.
-
In-depth Biological Screening: Comprehensive screening of the compound and its derivatives against a wide range of biological targets, including CNS receptors, microbial enzymes, and cancer cell lines.
-
Structure-Activity Relationship (SAR) Studies: Systematic modification of the core structure to understand the relationship between chemical features and biological activity, guiding the design of more potent and selective compounds.
Conclusion
This compound represents a promising starting point for the development of novel therapeutic agents. Its synthesis is straightforward, based on well-established chemical principles. The presence of the N-methylpiperazine moiety suggests a high likelihood of favorable pharmacological properties and diverse biological activities. This technical guide provides a solid foundation for researchers and drug development professionals to explore the full potential of this intriguing molecule.
References
-
Synthesis and Biological Activity of Piperine Derivatives as Potential PPARγ Agonists. National Institutes of Health. [Link]
-
Roberts, A. L., & Gschwend, P. M. (2002). Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). Environmental science & technology, 36(10), 2229–2236. [Link]
-
Chemistry LibreTexts. (2023). 16.6: Nucleophilic Aromatic Substitution. [Link]
- Google Patents.
-
ResearchGate. Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. [Link]
-
Koufaki, M., Fotopoulou, T., Iliodromitis, E. K., Bibli, S. I., Zoga, A., Kremastinos, D. T., & Andreadou, I. (2012). Discovery of 6-[4-(6-nitroxyhexanoyl)piperazin-1-yl)]-9H-purine, as pharmacological post-conditioning agent. Bioorganic & medicinal chemistry, 20(19), 5948–5956. [Link]
-
Khan Academy. (2019). nucleophilic aromatic substitutions. YouTube. [Link]
-
JETIR. A Mini Review on Piperizine Derivatives and their Biological Activity. [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]
-
ResearchGate. Nucleophilic Aromatic Substitution Reactions of Chloroazines with Bisulfide (HS - ) and Polysulfides (S n 2 - ). [Link]
-
ResearchGate. Synthesis of 2-(4-((1-phenyl-1H-pyrazol-4-yl)methyl)piperazin-1-yl)ethan-1-ol (LQFM032). [Link]
-
Royal Society of Chemistry. Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. [Link]
-
Lead Sciences. 6-(4-Methylpiperazin-1-yl)picolinaldehyde. [Link]
-
International Journal of Research & Review. Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. [Link]
-
National Institutes of Health. Newly synthesized 6-substituted piperazine/phenyl-9-cyclopentyl containing purine nucleobase analogs act as potent anticancer agents and induce apoptosis via inhibiting Src in hepatocellular carcinoma cells. [Link]
Sources
- 1. jetir.org [jetir.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. ijrrjournal.com [ijrrjournal.com]
- 5. 6-(4-Methylpiperazin-1-yl)picolinaldehyde - Lead Sciences [lead-sciences.com]
- 6. 1256561-21-3|6-(4-Ethylpiperazin-1-yl)nicotinaldehyde|BLD Pharm [bldpharm.com]
- 7. scbt.com [scbt.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. youtube.com [youtube.com]
- 10. Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Newly synthesized 6-substituted piperazine/phenyl-9-cyclopentyl containing purine nucleobase analogs act as potent anticancer agents and induce apoptosis via inhibiting Src in hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Discovery of 6-[4-(6-nitroxyhexanoyl)piperazin-1-yl)]-9H-purine, as pharmacological post-conditioning agent - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 6-(4-Methylpiperazin-1-yl)nicotinaldehyde: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Substituted Nicotinaldehydes
Substituted nicotinaldehydes are a pivotal class of heterocyclic compounds in medicinal chemistry, serving as versatile scaffolds for the synthesis of a wide array of biologically active molecules.[1][2][3][4] The strategic incorporation of various functional groups onto the pyridine ring allows for the fine-tuning of physicochemical properties and pharmacological activities. The title compound, 6-(4-Methylpiperazin-1-yl)nicotinaldehyde, is a key building block in drug discovery, with the piperazine moiety being a prevalent feature in numerous approved drugs due to its ability to improve solubility and oral bioavailability. This document provides a comprehensive guide to the synthesis of this compound, detailing the necessary protocols, chemical principles, and characterization methods.
Physicochemical Data of Key Compounds
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Appearance |
| 6-Chloronicotinaldehyde | C₆H₄ClNO | 141.56 | 23100-12-1 | White to yellow crystalline solid |
| 1-Methylpiperazine | C₅H₁₂N₂ | 100.16 | 109-01-3 | Colorless liquid |
| This compound | C₁₁H₁₅N₃O | 205.26 | 1256561-21-3 (related structure) | Expected to be a solid |
Synthesis Overview: A Two-Step Approach
The synthesis of this compound is efficiently achieved in two main stages:
-
Preparation of the Key Intermediate: Synthesis of 6-chloronicotinaldehyde from a suitable precursor.
-
Nucleophilic Aromatic Substitution: The core reaction where the chloro-group of 6-chloronicotinaldehyde is displaced by 1-methylpiperazine.
This guide will provide detailed protocols for both steps, ensuring a clear and reproducible pathway to the target molecule.
PART 1: Synthesis of the Precursor, 6-Chloronicotinaldehyde
A common and effective method for the preparation of 6-chloronicotinaldehyde is the oxidation of 2-chloro-5-(hydroxymethyl)pyridine.[5] Swern oxidation is a reliable method for this transformation, minimizing over-oxidation to the carboxylic acid.[5]
Protocol 1: Swern Oxidation of 2-Chloro-5-(hydroxymethyl)pyridine
Materials and Reagents:
-
2-Chloro-5-(hydroxymethyl)pyridine
-
Oxalyl chloride
-
Dimethyl sulfoxide (DMSO)
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for elution
Instrumentation:
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Low-temperature thermometer
-
Rotary evaporator
-
Glassware for column chromatography
Step-by-Step Procedure:
-
Reaction Setup: In a flame-dried three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve oxalyl chloride (1.2 equivalents) in anhydrous dichloromethane (DCM) and cool the solution to -78 °C using a dry ice/acetone bath.
-
Formation of the Activating Agent: Slowly add dimethyl sulfoxide (DMSO) (2.4 equivalents) dropwise to the stirred solution, ensuring the temperature remains below -60 °C. Stir the mixture for 15 minutes.
-
Addition of the Alcohol: Dissolve 2-chloro-5-(hydroxymethyl)pyridine (1.0 equivalent) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture. Continue stirring at -78 °C for 1 hour.
-
Quenching the Reaction: Add triethylamine (TEA) (5.0 equivalents) dropwise to the reaction mixture, and then allow the mixture to slowly warm to room temperature.
-
Work-up: Quench the reaction with water and transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent.[6]
PART 2: Synthesis of this compound
The core of this synthesis is a nucleophilic aromatic substitution reaction. The electron-withdrawing nature of the pyridine nitrogen and the aldehyde group facilitates the displacement of the chloride at the 6-position by the nucleophilic secondary amine of 1-methylpiperazine.
Protocol 2: Nucleophilic Aromatic Substitution
Materials and Reagents:
-
6-Chloronicotinaldehyde
-
1-Methylpiperazine
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Dichloromethane and Methanol for elution
Instrumentation:
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Rotary evaporator
-
Glassware for column chromatography
-
Thin Layer Chromatography (TLC) apparatus
Step-by-Step Procedure:
-
Reactant Preparation: To a solution of 6-chloronicotinaldehyde (1.0 equivalent) in DMF or DMSO, add 1-methylpiperazine (1.2-1.5 equivalents) and a base such as potassium carbonate or cesium carbonate (2.0-3.0 equivalents).[7]
-
Reaction Execution: Heat the reaction mixture to 80-120 °C and stir for 4-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).[8]
-
Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 100 mL).
-
Washing: Combine the organic layers and wash with water and brine to remove any remaining DMF/DMSO and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a dichloromethane/methanol gradient to afford the pure this compound.[9]
Reaction Workflow and Mechanism
The synthesis can be visualized as a two-stage process, with the key transformation being the nucleophilic aromatic substitution.
Caption: Overall synthetic workflow for this compound.
The mechanism of the key nucleophilic aromatic substitution step involves the attack of the nucleophilic nitrogen of 1-methylpiperazine on the electron-deficient carbon of the pyridine ring bearing the chlorine atom. This is followed by the elimination of the chloride ion to restore aromaticity.
Caption: Mechanism of Nucleophilic Aromatic Substitution.
(Note: The image placeholders in the DOT script should be replaced with actual chemical structure images for a complete visual representation.)
Characterization of the Final Product
The structure and purity of the synthesized this compound should be confirmed by standard analytical techniques:
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the aldehyde proton (around 9-10 ppm), the aromatic protons on the pyridine ring, and the protons of the methyl and piperazine groups.
-
¹³C NMR Spectroscopy: The carbon NMR will show distinct signals for the carbonyl carbon of the aldehyde, the aromatic carbons, and the aliphatic carbons of the piperazine and methyl groups.
-
Mass Spectrometry: To confirm the molecular weight of the final product.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups, particularly the aldehyde C=O stretch.
Conclusion and Future Perspectives
The synthesis of this compound via nucleophilic aromatic substitution is a robust and efficient method. This key intermediate opens up a plethora of possibilities for further chemical modifications, such as reductive amination, Wittig reactions, or aldol condensations, to generate diverse libraries of compounds for drug discovery and development.[8] The protocols detailed in this guide provide a solid foundation for researchers to synthesize and utilize this valuable chemical building block.
References
- Google Patents. (1959). Method for preparing 1-methylpiperazine. US2905673A.
-
Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Org. Synth. 2025, 102, 276-302. Retrieved from [Link]
- Gouda, M. A., Hussein, B. H. M., Helal, M. H., & Salem, M. A. (2018). A Review: Synthesis and Medicinal Importance of Nicotinonitriles and Their Analogous. Journal of Heterocyclic Chemistry, 55(12), 2737-2759.
-
PubChem. (n.d.). 6-(4-Formylphenyl)nicotinaldehyde. National Center for Biotechnology Information. Retrieved from [Link]
- Google Patents. (1996). Process for the preparation of aqueous nicotinaldehyde. US5484918A.
- Patel, N., Karkhanis, V., & Patel, P. (2019). Synthesis and Biological Evaluation of Some Piperazine Derivatives as Anti-Inflammatory Agents. Journal of Drug Delivery and Therapeutics, 9(4-s), 353-358.
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring the Synthesis and Applications of 6-Chloronicotinaldehyde. Retrieved from [Link]
- Spectroscopy.
-
Chemsrc. (2025). Nicotinaldehyde. Retrieved from [Link]
- Zhang, Y., Bao, Q., Zhang, N., Wang, S., & Yu, X. (n.d.). Stereocontrolled Addition of Grignard Reagents to Oxa-Bridged Benzazepines: Highly Efficient Synthesis of Functionalized Benzazepine Scaffolds. The Royal Society of Chemistry.
- PubMed Central. (n.d.). Development of (S)-N6-(2-(4-(Isoquinolin-1-yl)piperazin-1-yl)ethyl)-N6-propyl-4,5,6,7-tetrahydrobenzo[d]-thiazole-2,6-diamine and its analogue as a D3 receptor preferring agonist: Potent in vivo activity.
- Google Patents. (n.d.). Method of obtaining 2-chloro-5-hydroxymethylpyridine. RU2537848C1.
-
Wisdomlib. (2025). Substituted aromatic aldehydes: Significance and symbolism. Retrieved from [Link]
- The Royal Society of Chemistry. (n.d.).
- Revue Roumaine de Chimie. (n.d.). Design and Synthesis of Some Piperazine Hybrid Molecules.
- Organic Syntheses. (n.d.). 4.
- Eyube, M. (2024). Medicinal Chemistry: Scope, Applications, and Significance in Modern Science.
- ResearchGate. (n.d.).
- ResearchGate. (2025). Design and Synthesis of Novel 2-Chloro-5-(chloromethyl)pyridine Bioactive Derivatives by Rapid and Efficient Continuous Flow Reaction Module.
- Hilaris Publisher. (n.d.).
- Google Patents. (n.d.). Preparation of 1-methylpiperazine and 1,4-dimethylpiperazine as co-products. US3948900A.
- Academic Journals. (2011).
- Google Patents. (n.d.). Synthesis of 1-[2-(2,4-dimethyl-phenylsulfanyl)-phenyl]piperazine.
- Open Access Journals. (n.d.). Exploring the Intersection of Chemistry and Medicine: The Vital.
- Asian Publication Corpor
- PubMed Central. (n.d.). 2-Chloro-5-(chloromethyl)pyridine.
Sources
- 1. wisdomlib.org [wisdomlib.org]
- 2. researchgate.net [researchgate.net]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. openaccessjournals.com [openaccessjournals.com]
- 5. nbinno.com [nbinno.com]
- 6. orgsyn.org [orgsyn.org]
- 7. rsc.org [rsc.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. academicjournals.org [academicjournals.org]
Application Note: High-Purity Isolation of 6-(4-Methylpiperazin-1-yl)nicotinaldehyde using Automated Flash Chromatography
Abstract
This application note presents a detailed and optimized protocol for the purification of 6-(4-methylpiperazin-1-yl)nicotinaldehyde, a key intermediate in pharmaceutical synthesis. Due to the compound's polarity, attributed to the pyridine, aldehyde, and methylpiperazine moieties, achieving high purity can be challenging. This guide outlines a robust normal-phase flash chromatography method, providing a comprehensive workflow from initial Thin-Layer Chromatography (TLC) method development to scale-up purification. The causality behind experimental choices, such as stationary phase selection and mobile phase optimization, is explained to ensure scientific integrity and reproducibility.
Introduction: The Purification Challenge
This compound is a heterocyclic building block of significant interest in drug discovery. The purity of this intermediate is critical as impurities can lead to side reactions and complicate the synthesis of the final active pharmaceutical ingredient (API).[1][2] The compound's structure, featuring a basic pyridine ring, a polar aldehyde group, and a tertiary amine in the piperazine ring, imparts a high degree of polarity. This polarity can lead to strong interactions with silica gel, potentially causing peak tailing and poor separation from polar impurities if the chromatographic conditions are not carefully optimized.[3] Therefore, a systematic approach to method development is essential for efficient and effective purification.
Foundational Principles: Selecting the Right Chromatographic Strategy
Given the polar nature of this compound, several chromatographic techniques could be considered.
-
Reversed-Phase (RP) Chromatography: While widely used, RP chromatography with standard C18 columns might provide insufficient retention for this polar compound, leading to early elution with the solvent front.[4]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent technique for highly polar compounds.[5][6] It utilizes a polar stationary phase and a mobile phase with a high concentration of a less polar organic solvent. This could be a viable, albeit sometimes more complex, alternative.
-
Normal-Phase (NP) Chromatography: This technique employs a polar stationary phase (typically silica gel) and a non-polar mobile phase.[7] For moderately to highly polar compounds like the target molecule, NP chromatography offers strong retention and good selectivity, making it a suitable choice for this application.[8]
This application note will focus on a normal-phase flash chromatography approach due to its simplicity, scalability, and cost-effectiveness for preparative purification in a drug development setting.
Pre-Purification Analysis: Thin-Layer Chromatography (TLC) Method Development
Before proceeding to flash chromatography, it is crucial to develop an effective solvent system using TLC. This small-scale experiment allows for rapid screening of different mobile phases to achieve optimal separation.
Protocol: TLC Analysis
-
Plate Preparation: Use silica gel 60 F254 TLC plates.
-
Sample Preparation: Prepare a ~1 mg/mL solution of the crude this compound in dichloromethane or ethyl acetate.
-
Spotting: Apply a small spot of the sample solution to the baseline of the TLC plate.
-
Development: Place the TLC plate in a developing chamber containing the desired solvent system.
-
Visualization: After the solvent front has reached the top of the plate, remove it and visualize the spots under UV light (254 nm). Staining with an appropriate agent, such as dinitrophenylhydrazine (DNP) for aldehydes or ninhydrin for primary/secondary amines (if present as impurities), can also be performed.[9]
Solvent System Selection Rationale
A good starting point for polar, nitrogen-containing compounds is a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate.[9] To improve the peak shape of basic compounds on silica gel, the addition of a small amount of a basic modifier, such as triethylamine (TEA), is often necessary to suppress the interaction with acidic silanol groups on the silica surface.[10]
Table 1: Recommended TLC Solvent Systems for Screening
| Solvent System | Ratio (v/v/v) | Expected Observation |
| Hexane:Ethyl Acetate | 1:1 | The compound may have low mobility (low Rf). |
| Ethyl Acetate | 100% | Increased mobility compared to the hexane mixture. |
| Dichloromethane:Methanol | 95:5 | A good starting point for more polar compounds. |
| Ethyl Acetate:Methanol:Triethylamine | 90:10:1 | The addition of methanol increases polarity, and TEA improves the spot shape. |
The goal is to find a solvent system that provides a retention factor (Rf) of approximately 0.2-0.4 for the target compound, with good separation from major impurities.
Preparative Purification: Automated Flash Chromatography Protocol
Once an optimal solvent system is identified via TLC, the method can be transferred to an automated flash chromatography system for preparative scale purification.
Workflow Diagram
Caption: Workflow for the purification of this compound.
Instrumentation and Consumables
-
Flash Chromatography System: Any standard automated flash chromatography system.
-
Column: Silica gel column (particle size 40-63 µm). The column size should be selected based on the amount of crude material to be purified.
-
Solvents: HPLC grade hexane (or heptane), ethyl acetate, methanol, and triethylamine.
-
Detector: UV detector, monitoring at a wavelength where the compound has strong absorbance (e.g., 254 nm or a wavelength determined by UV-Vis spectroscopy).
Step-by-Step Protocol
-
Sample Preparation: Dissolve the crude this compound in a minimal amount of dichloromethane or the initial mobile phase. Alternatively, for less soluble samples, perform a dry load by adsorbing the crude material onto a small amount of silica gel.
-
Column Selection and Equilibration: Based on the amount of crude material, select an appropriate silica gel column. Equilibrate the column with the initial mobile phase (e.g., 100% hexane or a low percentage of ethyl acetate in hexane) for at least 2-3 column volumes.
-
Method Parameters: Set up a gradient elution method based on the TLC results. A typical gradient would start with a low polarity mobile phase and gradually increase the polarity.
Table 2: Example Flash Chromatography Gradient
| Time (min) | % Hexane | % Ethyl Acetate | % Triethylamine |
| 0 | 90 | 10 | 1 |
| 2 | 90 | 10 | 1 |
| 12 | 50 | 50 | 1 |
| 15 | 50 | 50 | 1 |
| 16 | 90 | 10 | 1 |
Note: This is an example gradient and should be optimized based on the TLC results.
-
Sample Loading: Load the prepared sample onto the equilibrated column.
-
Elution and Fraction Collection: Start the run and collect fractions based on the UV chromatogram. The target compound should elute as a distinct peak.
-
Fraction Analysis: Analyze the collected fractions by TLC or analytical HPLC to identify those containing the pure product.
-
Pooling and Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Post-Purification: Purity Assessment
The purity of the final product should be confirmed using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC).
Protocol: Analytical HPLC
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.[1]
-
Mobile Phase A: Water with 0.1% trifluoroacetic acid (TFA) or formic acid. The acidic modifier is crucial for obtaining sharp peaks for basic compounds like pyridines.[11]
-
Mobile Phase B: Acetonitrile with 0.1% TFA or formic acid.
-
Gradient: A suitable gradient from low to high organic content (e.g., 5% to 95% B over 10-15 minutes).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
Troubleshooting and Optimization
Table 3: Common Issues and Solutions in the Purification of this compound
| Issue | Potential Cause | Recommended Solution |
| Peak Tailing | Strong interaction of the basic nitrogen atoms with acidic silica. | Add a basic modifier like triethylamine (0.5-1%) to the mobile phase. |
| Poor Separation | Inappropriate solvent system polarity. | Optimize the gradient slope in flash chromatography. Screen a wider range of solvent polarities in TLC. |
| Compound Insolubility | The crude material is not soluble in the loading solvent. | Use a dry loading technique by pre-adsorbing the compound onto silica gel. |
| No Elution | The compound is too polar for the selected mobile phase. | Increase the polarity of the mobile phase (e.g., by adding methanol to the ethyl acetate). |
Conclusion
This application note provides a systematic and scientifically grounded protocol for the purification of this compound using normal-phase flash chromatography. By following the outlined steps for TLC method development and translating them to an automated flash system, researchers can achieve high purity of this important pharmaceutical intermediate. The key to success lies in the careful optimization of the mobile phase, including the use of a basic modifier to ensure good peak shape and resolution.
References
-
Journal of Chemical and Pharmaceutical Research. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Available at: [Link]
-
HELIX Chromatography. HPLC Methods for analysis of Pyridine. Available at: [Link]
-
ResearchGate. (2021). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. Available at: [Link]
-
AWS. Supporting Information Discovery of N-(2-Chloro-6-methylphenyl)-2-(6-(4-(2-hydroxyethyl)piperazin-1-yl)- 2-methylpyrimidin-4-yla. Available at: [Link]
-
Inter-Research Science Publisher. Separation of chlorophylls and carotenoids from marine phytoplankton: a new HPLC method using a reversed phase C8 column and pyridine. Available at: [Link]
-
Sciencemadness.org. (2017). Good solvent system for separating aromatic amines and/or oximes on alumina TLC plates?. Available at: [Link]
- Google Patents. US5484918A - Process for the preparation of aqueous nicotinaldehyde.
-
Taylor & Francis Online. (2003). Novel Method for the Determination of Piperazine in Pharmaceutical Drug Substances Using Hydrophilic Interaction Chromatography. Available at: [Link]
-
PubChem. 6-(4-Methylpiperazin-1-yl)pyridine-3-carboxylic acid. Available at: [Link]
-
Scribd. (48) methyl-6-methyinicotinate Route of Synthesis. Available at: [Link]
-
ResearchGate. (2014). Simple and rapid detection of aromatic amines using a thin layer chromatography plate. Available at: [Link]
-
Research Journal of Pharmacy and Technology. (2020). Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin. Available at: [Link]
-
ResearchGate. (2003). Novel Method for the Determination of Piperazine in Pharmaceutical Drug Substances Using Hydrophilic Interaction Chromatography and Evaporative Light Scattering Detection. Available at: [Link]
-
RSC Publishing. (2014). Simple and rapid detection of aromatic amines using a thin layer chromatography plate. Available at: [Link]
-
IJRPR. (2021). A Review on Analytical Methods for Piperazine Determination. Available at: [Link]
-
National Center for Biotechnology Information. (2023). Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug Applied to Pharmacokinetic and Biodistribution Studies. Available at: [Link]
-
UNODC. Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Available at: [Link]
-
Chrom Tech, Inc. (2023). Reverse Phase Chromatography Techniques. Available at: [Link]
-
ACS Publications. (2022). A Diazo-free Equivalent of the Unsubstituted Carbyne Cation: Straightforward Synthesis of Naphthalenes and Pyridines via [ 12/13 CH] + Insertion. Available at: [Link]
-
ResearchGate. Synthesis of 2-(4-((1-phenyl-1H-pyrazol-4-yl)methyl)piperazin-1-yl)ethan-1-ol (LQFM032). HCl, hydrochloric acid. Available at: [Link]
-
National Center for Biotechnology Information. (2008). A reversible pH-dependent intramolecular pyridine-aldehyde cyclization. Available at: [Link]
-
Chemistry Hall. Thin Layer Chromatography: A Complete Guide to TLC. Available at: [Link]
-
MDPI. (2022). Pd/C–H2-Catalyzed One-Pot Aromatization–Deoxygenation of Dihydropyridinediones: A Green, Scalable Route to Alkyl Pyridines. Available at: [Link]
-
ResearchGate. Note TLC of aromatic amines: Separation of p-Dimethylaminobenzaldehyde from p- Dimethy laminocinnama!dehyde. Available at: [Link]
- Google Patents. CN115703750A - Extraction and purification method of 1-amino-4-methylpiperazine.
-
The Royal Society of Chemistry. (2013). Highly Efficient One-Pot Ligation and Desulfurization - Supporting Information. Available at: [Link]
Sources
- 1. rjptonline.org [rjptonline.org]
- 2. Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug Applied to Pharmacokinetic and Biodistribution Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chromtech.com [chromtech.com]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Pd/C–H2-Catalyzed One-Pot Aromatization–Deoxygenation of Dihydropyridinediones: A Green, Scalable Route to Alkyl Pyridines [mdpi.com]
- 9. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 10. Sciencemadness Discussion Board - Good solvent system for separating aromatic amines and/or oximes on alumina TLC plates? - Powered by XMB 1.9.11 [sciencemadness.org]
- 11. helixchrom.com [helixchrom.com]
Application Note: Structural Elucidation of 6-(4-Methylpiperazin-1-yl)nicotinaldehyde using ¹H and ¹³C NMR Spectroscopy
Abstract
This application note provides a comprehensive guide and detailed protocol for the structural analysis of 6-(4-Methylpiperazin-1-yl)nicotinaldehyde, a heterocyclic compound of interest in medicinal chemistry and drug development. We present a complete methodology, from sample preparation to the acquisition and interpretation of one-dimensional ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra. The causality behind experimental choices is explained, and predicted spectral data are provided with detailed assignments. This document is intended for researchers, chemists, and quality control scientists requiring unambiguous structural verification of this and structurally related molecules.
Introduction
This compound is a substituted pyridine derivative incorporating a methylpiperazine moiety. Such scaffolds are prevalent in pharmaceutical agents due to the favorable pharmacokinetic properties conferred by the piperazine ring, which can improve solubility and bioavailability.[1] The presence of reactive aldehyde functionality also makes it a valuable synthetic intermediate. Given its potential role in drug discovery, rigorous and unambiguous structural characterization is paramount.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the structural elucidation of organic molecules in solution.[2] It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. This guide establishes a robust protocol for acquiring and interpreting high-quality ¹H and ¹³C NMR spectra to confirm the identity and purity of this compound.
Molecular Structure and Atom Numbering
To facilitate a clear and unambiguous discussion of the NMR spectral data, a standardized atom numbering system for this compound is essential. The structure and numbering are presented below.
Figure 1: Molecular structure and atom numbering scheme for this compound.
Experimental Protocols
This section outlines the detailed methodology for preparing the NMR sample and acquiring the spectral data. The protocol is designed to be self-validating by ensuring sample purity and proper instrument calibration.
Materials and Equipment
-
Analyte: this compound (>98% purity)
-
NMR Solvent: Chloroform-d (CDCl₃, 99.8% D) with 0.03% v/v Tetramethylsilane (TMS)
-
Alternative Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆, 99.9% D)
-
Equipment:
-
High-quality 5 mm NMR tubes (e.g., Wilmad, Norell)[3]
-
Pipettes and glassware
-
Vortex mixer
-
NMR Spectrometer (e.g., Bruker Avance 400 MHz or equivalent)
-
Rationale for Experimental Choices
-
Solvent Selection: CDCl₃ is chosen as the primary solvent due to its excellent ability to dissolve a wide range of organic compounds and its relatively simple residual solvent signal (δ ~7.26 ppm). TMS is included as the internal standard for referencing the chemical shift scale to 0 ppm.[4] DMSO-d₆ is a suitable alternative for more polar compounds, though its residual water peak can be broad and its viscosity is higher.[5][6]
-
Concentration: A concentration of 10-20 mg/mL for ¹H NMR is optimal for achieving a good signal-to-noise ratio in a reasonable time. For the less sensitive ¹³C nucleus, a higher concentration of 50-100 mg/mL is recommended.[7][8]
Workflow for NMR Analysis
The overall process from sample receipt to final analysis is depicted in the following workflow diagram.
Figure 2: Standard workflow for NMR sample preparation and analysis.
Step-by-Step Protocol: Sample Preparation
-
Cleaning: Ensure the NMR tube is scrupulously clean and dry. Wash with acetone and dry in an oven at a low temperature (<60°C) or with a stream of nitrogen.[9]
-
Weighing: Accurately weigh approximately 15-20 mg of this compound directly into a clean, dry vial.
-
Dissolution: Add 0.6 mL of CDCl₃ (containing TMS) to the vial.
-
Homogenization: Cap the vial and gently vortex until the sample is fully dissolved. A clear, particulate-free solution is required.[10]
-
Transfer: Carefully transfer the solution into the 5 mm NMR tube. The final sample height should be approximately 4-5 cm.
Step-by-Step Protocol: Data Acquisition Parameters (400 MHz)
-
Instrument Setup: Insert the sample into the spectrometer. Lock the field on the deuterium signal of CDCl₃. Perform automatic or manual tuning and shimming procedures to optimize magnetic field homogeneity.
-
¹H NMR Acquisition:
-
Pulse Program: zg30 (standard 30° pulse)
-
Spectral Width (SW): ~16 ppm (~6400 Hz)
-
Acquisition Time (AQ): ~2.5 s
-
Relaxation Delay (D1): 2.0 s
-
Number of Scans (NS): 16
-
Temperature: 298 K
-
-
¹³C NMR Acquisition:
-
Pulse Program: zgpg30 (power-gated decoupling for NOE enhancement)
-
Spectral Width (SW): ~240 ppm (~24,000 Hz)
-
Acquisition Time (AQ): ~1.4 s
-
Relaxation Delay (D1): 2.0 s
-
Number of Scans (NS): 1024
-
Temperature: 298 K
-
Spectral Analysis and Data Interpretation
The following sections provide a detailed prediction and interpretation of the ¹H and ¹³C NMR spectra based on established chemical shift principles and data from analogous structures.[11][12]
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is expected to show distinct signals for the aldehyde, pyridine ring, piperazine ring, and methyl group protons. The electron-withdrawing aldehyde group and the nitrogen heteroatom significantly influence the chemical shifts of the aromatic protons.
Table 1: Predicted ¹H NMR Data for this compound in CDCl₃
| Atom Label | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Rationale |
| H7 (-CHO) | 9.80 - 9.95 | s (singlet) | - | 1H | Strongly deshielded by the carbonyl group's anisotropy and inductive effect.[13] |
| H2 | 8.60 - 8.75 | d (doublet) | JH2-H4 ≈ 2.5 Hz (meta) | 1H | Ortho to the aldehyde and the ring nitrogen, leading to significant deshielding. |
| H4 | 7.85 - 8.00 | dd (doublet of doublets) | JH4-H5 ≈ 8.5 Hz (ortho), JH4-H2 ≈ 2.5 Hz (meta) | 1H | Coupled to both H2 and H5. Deshielded by the adjacent aldehyde group. |
| H5 | 6.65 - 6.80 | d (doublet) | JH5-H4 ≈ 8.5 Hz (ortho) | 1H | Ortho to the electron-donating piperazine nitrogen, causing a significant upfield shift. |
| H9, H13 (-N-CH ₂-CH₂-N-) | 3.65 - 3.80 | t (triplet) | J ≈ 5.0 Hz | 4H | Adjacent to the electron-deficient pyridine ring, resulting in a downfield shift relative to H10/H12. |
| H10, H12 (-N-CH₂-CH ₂-N-) | 2.45 - 2.60 | t (triplet) | J ≈ 5.0 Hz | 4H | Protons on the piperazine ring adjacent to the N-methyl group.[14][15] |
| H14 (-CH₃) | 2.30 - 2.40 | s (singlet) | - | 3H | Typical chemical shift for an N-methyl group on a saturated amine.[15] |
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum will display 10 unique carbon signals, as C9/C13 and C10/C12 are chemically equivalent due to symmetry.
Table 2: Predicted ¹³C NMR Data for this compound in CDCl₃
| Atom Label | Predicted δ (ppm) | Rationale |
| C7 (-C HO) | 190.0 - 192.0 | Aldehyde carbonyl carbon, highly deshielded. |
| C6 | 161.0 - 163.0 | Attached to the electron-donating piperazine nitrogen, strongly deshielded. |
| C2 | 152.0 - 154.0 | Aromatic carbon alpha to the ring nitrogen, deshielded.[12] |
| C4 | 137.5 - 139.0 | Aromatic carbon gamma to the ring nitrogen. |
| C3 | 131.0 - 133.0 | Carbon bearing the aldehyde substituent. |
| C5 | 106.0 - 108.0 | Aromatic carbon beta to the ring nitrogen and ortho to the electron-donating piperazine substituent, resulting in significant shielding. |
| C10, C12 (-N-CH₂-C H₂-N-) | 54.0 - 56.0 | Piperazine carbons adjacent to the N-methyl group. |
| C9, C13 (-N-C H₂-CH₂-N-) | 45.0 - 47.0 | Piperazine carbons attached to the pyridine ring. |
| C14 (-C H₃) | 45.5 - 47.5 | N-methyl carbon, typically in this region. |
Conclusion
The combined application of ¹H and ¹³C NMR spectroscopy provides an unequivocal method for the structural confirmation of this compound. The predicted chemical shifts, multiplicities, and coupling constants detailed in this note serve as a reliable benchmark for analysis. By following the outlined protocols for sample preparation and data acquisition, researchers can obtain high-quality spectra, enabling confident identification and purity assessment of this important chemical entity. These foundational data are critical for any further studies in synthetic chemistry, process development, and drug discovery programs.
References
-
National Center for Biotechnology Information (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. PubChem. [Link]
-
Yilmaz, F. et al. (2018). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie. [Link]
-
ChemSynthesis. 1-(6-chloro-3-nitro-2-pyridinyl)-4-methylpiperazine. [Link]
-
National Center for Biotechnology Information. 6-(4-Formylphenyl)nicotinaldehyde. PubChem. [Link]
-
Organomation. NMR Sample Preparation: The Complete Guide. [Link]
-
Chemistry LibreTexts. (2023). NMR - Interpretation. [Link]
-
ResearchGate. 1 H NMR spectra of the substituted complexes. [Link]
-
ResearchGate. NUCLEAR MAGNETIC RESONANCE STUDIES: PART II. SOLVENT EFFECTS IN THE N.M.R. SPECTRA OF AROMATIC ALDEHYDES. [Link]
-
American Chemical Society. (2021). NMR Guidelines for ACS Journals. [Link]
-
MDPI. (2020). Identification of New N-methyl-piperazine Chalcones as Dual MAO-B/AChE Inhibitors. [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry. [Link]
-
University of Western Ontario. NMR Sample Preparation. [Link]
-
Testbook. The correct match of 13C NMR chemical shift values (δ ppm) for pyridine. [Link]
-
University of Liverpool. Sample Preparation. [Link]
-
Michigan State University. NMR Spectroscopy. [Link]
-
ACD/Labs. (2021). The Basics of Interpreting a Proton (1H) NMR Spectrum. [Link]
Sources
- 1. revroum.lew.ro [revroum.lew.ro]
- 2. NMR Spectroscopy [www2.chemistry.msu.edu]
- 3. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 4. acdlabs.com [acdlabs.com]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. thieme-connect.de [thieme-connect.de]
- 7. publish.uwo.ca [publish.uwo.ca]
- 8. nmr-bio.com [nmr-bio.com]
- 9. organomation.com [organomation.com]
- 10. Sample Preparation | Department of Chemistry | University of Liverpool [liverpool.ac.uk]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. testbook.com [testbook.com]
- 13. researchgate.net [researchgate.net]
- 14. 1-Methylpiperazine(109-01-3) 1H NMR spectrum [chemicalbook.com]
- 15. mdpi.com [mdpi.com]
Application Notes & Protocols: Derivatization of 6-(4-Methylpiperazin-1-yl)nicotinaldehyde for Bioassays
Introduction: The Strategic Importance of the 6-(4-Methylpiperazin-1-yl)nicotinaldehyde Scaffold
In the landscape of medicinal chemistry, the discovery of novel bioactive molecules is paramount. Heterocyclic compounds, particularly those containing nitrogen, are of immense interest as they form the backbone of a vast number of pharmaceuticals.[1][2] The this compound scaffold is a privileged structure, integrating two key pharmacophores: the pyridine ring and the piperazine moiety. The pyridine component is a common feature in a multitude of drugs, while the piperazine ring is known to enhance pharmacokinetic properties such as solubility and oral bioavailability.[3][4] The aldehyde functional group on this scaffold serves as a versatile chemical handle, allowing for a diverse range of chemical transformations to generate a library of novel compounds for biological screening.[5][6] This guide provides a detailed technical overview and actionable protocols for the derivatization of this promising scaffold and its subsequent evaluation in various bioassays.
Core Derivatization Strategies: Expanding Chemical Diversity
The aldehyde functionality of this compound is the focal point for derivatization. Two powerful and reliable reactions for this purpose are Reductive Amination and Knoevenagel Condensation.
Reductive Amination: Forging New Amine Bonds
Reductive amination is a robust method for forming carbon-nitrogen bonds. The reaction proceeds through the in-situ formation of an imine or enamine, which is then reduced to the corresponding amine.[7][8] This one-pot procedure is highly efficient for creating a library of secondary and tertiary amines.
Causality of Experimental Choices:
-
Reducing Agent: Sodium triacetoxyborohydride (STAB) is the preferred reducing agent. It is milder and more selective for imines over aldehydes compared to other reducing agents like sodium borohydride, minimizing the side reaction of aldehyde reduction to an alcohol.[9]
-
Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are excellent solvents for this reaction as they are aprotic and effectively solubilize the reactants.
-
Acid Catalyst: A catalytic amount of acetic acid is often added to facilitate the formation of the iminium ion, thereby accelerating the reaction rate.
Experimental Workflow: Reductive Amination
Caption: Reductive amination workflow.
Protocol 1: General Procedure for Reductive Amination
-
To a solution of this compound (1.0 eq) and the desired primary or secondary amine (1.1 eq) in dichloromethane (DCM, 0.1 M), add a catalytic amount of glacial acetic acid (0.1 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 10 minutes. Caution: The reaction may effervesce.
-
Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., DCM/Methanol or Ethyl Acetate/Hexane gradient).
Knoevenagel Condensation: Creating α,β-Unsaturated Systems
The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction to yield an α,β-unsaturated product.[10] This reaction is particularly useful for introducing functionalities that can act as Michael acceptors or participate in other biological interactions.
Causality of Experimental Choices:
-
Active Methylene Compounds: Reagents like malononitrile and ethyl cyanoacetate are excellent choices as their methylene protons are sufficiently acidic to be deprotonated by a mild base.
-
Catalyst: A weak base such as piperidine or pyridine is typically used as a catalyst.[11] Stronger bases could lead to self-condensation of the aldehyde.
-
Solvent: Ethanol or methanol are common solvents, and the reaction is often performed under reflux to drive it to completion.
Experimental Workflow: Knoevenagel Condensation
Caption: Knoevenagel condensation workflow.
Protocol 2: General Procedure for Knoevenagel Condensation
-
In a round-bottom flask, dissolve this compound (1.0 eq) and the active methylene compound (e.g., malononitrile or ethyl cyanoacetate) (1.05 eq) in ethanol (0.2 M).
-
Add a catalytic amount of piperidine (0.1 eq).
-
Heat the mixture to reflux and maintain for 4-8 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid by vacuum filtration and wash with cold ethanol.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by flash column chromatography.
Bioassay Screening: Unveiling Biological Activity
Once a library of derivatives has been synthesized, the next critical step is to screen them for biological activity. The choice of bioassays should be guided by the known activities of similar heterocyclic and piperazine-containing compounds, which include anticancer, antimicrobial, and kinase inhibitory effects.[12][13]
Cytotoxicity Assays: Assessing Antiproliferative Effects
Cytotoxicity assays are fundamental in drug discovery to evaluate the potential of compounds to inhibit cell growth or induce cell death, which is a key characteristic of potential anticancer agents.[14][15] The MTT assay is a widely used, reliable, and straightforward colorimetric assay.
Principle of the MTT Assay: This assay measures the metabolic activity of cells. The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in viable cells to form a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.
Protocol 3: MTT Cytotoxicity Assay
-
Cell Seeding: Seed a 96-well plate with a suitable cancer cell line (e.g., MCF-7, A549) at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the synthesized derivatives in culture medium. Add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits 50% of cell growth).
Data Presentation: Hypothetical Cytotoxicity Data
| Compound ID | Derivative Type | IC50 (µM) on MCF-7 |
| Parent | Aldehyde | > 100 |
| DA-01 | Reductive Amination (Benzylamine) | 15.2 |
| DA-02 | Reductive Amination (Aniline) | 25.8 |
| KC-01 | Knoevenagel (Malononitrile) | 8.5 |
| KC-02 | Knoevenagel (Ethyl cyanoacetate) | 12.1 |
| Doxorubicin | Positive Control | 0.9 |
Kinase Inhibitor Screening: Targeting Cellular Signaling
Many piperazine-containing molecules are known to be kinase inhibitors.[16] Kinase assays are essential for identifying compounds that modulate the activity of specific kinases, which are critical regulators of cellular processes and are often dysregulated in diseases like cancer.[17][] A common method is an in vitro kinase assay that measures the phosphorylation of a substrate.
Principle of a Generic Kinase Assay: A kinase, a substrate (often a peptide), and ATP are incubated with the test compound. The amount of phosphorylated substrate is then quantified, typically using an antibody that specifically recognizes the phosphorylated form of the substrate in an ELISA-based format or by measuring the depletion of ATP.[19]
Protocol 4: Generic In Vitro Kinase Inhibition Assay (e.g., for a tyrosine kinase)
-
Reaction Setup: In a 96-well plate, add the kinase buffer, the specific kinase (e.g., EGFR, VEGFR), and the test compound at various concentrations.
-
Pre-incubation: Incubate the mixture for 10-15 minutes at room temperature to allow the compound to bind to the kinase.[20]
-
Initiate Reaction: Add a solution containing the peptide substrate and ATP to initiate the phosphorylation reaction.
-
Incubation: Incubate at 30°C for 30-60 minutes.
-
Stop Reaction: Add a stop solution (e.g., EDTA) to chelate the Mg2+ required for kinase activity.
-
Detection: Quantify the amount of phosphorylated substrate using a suitable detection method (e.g., a phosphospecific antibody in an ELISA format or a luminescence-based ATP detection kit like ADP-Glo).[19]
-
Data Analysis: Determine the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control and calculate the IC50 value.
Data Presentation: Hypothetical Kinase Inhibition Data
| Compound ID | Derivative Type | Kinase Target | IC50 (nM) |
| Parent | Aldehyde | EGFR | > 10,000 |
| DA-01 | Reductive Amination (Benzylamine) | EGFR | 850 |
| DA-03 | Reductive Amination (3-chloroaniline) | EGFR | 150 |
| KC-01 | Knoevenagel (Malononitrile) | EGFR | 320 |
| Gefitinib | Positive Control | EGFR | 25 |
Antimicrobial Screening: Combating Infectious Agents
Nitrogen-containing heterocyclic compounds have a rich history as antimicrobial agents.[1][21] A preliminary screening of the synthesized derivatives against a panel of pathogenic bacteria and fungi can reveal their potential in this therapeutic area. The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC).
Protocol 5: Broth Microdilution for MIC Determination
-
Prepare Inoculum: Grow the microbial strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) overnight and dilute to a standardized concentration (e.g., 5 x 10^5 CFU/mL) in the appropriate broth medium.[22]
-
Compound Dilution: Prepare serial two-fold dilutions of the test compounds in a 96-well microtiter plate.
-
Inoculation: Add the standardized microbial inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 30°C for 24-48 hours for fungi.
-
Determine MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Conclusion and Future Directions
The this compound scaffold provides a fertile ground for the generation of diverse chemical entities with significant therapeutic potential. The derivatization strategies outlined herein, particularly reductive amination and Knoevenagel condensation, are reliable and versatile methods for expanding the chemical space around this core. The subsequent screening in well-established bioassays for cytotoxicity, kinase inhibition, and antimicrobial activity allows for the identification of promising lead compounds. Further optimization of these hits through iterative medicinal chemistry efforts, guided by structure-activity relationship (SAR) studies, can pave the way for the development of novel therapeutics.
References
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Stepwise Protocols. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
-
BioAssay Systems. (n.d.). Kinase Inhibitor Screening Services. Retrieved from [Link]
-
BMG LABTECH. (2020). Kinase assays. Retrieved from [Link]
-
Hussein, M. A., & Khairou, K. S. (2014). A Study Of Synthesis Of Bioactive Heterocycles. International Journal of Novel Research and Development. [Link]
-
Knoevenagel Condensation. (n.d.). In Wikipedia. Retrieved from [Link]
-
Kumar, A., Sharma, S., & Kumar, D. (2024). The medicinal chemistry of piperazines: A review. Chemical Biology & Drug Design. [Link]
-
Organic Chemistry Portal. (n.d.). Knoevenagel Condensation. Retrieved from [Link]
-
Shah, P., Patel, R. I., & Vyas, P. J. (2019). Preparation and Biological Screening of Novel Heterocyclic Compounds. International Journal of Trend in Scientific Research and Development, 3(3), 632-636. [Link]
-
Singh, R., & Kumar, P. (2022). Potential Nitrogen-Based Heterocyclic Compounds for Treating Infectious Diseases: A Literature Review. PMC - NIH. [Link]
-
Zacuto, M. J. (2019). Synthesis of Acrylamides via the Doebner-Knoevenagel Condensation. The Journal of Organic Chemistry, 84(10), 6465-6474. [Link]
Sources
- 1. Potential Nitrogen-Based Heterocyclic Compounds for Treating Infectious Diseases: A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. The medicinal chemistry of piperazines: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. coresta.org [coresta.org]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
- 8. mdpi.com [mdpi.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 11. jk-sci.com [jk-sci.com]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. Synthesis, Biological Evaluation, and QPLD Studies of Piperazine Derivatives as Potential DPP-IV Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Cytotoxicity Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 16. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Screening assays for tyrosine kinase inhibitors: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. bmglabtech.com [bmglabtech.com]
- 20. bioassaysys.com [bioassaysys.com]
- 21. sciforum.net [sciforum.net]
- 22. ijtsrd.com [ijtsrd.com]
Application Notes and Protocols for Reductive Amination Reactions with 6-(4-Methylpiperazin-1-yl)nicotinaldehyde
Introduction: The Strategic Importance of Reductive Amination in Medicinal Chemistry
Reductive amination stands as a cornerstone transformation in modern organic synthesis, particularly within the realm of drug discovery and development. Its capacity to forge robust carbon-nitrogen bonds in a controlled and efficient manner makes it an indispensable tool for the construction of complex amine-containing molecules.[1][2] This application note provides a detailed guide to performing reductive amination reactions using 6-(4-Methylpiperazin-1-yl)nicotinaldehyde, a versatile heterocyclic building block of significant interest in medicinal chemistry due to the prevalence of the piperazine moiety in numerous therapeutic agents.[3] The protocols outlined herein are designed to be robust and adaptable, providing researchers with a solid foundation for the synthesis of diverse compound libraries.
The core of the reductive amination process involves the reaction of a carbonyl compound, in this case, an aldehyde, with a primary or secondary amine to form an intermediate imine or iminium ion, which is then reduced in situ to the corresponding amine.[4] This one-pot approach is highly favored for its operational simplicity and generally high yields.[1][5]
Understanding the Substrate: this compound
The substrate, this compound, possesses key structural features that influence its reactivity. The pyridine ring is an electron-deficient aromatic system, which can impact the reactivity of the aldehyde group. The presence of the basic 4-methylpiperazin-1-yl group introduces a site for potential side reactions or interactions with acidic reagents and provides the final product with basic properties that are crucial to consider during work-up and purification.
Physicochemical Properties (Predicted):
| Property | Value | Source |
| Molecular Formula | C11H15N3O | PubChem |
| Molecular Weight | 205.26 g/mol | PubChem |
| XLogP3 | 1.2 | PubChem |
| Hydrogen Bond Donor Count | 0 | PubChem |
| Hydrogen Bond Acceptor Count | 4 | PubChem |
The Mechanism of Reductive Amination
The reductive amination reaction proceeds through a two-step sequence:
-
Imine/Iminium Ion Formation: The amine nitrogen acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. This is followed by dehydration to form a C=N double bond, resulting in an imine (from a primary amine) or an iminium ion (from a secondary amine). This step is typically reversible and often acid-catalyzed.
-
Reduction: A reducing agent, present in the reaction mixture, selectively reduces the imine or iminium ion to the corresponding amine. The choice of reducing agent is critical to the success of the reaction, as it must be mild enough not to reduce the starting aldehyde.
Caption: General mechanism of reductive amination.
Choosing the Right Reducing Agent: The Case for Sodium Triacetoxyborohydride (STAB)
Several reducing agents can be employed for reductive amination, including sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and catalytic hydrogenation. However, for the synthesis of highly functionalized molecules, sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is often the reagent of choice.[2][5][6]
Advantages of STAB:
-
Mildness and Selectivity: STAB is a less powerful reducing agent than NaBH₄ and will not readily reduce aldehydes or ketones at a significant rate, thus minimizing the formation of alcohol byproducts. It is particularly effective at reducing the protonated imine, which is more electrophilic.[5][6]
-
Non-Toxicity: Unlike sodium cyanoborohydride, STAB does not release toxic cyanide gas upon acidification, making it a safer alternative.[2]
-
Broad Substrate Scope: It is effective for a wide range of aldehydes and ketones with both primary and secondary amines.[2][5]
-
Convenient Reaction Conditions: Reactions are typically run at room temperature in common aprotic solvents like 1,2-dichloroethane (DCE), dichloromethane (DCM), or tetrahydrofuran (THF).[5][7]
Experimental Protocols
The following are generalized protocols for the reductive amination of this compound. Researchers should optimize these conditions for their specific amine coupling partner.
Caption: Typical experimental workflow for reductive amination.
Protocol 1: Reductive Amination with a Primary Amine (e.g., Benzylamine)
This protocol describes the synthesis of N-((6-(4-methylpiperazin-1-yl)pyridin-3-yl)methyl)aniline.
Materials:
-
This compound
-
Benzylamine
-
Sodium triacetoxyborohydride (STAB)
-
Anhydrous 1,2-dichloroethane (DCE) or dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq.).
-
Dissolve the aldehyde in anhydrous DCE or DCM (approximately 0.1–0.2 M concentration).
-
Add benzylamine (1.0–1.2 eq.) to the solution and stir for 20–30 minutes at room temperature to facilitate imine formation.
-
Carefully add sodium triacetoxyborohydride (1.2–1.5 eq.) portion-wise over 5–10 minutes. An exotherm may be observed.
-
Stir the reaction mixture at room temperature for 2–24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting aldehyde is consumed.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM or ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel, typically using a gradient of methanol in DCM containing a small amount of triethylamine (e.g., 0.5–1%) to prevent product tailing.
Protocol 2: Reductive Amination with a Secondary Amine (e.g., Morpholine)
This protocol details the synthesis of 4-((6-(4-methylpiperazin-1-yl)pyridin-3-yl)methyl)morpholine.
Materials:
-
This compound
-
Morpholine
-
Sodium triacetoxyborohydride (STAB)
-
Anhydrous 1,2-dichloroethane (DCE) or dichloromethane (DCM)
-
Acetic acid (optional, catalytic amount)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 eq.).
-
Dissolve the aldehyde in anhydrous DCE or DCM (approximately 0.1–0.2 M concentration).
-
Add morpholine (1.0–1.2 eq.) to the solution. For less reactive secondary amines, a catalytic amount of acetic acid (e.g., 0.1 eq.) can be added to promote iminium ion formation.[5] Stir for 20–30 minutes at room temperature.
-
Add sodium triacetoxyborohydride (1.2–1.5 eq.) portion-wise.
-
Stir the reaction at room temperature for 4–24 hours, monitoring by TLC or LC-MS.
-
Work-up and purification follow the same procedure as described in Protocol 1.
Troubleshooting and Key Considerations
-
Incomplete Reaction: If the reaction stalls, a slight excess of the amine (up to 1.5 eq.) and the reducing agent (up to 2.0 eq.) can be added. Gentle heating (e.g., to 40 °C) may also be beneficial, but care should be taken to avoid decomposition of the reagents.
-
Side Reactions: The primary side reaction is the reduction of the starting aldehyde to the corresponding alcohol. This is minimized by using STAB and adding it after the initial imine formation period.[5]
-
Purification Challenges: The basic nature of the piperazine-containing products can lead to tailing on silica gel chromatography. As mentioned in the protocol, adding a small percentage of a basic modifier like triethylamine or ammonia in methanol to the eluent can significantly improve the separation.
-
Moisture Sensitivity: STAB is moisture-sensitive, and the reaction should be carried out under anhydrous conditions to ensure its efficacy.[7]
Data Presentation: A Comparative Overview
The following table provides a general guideline for reaction conditions and expected outcomes based on literature precedents for similar substrates.
| Amine Type | Amine Example | Stoichiometry (Amine:Aldehyde) | Reducing Agent (eq.) | Solvent | Typical Reaction Time | Expected Yield |
| Primary, Aliphatic | Cyclohexylamine | 1.1 : 1 | STAB (1.5) | DCE | 4-8 h | >85% |
| Primary, Aromatic | Aniline | 1.2 : 1 | STAB (1.5) | DCE | 12-24 h | 70-85% |
| Secondary, Cyclic | Piperidine | 1.1 : 1 | STAB (1.5) | DCM | 2-6 h | >90% |
| Secondary, Acyclic | Diethylamine | 1.2 : 1 | STAB (1.5) | DCE | 6-12 h | 80-90% |
Yields are estimates and will vary depending on the specific substrate and reaction scale.
Conclusion
The reductive amination of this compound is a powerful and versatile method for the synthesis of a wide array of novel amine derivatives. The use of sodium triacetoxyborohydride offers a mild, selective, and safe approach to this transformation. The protocols and guidelines presented in this application note provide a comprehensive starting point for researchers in medicinal chemistry and drug discovery to efficiently generate compound libraries for biological screening. Careful attention to reaction conditions, particularly the exclusion of moisture and appropriate purification techniques, will ensure successful and reproducible outcomes.
References
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
-
Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. (2023). Molecules, 28(4), 1789. [Link]
-
Chemistry LibreTexts. (2019). 23.4: Preparation of Amines via Reductive Amination. [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]
-
PubChem. (n.d.). 6-(4-Formylphenyl)nicotinaldehyde. Retrieved from [Link]
-
PubChem. (n.d.). 6-Chloro-4-(methylamino)nicotinaldehyde. Retrieved from [Link]
-
PubChem. (n.d.). 6-Methoxy-5-(m-tolyl)nicotinaldehyde. Retrieved from [Link]
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]
-
Myers, A. G. (n.d.). Reductive Amination. In Chemistry 115 Handouts. Harvard University. [Link]
-
Synthesis of Primary Amines via Reductive Amination of Aldehydes and Ketones Over a Ni‐Doped MFM‐300(Cr) Catalyst. (2023). Angewandte Chemie International Edition, 62(43), e202309731. [Link]
-
The Organic Portal. (n.d.). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. [Link]
-
Reddit. (2023). Struggling with Reductive Amination: Tips for Isolating My Amine Product? [Link]
- Google Patents. (n.d.). CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde.
- Google Patents. (n.d.). KR20120054642A - Synthesis of a neurostimulative piperazine.
-
Organic Chemistry Portal. (n.d.). Protecting-Group-Free Synthesis of Amines: Synthesis of Primary Amines from Aldehydes via Reductive Amination. [Link]
-
The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. (2023). Angewandte Chemie International Edition, 62(43), e202309731. [Link]
-
ResearchGate. (n.d.). Synthesis of the N-benzyl derivative 6. Retrieved from [Link]
-
ResearchGate. (n.d.). A Simple Secondary Amine Synthesis: Reductive Amination Using Sodium Triacetoxyborohydride. Retrieved from [Link]
-
Organic Chemistry Data. (n.d.). Reductive Amination - Sodium triacetoxyborohydride [NaBH(OAc)3]. Retrieved from [Link]
-
ChemSynthesis. (n.d.). 1-(6-chloro-3-nitro-2-pyridinyl)-4-methylpiperazine. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Reductive amination of aldehyde 2,4-dinitorophenylhydrazones using 2-picoline borane and high-performance liquid chromatographic analysis. Retrieved from [Link]
-
Defense Technical Information Center. (n.d.). Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide. Retrieved from [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. researchgate.net [researchgate.net]
- 3. KR20120054642A - Synthesis of a neurostimulative piperazine - Google Patents [patents.google.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. scribd.com [scribd.com]
- 6. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 7. Protecting-Group-Free Synthesis of Amines: Synthesis of Primary Amines from Aldehydes via Reductive Amination [organic-chemistry.org]
Introduction: Strategic Importance of 6-(4-Methylpiperazin-1-yl)nicotinaldehyde
An Application Note and Protocol for the Scale-Up Synthesis of 6-(4-Methylpiperazin-1-yl)nicotinaldehyde
This compound is a key heterocyclic building block in contemporary drug discovery and development. Its structural motif, featuring a pyridine core, a nucleophilic methylpiperazine moiety, and a reactive aldehyde handle, makes it a versatile intermediate for the synthesis of a diverse range of complex molecules with potential therapeutic applications. The aldehyde functionality serves as a linchpin for various carbon-carbon and carbon-nitrogen bond-forming reactions, enabling the construction of elaborate molecular architectures. The methylpiperazine group often imparts favorable pharmacokinetic properties, such as improved aqueous solubility and oral bioavailability, to the final drug candidates.
This document provides a comprehensive guide to the scale-up synthesis of this compound, focusing on a robust and scalable nucleophilic aromatic substitution (SNAr) route. The protocol is designed for researchers, chemists, and process development scientists, offering not only a step-by-step procedure but also the underlying chemical principles and safety considerations essential for successful and safe large-scale production.
Synthetic Strategy: A Robust Nucleophilic Aromatic Substitution (SNAr) Approach
The most common and scalable approach for the synthesis of this compound is the nucleophilic aromatic substitution (SNAr) reaction between 6-chloronicotinaldehyde and 1-methylpiperazine. This pathway is favored for its high efficiency, operational simplicity, and the ready availability of the starting materials.
Reaction Mechanism and Rationale
The SNAr reaction proceeds via a two-step addition-elimination mechanism. The electron-withdrawing nature of the pyridine nitrogen and the aldehyde group activates the 6-position of the pyridine ring towards nucleophilic attack. The nitrogen atom of 1-methylpiperazine acts as the nucleophile, attacking the electron-deficient carbon atom bearing the chloro substituent. This initial attack forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the subsequent elimination step, the chloride ion is expelled, and the aromaticity of the pyridine ring is restored, yielding the desired product.
The choice of a suitable base is critical to neutralize the HCl generated during the reaction, thereby preventing the protonation and deactivation of the nucleophilic 1-methylpiperazine. A non-nucleophilic organic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is preferred to avoid competitive side reactions.
Caption: Nucleophilic Aromatic Substitution (SNAr) Mechanism.
Detailed Scale-Up Protocol
This protocol is designed for a nominal 100 g scale synthesis of this compound. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.
Materials and Reagents
| Reagent/Material | CAS Number | Molecular Weight ( g/mol ) | Quantity | Moles | Equivalents |
| 6-Chloronicotinaldehyde | 23100-12-1 | 141.55 | 100.0 g | 0.706 | 1.0 |
| 1-Methylpiperazine | 109-01-3 | 100.16 | 85.0 g (91.5 mL) | 0.849 | 1.2 |
| Triethylamine (TEA) | 121-44-8 | 101.19 | 107.0 g (147.5 mL) | 1.057 | 1.5 |
| Dimethylformamide (DMF) | 68-12-2 | 73.09 | 500 mL | - | - |
| Ethyl acetate | 141-78-6 | 88.11 | 2 L | - | - |
| Brine (saturated NaCl) | - | - | 1 L | - | - |
| Anhydrous sodium sulfate | 7757-82-6 | 142.04 | 50 g | - | - |
Experimental Procedure
-
Reaction Setup:
-
To a 2 L, three-necked, round-bottom flask equipped with a mechanical stirrer, a temperature probe, a reflux condenser, and a nitrogen inlet, add 6-chloronicotinaldehyde (100.0 g, 0.706 mol).
-
Add dimethylformamide (DMF, 500 mL) to the flask and stir the mixture until the solid is completely dissolved.
-
-
Reagent Addition:
-
To the stirred solution, add 1-methylpiperazine (85.0 g, 0.849 mol, 1.2 equiv.) followed by triethylamine (107.0 g, 1.057 mol, 1.5 equiv.) at room temperature. A slight exotherm may be observed.
-
-
Reaction:
-
Heat the reaction mixture to 80-85 °C using a heating mantle and maintain this temperature for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material (6-chloronicotinaldehyde) is consumed.
-
-
Work-up and Isolation:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a separatory funnel containing 1 L of cold water and 1 L of ethyl acetate.
-
Shake the funnel vigorously and allow the layers to separate.
-
Extract the aqueous layer with ethyl acetate (2 x 500 mL).
-
Combine the organic layers and wash with brine (3 x 300 mL) to remove residual DMF and other water-soluble impurities.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification:
-
The crude product can be purified by recrystallization from a suitable solvent system such as ethyl acetate/heptane or by flash column chromatography on silica gel using a gradient of ethyl acetate in heptane.
-
Safety Considerations
-
6-Chloronicotinaldehyde: Causes skin and serious eye irritation.[1][2] Handle with care, avoiding contact with skin and eyes.[1][2]
-
1-Methylpiperazine: Flammable liquid and vapor.[3] Causes severe skin burns and eye damage.[3] It is also harmful if inhaled. Work in a well-ventilated area and keep away from ignition sources.[3][4]
-
Triethylamine (TEA): Flammable liquid and vapor. Toxic if inhaled and in contact with skin. Causes severe skin burns and eye damage.
-
Dimethylformamide (DMF): A combustible liquid. It is a suspected teratogen and can be absorbed through the skin. Handle with appropriate gloves and in a well-ventilated area.
Analytical Characterization
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques:
-
¹H and ¹³C NMR: To confirm the chemical structure and the absence of starting materials.
-
HPLC: To determine the purity of the final product. A typical method would involve a C18 reverse-phase column with a mobile phase gradient of acetonitrile and water containing 0.1% trifluoroacetic acid.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
Expert Insights and Process Optimization
-
Solvent Selection: DMF is an excellent solvent for this SNAr reaction due to its high polarity, which helps to stabilize the charged Meisenheimer intermediate, and its high boiling point, which allows the reaction to be conducted at elevated temperatures to increase the reaction rate.
-
Base Selection: Triethylamine is a cost-effective and efficient base for this transformation. Its primary role is to scavenge the HCl produced during the reaction. Using an excess of the base ensures that the reaction medium remains basic, preventing the protonation of 1-methylpiperazine.
-
Temperature Control: The reaction is typically run at elevated temperatures to ensure a reasonable reaction rate. However, excessively high temperatures should be avoided to minimize the formation of by-products. The optimal temperature should be determined through small-scale optimization studies.
-
Work-up: The aqueous work-up is designed to remove the DMF solvent, excess triethylamine, and the triethylamine hydrochloride salt. The brine washes are crucial for efficiently removing DMF from the ethyl acetate layer.[5]
Visualizing the Synthetic Workflow
Caption: Scale-up synthesis workflow.
Conclusion
The protocol detailed herein provides a robust and scalable method for the synthesis of this compound, a valuable intermediate in pharmaceutical research. By understanding the underlying chemical principles and adhering to the safety precautions, researchers can confidently and efficiently produce this key building block on a large scale, facilitating the advancement of drug discovery programs.
References
-
Loba Chemie. N-METHYLPIPERAZINE FOR SYNTHESIS MSDS. [Link]
-
PubMed Central. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. [Link]
Sources
Application Notes and Protocols for the N-Arylation of 1-Methylpiperazine with a Pyridine Scaffold
Introduction: The Significance of N-Arylpiperazines in Modern Drug Discovery
The fusion of a piperazine ring with an aromatic system, particularly a pyridine scaffold, constitutes a privileged structural motif in medicinal chemistry. N-arylpiperazines are ubiquitous in a vast array of clinically successful drugs, demonstrating a broad spectrum of pharmacological activities, including antipsychotic, antidepressant, and anti-cancer properties. The nitrogen atom of the piperazine ring, when linked to an aryl group, often serves as a crucial pharmacophoric element, modulating the compound's affinity and selectivity for biological targets. Consequently, the development of robust and efficient synthetic methodologies for the construction of the C(aryl)-N(piperazine) bond is of paramount importance to researchers in drug discovery and development.
This application note provides a detailed experimental protocol for the N-arylation of 1-methylpiperazine with a pyridine scaffold, a key transformation for accessing a diverse range of pharmaceutically relevant molecules. We will focus on the palladium-catalyzed Buchwald-Hartwig amination, a powerful and versatile cross-coupling reaction that has revolutionized the synthesis of arylamines.[1] This guide is intended for researchers, scientists, and drug development professionals, offering not only a step-by-step procedure but also insights into the underlying mechanism and the rationale behind the selection of reagents and conditions.
The Catalytic Heart of the Reaction: Understanding the Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a transition metal-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide (or pseudohalide) and an amine.[1] The reaction is typically catalyzed by a palladium complex and requires a base to facilitate the deprotonation of the amine. The catalytic cycle, a simplified representation of which is shown below, is a finely tuned interplay of oxidative addition, ligand exchange, deprotonation, and reductive elimination.
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
A critical aspect of this reaction, particularly when dealing with electron-deficient heteroaryl halides like chloropyridines, is the choice of the phosphine ligand. Bulky, electron-rich phosphine ligands are essential to promote the often rate-limiting oxidative addition of the C-Cl bond to the Pd(0) center and to facilitate the final reductive elimination step.
Key Experimental Parameters and Their Rationale
The success of the N-arylation of 1-methylpiperazine with a pyridine scaffold hinges on the careful selection and control of several key parameters.
| Parameter | Recommended Choice | Rationale & Key Considerations |
| Palladium Precatalyst | Pd₂(dba)₃ or Pd(OAc)₂ | These are common and effective sources of Pd(0) in situ. Pre-formed palladium-ligand complexes (palladacycles) can also be used for improved activity and reproducibility. |
| Phosphine Ligand | RuPhos or other bulky, electron-rich biaryl phosphines | Essential for the coupling of less reactive aryl chlorides and for reactions involving secondary amines. These ligands stabilize the palladium catalyst and promote the key steps of the catalytic cycle. |
| Base | NaOtBu (Sodium tert-butoxide) | A strong, non-nucleophilic base is required to deprotonate the piperazine nitrogen, forming the active nucleophile. Weaker bases like K₂CO₃ or Cs₂CO₃ may be used for base-sensitive substrates but often require higher temperatures and more active catalysts. |
| Solvent | Toluene or 1,4-Dioxane | Anhydrous, deoxygenated solvents are crucial to prevent catalyst deactivation. These solvents have boiling points suitable for the elevated temperatures often required. |
| Temperature | 80-110 °C | Sufficient thermal energy is needed to overcome the activation barrier for the oxidative addition of the pyridyl halide. |
| Atmosphere | Inert (Nitrogen or Argon) | The Pd(0) catalyst is sensitive to oxidation, making an inert atmosphere essential for maintaining catalytic activity. |
| Microwave Irradiation | Optional | Microwave heating can significantly reduce reaction times, often from hours to minutes, by efficiently heating the reaction mixture. |
Detailed Experimental Protocol: N-Arylation of 1-Methylpiperazine with 2-Chloropyridine
This protocol describes a representative procedure for the palladium-catalyzed N-arylation of 1-methylpiperazine with 2-chloropyridine.
Materials:
-
2-Chloropyridine (1.0 mmol, 1.0 equiv)
-
1-Methylpiperazine (1.2 mmol, 1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 mmol, 2 mol%)
-
2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos) (0.04 mmol, 4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)
-
Anhydrous Toluene (5 mL)
-
Oven-dried Schlenk tube or microwave reaction vial with a magnetic stir bar
-
Standard laboratory glassware for workup and purification
-
Inert gas supply (Nitrogen or Argon)
Caption: Experimental workflow for the Buchwald-Hartwig N-arylation.
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube or microwave reaction vial containing a magnetic stir bar, add Pd₂(dba)₃ (18.3 mg, 0.02 mmol), RuPhos (18.6 mg, 0.04 mmol), and sodium tert-butoxide (134.5 mg, 1.4 mmol).
-
Inert Atmosphere: Seal the vessel, and evacuate and backfill with nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.
-
Addition of Reagents: Add anhydrous toluene (5 mL) via a syringe. Then, add 2-chloropyridine (94 µL, 1.0 mmol) and 1-methylpiperazine (133 µL, 1.2 mmol) sequentially via syringe.
-
Reaction: Place the sealed vessel in a preheated oil bath at 100 °C and stir vigorously. Alternatively, for a microwave-assisted reaction, place the vial in a microwave reactor and heat at a set temperature (e.g., 120-150 °C) for a shorter duration (e.g., 15-30 minutes).
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material (2-chloropyridine) is consumed.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL).
-
Filtration: Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the filter cake with additional ethyl acetate (10 mL).
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 20 mL) and then with brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes or dichloromethane/methanol, to afford the pure 1-(pyridin-2-yl)-4-methylpiperazine.
Conclusion and Outlook
The Buchwald-Hartwig amination provides a reliable and versatile method for the N-arylation of 1-methylpiperazine with a pyridine scaffold. The judicious choice of a bulky, electron-rich phosphine ligand is paramount for achieving high yields, especially when using less reactive chloropyridines. The protocol detailed herein serves as a robust starting point for the synthesis of a wide array of N-arylpiperazine derivatives. Further optimization of reaction conditions, such as screening different ligands, bases, and solvents, may be necessary for more challenging or sterically hindered substrates. The application of microwave-assisted synthesis can also offer significant advantages in terms of reduced reaction times and improved efficiency. This powerful synthetic tool will undoubtedly continue to play a pivotal role in the discovery and development of novel therapeutics.
References
-
Wikipedia. (2023). Buchwald–Hartwig amination. [Link]
Sources
Troubleshooting & Optimization
Common side products in the synthesis of 6-(4-methylpiperazin-1-yl)nicotinaldehyde
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 6-(4-methylpiperazin-1-yl)nicotinaldehyde. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during this synthesis. The information provided is based on established principles of organic chemistry and practical laboratory experience.
The synthesis of this compound is a crucial step in the preparation of various pharmaceutically active compounds. A common synthetic route is the palladium-catalyzed Buchwald-Hartwig amination, which couples 6-chloronicotinaldehyde with N-methylpiperazine.[1][2][3][4] While effective, this reaction can be prone to the formation of side products that complicate purification and reduce yields. This guide provides in-depth solutions to these challenges.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format.
Question 1: My reaction yield is significantly lower than expected. What are the potential causes and how can I improve it?
Answer:
Low yields in the synthesis of this compound can stem from several factors, primarily incomplete reaction or degradation of starting materials or product. A systematic approach to troubleshooting is recommended.
Potential Causes & Solutions:
-
Catalyst Inactivity: The palladium catalyst is the heart of the Buchwald-Hartwig reaction. Its activity can be compromised by:
-
Oxidation: The active Pd(0) species can be oxidized by atmospheric oxygen. Ensure all reagents and solvents are properly degassed and the reaction is run under an inert atmosphere (e.g., nitrogen or argon).
-
Inappropriate Ligand: The choice of phosphine ligand is critical. For electron-rich heteroaromatic chlorides, bulky, electron-rich ligands like those from the Buchwald and Hartwig groups are often necessary to promote efficient catalytic turnover.[3]
-
Low Catalyst Loading: While desirable to minimize palladium contamination, too low a catalyst loading can result in slow and incomplete conversion.
-
-
Base Selection: The base plays a crucial role in the catalytic cycle.
-
Insufficient Strength: A base that is too weak may not efficiently deprotonate the piperazine nitrogen, hindering the formation of the active nucleophile. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used.[2][5]
-
Steric Hindrance: A highly hindered base might also slow down the reaction.
-
-
Reaction Temperature:
-
Too Low: The reaction may not have sufficient energy to overcome the activation barrier, leading to a sluggish or stalled reaction.
-
Too High: Elevated temperatures can lead to the degradation of starting materials, product, or the catalyst complex. It can also promote the formation of side products.
-
-
Solvent Choice: The solvent must be anhydrous and capable of solubilizing the reactants. Common choices include toluene, dioxane, and THF. The presence of water can deactivate the base and interfere with the catalyst.
Troubleshooting Workflow:
Caption: Simplified schematic of the desired reaction versus the hydrodehalogenation side reaction.
Prevention Strategies:
-
Ligand Selection: Employing bulky, electron-rich phosphine ligands can favor the desired reductive elimination over β-hydride elimination by sterically hindering the conformation required for the latter.
-
Base Choice: Using a sterically hindered but strong base can sometimes suppress this side reaction.
-
Temperature Control: Lowering the reaction temperature can often reduce the rate of side reactions more than the desired reaction.
-
Moisture Control: Rigorously excluding water is crucial, as it can be a source of protons for the hydrodehalogenation process.
Question 3: My final product is contaminated with residual palladium. How can I effectively remove it?
Answer:
Residual palladium is a common issue in products synthesized via cross-coupling reactions and is a significant concern for pharmaceutical applications. [5][6]Several methods can be employed for its removal.
| Method | Description | Advantages | Disadvantages |
| Silica Gel Chromatography | Standard purification method. | Can be effective for moderate levels of palladium. | May not be sufficient for very low ppm levels. Can be resource-intensive. |
| Activated Charcoal | The crude product is dissolved and stirred with activated charcoal, then filtered. | Simple, inexpensive. | Can lead to loss of product due to adsorption. May not be selective. |
| Metal Scavengers | Treatment with functionalized silica or polymers that chelate palladium. | High efficiency and selectivity. | Can be expensive. Requires an additional step in the workup. |
| Recrystallization | Purifying the product by crystallization from a suitable solvent system. | Can be very effective if a good solvent system is found. | Product loss in the mother liquor. May not be feasible for all products. |
| Aqueous Washes | Washing the organic solution of the product with an aqueous solution of a chelating agent (e.g., EDTA, thiourea). | Simple and can be integrated into the workup. | Efficiency can be variable depending on the palladium species. |
Recommended Protocol for Palladium Scavenging:
-
After the reaction workup, dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Add a palladium scavenger (e.g., silica-bound thiol or amine scavenger, typically 5-10 wt% relative to the crude product).
-
Stir the mixture at room temperature for 2-12 hours. The duration can be optimized.
-
Filter off the scavenger and wash it with a small amount of the solvent.
-
Combine the filtrate and washings, and concentrate under reduced pressure.
-
Analyze the product for residual palladium content (e.g., by ICP-MS).
Frequently Asked Questions (FAQs)
Q1: What is the role of the base in the Buchwald-Hartwig amination? The base is essential for deprotonating the N-methylpiperazine, making it a more potent nucleophile. It also facilitates the regeneration of the active Pd(0) catalyst at the end of the catalytic cycle.
Q2: Can I use a different halide, like 6-bromonicotinaldehyde? Yes, aryl bromides are often more reactive than aryl chlorides in Buchwald-Hartwig couplings. [7]Using 6-bromonicotinaldehyde might allow for milder reaction conditions (e.g., lower temperature or catalyst loading). However, 6-chloronicotinaldehyde is often more commercially available and cost-effective. [8] Q3: My aldehyde group seems to be degrading during the reaction. Why is this happening? The aldehyde functional group can be sensitive to the strongly basic conditions and elevated temperatures of the reaction. Potential side reactions include Cannizzaro-type disproportionation (if no α-protons are present) or aldol reactions. To mitigate this, use the mildest possible conditions (lowest effective temperature and reaction time) that still afford a good conversion.
Q4: How can I monitor the progress of the reaction? Thin Layer Chromatography (TLC) is a simple and effective method. Use a solvent system that gives good separation between the starting material (6-chloronicotinaldehyde) and the product. The product, being more polar due to the piperazine moiety, will typically have a lower Rf value. Staining with potassium permanganate can help visualize the spots. For more quantitative analysis, HPLC or GC-MS can be used on aliquots taken from the reaction mixture.
Q5: Are there any alternatives to the Buchwald-Hartwig amination for this synthesis? A classical nucleophilic aromatic substitution (SNAr) is a potential alternative. This would involve reacting 6-chloronicotinaldehyde with N-methylpiperazine, often at high temperatures and sometimes in the presence of a strong base. However, the pyridine ring is electron-deficient, which activates the 6-position towards nucleophilic attack. The SNAr reaction may require harsher conditions than the palladium-catalyzed method and may have a more limited substrate scope.
Appendix: Experimental Protocol
General Procedure for the Synthesis of this compound
Disclaimer: This is a general guideline. Reaction conditions should be optimized for each specific setup.
-
Preparation: To an oven-dried reaction flask, add the palladium precursor (e.g., Pd2(dba)3, 1-2 mol%) and the phosphine ligand (e.g., a biarylphosphine ligand, 2-4 mol%).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Reagent Addition: Add 6-chloronicotinaldehyde (1.0 eq.), N-methylpiperazine (1.2-1.5 eq.), and the base (e.g., NaOtBu, 1.5-2.0 eq.).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with stirring. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel. [9]
References
- Google Patents. (n.d.). Synthesis of 1-[2-(2,4-dimethyl-phenylsulfanyl)-phenyl]piperazine.
-
ACS Medicinal Chemistry Letters. (2022). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. Retrieved January 26, 2026, from [Link]
-
Pharmaffiliates. (n.d.). Exploring the Synthesis and Applications of 6-Chloronicotinaldehyde. Retrieved January 26, 2026, from [Link]
- Google Patents. (1996). Process for the preparation of aqueous nicotinaldehyde.
-
Molbase. (n.d.). (48) methyl-6-methyinicotinate Route of Synthesis. Retrieved January 26, 2026, from [Link]
-
PubMed. (2012). Synthesis of novel 6-(4-substituted piperazine-1-yl)-9-(β-D-ribofuranosyl)purine derivatives, which lead to senescence-induced cell death in liver cancer cells. Retrieved January 26, 2026, from [Link]
- Google Patents. (1994). Process for the preparation of aqueous nicotinaldehyde.
- Google Patents. (2009). Process for preparation of dextrorotatory isomer of 6-(5-chloro-pyrid-2-yi)-5-[(4-methyl -1-piperazinyl) carbonyloxy]-7-oxo-6,7-dihydro-5h-pyrrolo [3,4-b] pyrazine (eszopiclone).
-
PubMed Central (PMC). (2022). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. Retrieved January 26, 2026, from [Link]
-
PubMed Central (PMC). (n.d.). Identification of New N-methyl-piperazine Chalcones as Dual MAO-B/AChE Inhibitors. Retrieved January 26, 2026, from [Link]
-
PubMed Central (PMC). (n.d.). Newly synthesized 6-substituted piperazine/phenyl-9-cyclopentyl containing purine nucleobase analogs act as potent anticancer agents and induce apoptosis via inhibiting Src in hepatocellular carcinoma cells. Retrieved January 26, 2026, from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved January 26, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Retrieved January 26, 2026, from [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved January 26, 2026, from [Link]
-
ResearchGate. (2025). Selective Palladium-Catalyzed Aminations on Dichloropyridines. Retrieved January 26, 2026, from [Link]
-
YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. Retrieved January 26, 2026, from [Link]
-
Royal Society of Chemistry. (2022). Correction: Pd-catalyzed annulation of imidazo[1,2-a]pyridines with coumarins and indoles: synthesis of benzofuran and indole fused heterocycles. Retrieved January 26, 2026, from [Link]
-
Wiley Analytical Science. (2019). Palladium Catalyzed Amination of Aryl Chlorides. Retrieved January 26, 2026, from [Link]
-
ACS GCI Pharmaceutical Roundtable. (2026). Buchwald-Hartwig Amination. Retrieved January 26, 2026, from [Link]
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. youtube.com [youtube.com]
- 4. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 8. nbinno.com [nbinno.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Optimizing the reaction conditions for the synthesis of 6-(4-methylpiperazin-1-yl)nicotinaldehyde
Welcome to the technical support center for the synthesis of 6-(4-methylpiperazin-1-yl)nicotinaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during this specific synthetic procedure. Our goal is to equip you with the scientific understanding and practical solutions to optimize your reaction conditions and achieve high-yield, high-purity results.
Introduction to the Synthesis
The synthesis of this compound is primarily achieved through a nucleophilic aromatic substitution (SNAr) reaction. This involves the displacement of a halide, typically chloride, from an electron-deficient aromatic ring by a nucleophile. In this case, the pyridine ring of 6-chloronicotinaldehyde is activated towards nucleophilic attack by the electron-withdrawing effect of the nitrogen atom within the ring and the aldehyde group.[1][2] The lone pair of electrons on the secondary amine of 1-methylpiperazine acts as the nucleophile, attacking the carbon atom bearing the chlorine atom.
The reaction proceeds via a Meisenheimer complex, a resonance-stabilized anionic intermediate, before the chloride ion is eliminated, leading to the formation of the desired product.[3] Understanding this mechanism is crucial for troubleshooting, as factors that stabilize this intermediate will favor the reaction.
Visualizing the Reaction Workflow
Caption: A general workflow for the synthesis of this compound.
Troubleshooting Guide
This section addresses specific problems that may arise during the synthesis, providing potential causes and actionable solutions.
Issue 1: Low or No Product Formation
Question: I have followed the general procedure, but my reaction shows very low conversion to the desired product, with mainly starting materials remaining. What could be the issue?
Answer:
Low or no product formation in this SNAr reaction can be attributed to several factors, primarily related to the reactivity of the nucleophile and the reaction conditions.
| Potential Cause | Explanation | Recommended Solution |
| Insufficient Reaction Temperature | SNAr reactions on electron-deficient rings like pyridine often require elevated temperatures to overcome the activation energy barrier for the formation of the Meisenheimer complex. | Gradually increase the reaction temperature in increments of 10-20°C. Monitor the reaction progress by TLC or LC-MS to find the optimal temperature. Temperatures in the range of 100-140°C are commonly employed for similar reactions. |
| Ineffective Base | The base plays a crucial role in scavenging the HCl generated during the reaction. If the base is not strong enough or is not present in a sufficient amount, the reaction mixture will become acidic, protonating the 1-methylpiperazine and rendering it non-nucleophilic. | Ensure you are using at least 2-3 equivalents of a suitable base. While organic bases like triethylamine can be used, inorganic bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often more effective in polar aprotic solvents like DMSO or DMF. |
| Inappropriate Solvent | The choice of solvent is critical for SNAr reactions. Polar aprotic solvents like DMSO, DMF, or NMP are generally preferred as they can solvate the cationic species and do not interfere with the nucleophilicity of the amine. | If you are using a less polar solvent, consider switching to DMSO or DMF. These solvents can significantly accelerate the rate of SNAr reactions. |
| Degradation of Starting Materials | 6-Chloronicotinaldehyde can be susceptible to oxidation or other side reactions under harsh conditions. Similarly, 1-methylpiperazine can be volatile. | Ensure the purity of your starting materials before beginning the reaction. Consider running the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation. |
Issue 2: Formation of a Significant Amount of an Unidentified Byproduct
Question: My reaction has gone to completion, but I have a major byproduct that is difficult to separate from my desired product. What could this byproduct be, and how can I avoid it?
Answer:
The most likely significant byproduct in this reaction is the result of a double substitution on the piperazine ring, leading to a quaternary ammonium salt.
| Potential Cause | Explanation | Recommended Solution |
| Over-alkylation of the Product | The product, this compound, still possesses a nucleophilic tertiary amine. This can react with another molecule of 6-chloronicotinaldehyde, especially at high temperatures and prolonged reaction times, to form a quaternary ammonium salt. | Use a slight excess (1.1-1.2 equivalents) of 1-methylpiperazine relative to 6-chloronicotinaldehyde. This will ensure that the electrophile is the limiting reagent and minimizes its availability for a second reaction. Also, carefully monitor the reaction and stop it once the starting material is consumed to avoid prolonged heating. |
| Reaction with the Aldehyde | Aldehydes can potentially react with amines, though under these conditions, the SNAr reaction is generally much faster.[4] However, side reactions involving the aldehyde, such as aldol condensations or Cannizzaro-type reactions, might occur if the conditions are not optimized. | Maintain a clean reaction setup and use pure starting materials. Optimizing the reaction temperature and time can also minimize the occurrence of these less favorable side reactions. |
Issue 3: Difficulty in Product Purification
Question: I have a crude product that appears to be a mixture of my desired product and baseline impurities on TLC. Standard column chromatography is not giving me a clean separation. What purification strategy do you recommend?
Answer:
Purification challenges often arise from the polar nature of the product and the presence of inorganic salts or highly polar byproducts.
| Potential Cause | Explanation | Recommended Solution |
| Residual Inorganic Salts | Bases like K₂CO₃ and the byproduct KCl are insoluble in many organic solvents used for chromatography, leading to streaking on the TLC plate and poor separation on the column. | Before concentrating the crude product for chromatography, perform a thorough aqueous work-up. After the reaction, dilute the mixture with a sufficient amount of water and extract the product with an organic solvent like ethyl acetate or dichloromethane. Wash the organic layer with brine to remove residual water and inorganic salts. |
| Inappropriate Column Chromatography Conditions | The polarity of the product requires a relatively polar mobile phase for elution from a silica gel column. If the mobile phase is not optimized, the product may not move from the baseline or may co-elute with impurities. | Start with a less polar solvent system (e.g., 100% dichloromethane) and gradually increase the polarity by adding methanol. A gradient elution of 0-5% methanol in dichloromethane is a good starting point. Adding a small amount of triethylamine (e.g., 0.5-1%) to the mobile phase can help to reduce tailing of the amine product on the silica gel. |
| Product is Water-Soluble | The product has some water solubility due to the piperazine and aldehyde moieties, which can lead to losses during the aqueous work-up. | When performing the aqueous extraction, ensure the aqueous layer is saturated with NaCl (brine) to decrease the solubility of the organic product in the aqueous phase. Perform multiple extractions with the organic solvent to maximize the recovery of the product. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal molar ratio of reactants and base?
A1: A good starting point is to use a slight excess of the nucleophile, 1-methylpiperazine (1.1 to 1.2 equivalents), relative to 6-chloronicotinaldehyde (1.0 equivalent). This helps to drive the reaction to completion and minimizes the chance of unreacted starting material. For the base, such as potassium carbonate, it is advisable to use at least 2.0 to 3.0 equivalents to effectively neutralize the generated HCl and maintain a basic reaction environment.
Q2: Can I use a different halogenated nicotinaldehyde, for instance, 6-fluoronicotinaldehyde?
A2: Yes, in principle, you can. In many SNAr reactions, the rate of reaction follows the order F > Cl > Br > I. This is because the rate-determining step is the initial nucleophilic attack, which is facilitated by the more electronegative halogen that polarizes the C-X bond, making the carbon more electrophilic.[3] Therefore, 6-fluoronicotinaldehyde might react faster or at a lower temperature. However, the cost and availability of the starting material should also be considered.
Q3: How can I monitor the progress of the reaction?
A3: The most common methods for monitoring the reaction are Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).
-
TLC: Use a suitable mobile phase (e.g., 5-10% methanol in dichloromethane) to achieve good separation between the starting materials and the product. The product, being more polar than 6-chloronicotinaldehyde but likely less polar than 1-methylpiperazine, should have a distinct Rf value.
-
LC-MS: This is a more definitive method. You can monitor the disappearance of the starting material peaks and the appearance of the product peak with the expected mass-to-charge ratio.
Q4: What are the expected spectroscopic data for the final product?
| Spectroscopic Data (Predicted) | Expected Chemical Shifts (δ) / Peaks |
| ¹H NMR (in CDCl₃) | ~9.8 ppm (s, 1H, -CHO), ~8.5 ppm (d, 1H, pyridine H2), ~7.8 ppm (dd, 1H, pyridine H4), ~6.7 ppm (d, 1H, pyridine H5), ~3.8 ppm (t, 4H, piperazine CH₂ adjacent to pyridine), ~2.5 ppm (t, 4H, piperazine CH₂ adjacent to N-CH₃), ~2.3 ppm (s, 3H, N-CH₃) |
| ¹³C NMR (in CDCl₃) | ~192 ppm (C=O, aldehyde), ~162 ppm (C6-pyridine), ~152 ppm (C2-pyridine), ~138 ppm (C4-pyridine), ~128 ppm (C3-pyridine), ~108 ppm (C5-pyridine), ~55 ppm (piperazine CH₂ adjacent to N-CH₃), ~46 ppm (piperazine CH₂ adjacent to pyridine), ~46 ppm (N-CH₃) |
| Mass Spectrometry (ESI+) | Expected [M+H]⁺ at m/z = 220.14 |
Q5: What safety precautions should I take when running this reaction?
A5:
-
6-Chloronicotinaldehyde: This compound is an irritant to the skin, eyes, and respiratory tract.[5] Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
1-Methylpiperazine: This is a corrosive and flammable liquid. Handle with care, avoiding contact with skin and eyes.
-
Solvents: Solvents like DMSO and DMF have their own specific hazards. Consult the Safety Data Sheet (SDS) for each chemical before use.
-
Reaction Conditions: The reaction is typically run at elevated temperatures. Use appropriate heating equipment (e.g., a heating mantle with a temperature controller) and ensure the reaction is properly clamped and secured.
Recommended Experimental Protocol
This protocol is a synthesized procedure based on common practices for similar SNAr reactions and should be considered a starting point for optimization.
Materials:
-
6-Chloronicotinaldehyde
-
1-Methylpiperazine
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Ethyl Acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 6-chloronicotinaldehyde (1.0 eq), 1-methylpiperazine (1.2 eq), and anhydrous potassium carbonate (2.5 eq).
-
Add anhydrous DMSO to the flask to achieve a concentration of approximately 0.5 M with respect to the 6-chloronicotinaldehyde.
-
Place the flask in a pre-heated oil bath at 110°C and stir the reaction mixture vigorously.
-
Monitor the reaction progress by TLC or LC-MS every 1-2 hours. The reaction is typically complete within 4-8 hours.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into a separatory funnel containing deionized water.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic extracts and wash them with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of 0-5% methanol in dichloromethane as the eluent.
-
Combine the fractions containing the pure product and concentrate under reduced pressure to yield this compound as a solid or oil.
-
Characterize the final product by NMR, MS, and IR spectroscopy.
Logical Troubleshooting Flowchart
Caption: A flowchart to guide troubleshooting efforts during the synthesis.
References
- Elion, G. B., Burgi, E., & Hitchings, G. H. (1952). Studies on Condensed Pyrimidine Systems. IX. The Synthesis of Some 6-Substituted Purines. Journal of the American Chemical Society, 74(2), 411–414.
- Synthesis, Characterisation of Some Novel Purine Derivatives. (2020). Journal of Chemical and Pharmaceutical Sciences, 13(1).
- Reactions of Amines. (n.d.). Retrieved from a general organic chemistry resource.
- Baltzly, R., Buck, J. S., Lorz, E., & Schön, W. (1944). The Preparation of 1-Alkylpiperazines. Journal of the American Chemical Society, 66(2), 263–266.
- Nucleophilic Aromatic Substitutions. (2019, January 19). YouTube.
- Siegrist, U., & Szczepanski, H. (1996). Process for the preparation of aqueous nicotinaldehyde (U.S. Patent No. 5,484,918). U.S.
- 1H-NMR and 13C-NMR Spectra. (n.d.).
- Sprung, M. M. (1940). A Summary of the Reactions of Aldehydes with Amines. Chemical Reviews, 26(3), 297-338.
- Siegrist, U., & Szczepanski, H. (1994). Process for the preparation of aqueous nicotinaldehyde (European Patent No. EP0613888A1).
- Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018, August 20). Master Organic Chemistry.
- How can nucleophilic substitution happen at the sp²-hybridised carbon of 4-chloropyridine? (2017, August 20). Chemistry Stack Exchange.
- Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. (n.d.).
- Zhang, Y., Bao, Q., Zhang, N., Wang, S., & Yu, X. (n.d.). Supporting Information For Stereocontrolled Addition of Grignard Reagents to Oxa-Bridged Benzazepines: Highly Efficient Synthesis of Functionalized Benzazepine Scaffolds. The Royal Society of Chemistry.
- Reactions of Amines. (2020, May 30). Chemistry LibreTexts.
- Application Notes and Protocols for 6-(Methyl(phenyl)amino)nicotinaldehyde in Organic Synthesis. (n.d.). BenchChem.
- We have considered nucleophilic aromatic substitution of pyridine... (n.d.). Study Prep in Pearson+.
- Amine Reactivity. (n.d.).
- Copies of 1H, 13C, 19F NMR spectra. (n.d.).
- Yilmaz, F., & Menteşe, M. (2016). Design and Synthesis of Some Piperazine Hybrid Molecules. Revue Roumaine de Chimie, 61(11-12), 941-947.
- Koufaki, M., Fotopoulou, T., Iliodromitis, E. K., Bibli, S. I., Zoga, A., Kremastinos, D. T., & Andreadou, I. (2012). Discovery of 6-[4-(6-nitroxyhexanoyl)piperazin-1-yl)]-9H-purine, as pharmacological post-conditioning agent. Bioorganic & Medicinal Chemistry, 20(19), 5948–5956.
-
6-Chloropyridine-3-carbaldehyde. (n.d.). PubChem. Retrieved from [Link]
- 16.6: Nucleophilic Aromatic Substitution. (2025, February 2). Chemistry LibreTexts.
- 1-Methylpiperazine(109-01-3) 1H NMR spectrum. (n.d.). ChemicalBook.
- 6-(piperazin-1-yl)nicotinaldehyde | 1225065-40-6. (n.d.). ChemicalBook.
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. We have considered nucleophilic aromatic substitution of pyridine... | Study Prep in Pearson+ [pearson.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. scribd.com [scribd.com]
- 5. 6-Chloropyridine-3-carbaldehyde | C6H4ClNO | CID 2764053 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 6-(4-Methylpiperazin-1-yl)nicotinaldehyde
This guide is intended for researchers, scientists, and drug development professionals. It provides in-depth technical guidance, troubleshooting, and frequently asked questions (FAQs) for the purification of 6-(4-Methylpiperazin-1-yl)nicotinaldehyde. The protocols and advice herein are grounded in established chemical principles and field-proven insights to ensure scientific integrity and experimental success.
Introduction and Foundational Concepts
This compound is a key heterocyclic building block in medicinal chemistry. Its synthesis, most commonly via a nucleophilic aromatic substitution (SNAr) reaction between 6-chloronicotinaldehyde and 1-methylpiperazine, can yield a range of process-related impurities. The presence of two basic nitrogen atoms and a reactive aldehyde group gives the molecule specific chemical properties that must be considered during purification to achieve high purity.
This center will address the common challenges associated with removing unreacted starting materials, byproducts, and degradation products, ensuring the final compound meets the stringent purity requirements for downstream applications.
Frequently Asked Questions (FAQs)
Q1: What are the most probable impurities in a crude sample of this compound?
A1: Based on the common synthetic route (Nucleophilic Aromatic Substitution), the primary impurities are typically:
-
Unreacted Starting Materials: 6-chloronicotinaldehyde and 1-methylpiperazine.
-
Byproducts of Double Substitution: In some cases, a second molecule of the nicotinaldehyde can react with the piperazine nitrogen, though this is less common.
-
Hydrolysis Products: The aldehyde group can be susceptible to oxidation to the corresponding carboxylic acid, especially if the reaction or work-up conditions are harsh.
-
Solvent Residues: Residual solvents from the reaction and extraction steps.
Q2: My compound streaks badly on a silica gel TLC plate during method development. What causes this and how can I fix it?
A2: Tailing or streaking on silica gel is a frequent issue with basic compounds like your target molecule. This is due to strong ionic interactions between the basic piperazine and pyridine nitrogens and the acidic silanol groups (Si-OH) on the surface of the silica gel. To resolve this, you need to neutralize these acidic sites by adding a basic modifier to your eluent. A small amount of triethylamine (TEA) or pyridine (typically 0.5-1% v/v) in your mobile phase will significantly improve the peak shape, leading to better separation on a column.[1]
Q3: I am struggling to find a good single solvent for recrystallization. What is the best approach?
A3: It is common for compounds like this to not have an ideal single recrystallization solvent. A two-solvent system is often more effective. The principle is to dissolve the compound in a "good" solvent at an elevated temperature, and then add a "poor" solvent (an anti-solvent) until the solution becomes turbid. Gentle heating to redissolve, followed by slow cooling, should induce crystallization.
Q4: How can I confirm the purity and identity of my final product?
A4: A combination of analytical techniques is recommended:
-
NMR (1H and 13C): This will confirm the chemical structure and can reveal the presence of impurities.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis. Development of a robust HPLC method is crucial for determining the final purity level.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low yield after column chromatography | 1. Compound is too polar and is sticking to the silica gel. 2. Compound is unstable on silica gel. | 1. Increase the polarity of the eluent gradually. Use a more polar solvent system, such as dichloromethane/methanol with 1% triethylamine. 2. Deactivate the silica gel by pre-treating it with triethylamine. Alternatively, use a different stationary phase like alumina (basic or neutral). |
| Product "oils out" during recrystallization | 1. The solution is supersaturated. 2. The cooling rate is too fast. 3. The chosen anti-solvent is too non-polar. | 1. Add a small amount of the "good" solvent to dissolve the oil, then allow it to cool more slowly. 2. Use a Dewar flask or insulate the crystallization vessel to slow down the cooling process. 3. Try a different anti-solvent with a polarity closer to that of the "good" solvent. |
| Presence of starting materials in the final product | 1. Incomplete reaction. 2. Inefficient purification. | 1. Ensure the reaction has gone to completion using TLC or LC-MS before work-up. 2. For residual 1-methylpiperazine (a volatile liquid), it can often be removed under high vacuum. For 6-chloronicotinaldehyde, a carefully optimized column chromatography or an acid-base extraction should be effective. |
| Discoloration of the final product (e.g., yellow or brown) | 1. Presence of colored impurities from the reaction. 2. Slight degradation of the aldehyde. | 1. A charcoal treatment during recrystallization can be effective. Dissolve the crude product in a suitable solvent, add a small amount of activated charcoal, heat briefly, and then filter hot through celite before crystallization.[2] 2. Store the purified compound under an inert atmosphere (nitrogen or argon) and protected from light. |
Purification Protocols
Protocol 1: Flash Column Chromatography
This is the most common and versatile method for purifying this compound on a laboratory scale.
Workflow Diagram:
Caption: Workflow for flash column chromatography purification.
Step-by-Step Methodology:
-
Slurry Preparation (Dry Loading): Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate). Add silica gel (approximately 2-3 times the mass of the crude product) to this solution to form a slurry.
-
Solvent Removal: Remove the solvent from the slurry under reduced pressure until a fine, free-flowing powder is obtained.
-
Column Packing: Prepare a glass column with silica gel, wet-packed using a non-polar solvent system (e.g., 9:1 Hexane:Ethyl Acetate).
-
Loading: Carefully add the dried sample-silica mixture to the top of the packed column.
-
Elution: Begin elution with a solvent system of low polarity (e.g., 100% Ethyl Acetate) and gradually increase the polarity. A typical gradient might be from 100% ethyl acetate to a mixture of 95:5 ethyl acetate:methanol. Crucially, add 0.5-1% triethylamine to the eluent to prevent tailing.
-
Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC).
-
Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Protocol 2: Recrystallization
This method is ideal for final purification to obtain a crystalline solid, especially after an initial purification by column chromatography.
Solvent Selection Table:
| Solvent Category | "Good" Solvents (for dissolving) | "Poor" Solvents (Anti-solvents) |
| Alcohols | Methanol, Ethanol, Isopropanol | Water |
| Esters | Ethyl Acetate | Hexanes, Heptane |
| Ethers | Tetrahydrofuran (THF) | Hexanes, Pentane |
| Hydrocarbons | Toluene | Hexanes, Heptane |
| Others | Acetonitrile | Diethyl Ether, Water |
Step-by-Step Methodology:
-
Dissolution: Place the crude or semi-pure solid in a flask. Add a minimal amount of a "good" solvent (e.g., hot isopropanol or ethyl acetate) and heat the mixture to reflux until the solid completely dissolves.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Addition of Anti-solvent: While the solution is still hot, add a "poor" solvent (e.g., hexanes or water) dropwise until the solution becomes persistently cloudy.
-
Clarification: Add a few drops of the "good" solvent until the solution becomes clear again.
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. For better recovery, you can then place it in an ice bath or refrigerator.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold "poor" solvent to remove any remaining soluble impurities.
-
Drying: Dry the crystals under vacuum.
Protocol 3: Acid-Base Extraction
This technique is useful for removing non-basic impurities from the crude product.
Logical Flow Diagram:
Sources
- 1. CN115703750A - Extraction and purification method of 1-amino-4-methylpiperazine - Google Patents [patents.google.com]
- 2. WO2009063486A2 - Process for preparation of dextrorotatory isomer of 6-(5-chloro-pyrid-2-yi)-5-[(4-methyl -1-piperazinyl) carbonyloxy]-7-oxo-6,7-dihydro-5h-pyrrolo [3,4-b] pyrazine (eszopiclone) - Google Patents [patents.google.com]
Stability of 6-(4-Methylpiperazin-1-yl)nicotinaldehyde in different solvents
A Guide to Understanding and Ensuring Stability in Experimental Solvents
Welcome to the technical support guide for 6-(4-Methylpiperazin-1-yl)nicotinaldehyde. As a Senior Application Scientist, my goal is to provide you with the in-depth knowledge and practical tools necessary to ensure the stability and integrity of this compound throughout your research and development workflows. This guide moves beyond simple protocols to explain the chemical principles governing the stability of this molecule, empowering you to troubleshoot issues and make informed decisions in your experiments.
Frequently Asked Questions (FAQs)
This section provides quick answers to common questions regarding the handling and stability of this compound.
Q1: What is this compound and why is its stability a concern?
This compound is a heterocyclic aldehyde, a class of molecules often used as key intermediates in the synthesis of pharmaceuticals. Structurally, it possesses three key features: a pyridine ring, an aldehyde functional group, and a 4-methylpiperazine substituent. The aldehyde group, in particular, is susceptible to oxidation, and the overall molecule can be sensitive to environmental conditions. Structurally related compounds like nicotinaldehyde are known to be unstable and prone to degradation, which can increase storage and transportation costs.[1] Ensuring the stability of your stock solutions is critical for reaction reproducibility, accurate quantification, and the ultimate success of your synthetic procedures.
Q2: What are the primary signs of degradation?
Degradation can manifest in several ways:
-
Visual Changes: A noticeable color change in the solid material or its solution (e.g., from colorless/pale yellow to dark yellow or brown) can indicate the formation of degradation products.
-
Poor Analytical Results: The appearance of unexpected peaks in High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectra is a clear sign of impurity formation.
-
Inconsistent Reaction Outcomes: Reduced yields or the formation of unexpected side-products in reactions using the aldehyde as a starting material often point to the degradation of the stock material.
Q3: Which solvents are recommended for preparing stock solutions?
For short-term use, high-purity, anhydrous aprotic solvents are generally preferred. For longer-term storage, creating solutions under an inert atmosphere (e.g., nitrogen or argon) and storing at low temperatures (2-8 °C) is recommended.[2] The choice of solvent can significantly impact stability, as discussed in the sections below.
Q4: How can I monitor the stability of my solution over time?
The most reliable method is to use a calibrated analytical technique like HPLC with UV detection.[3] By analyzing an aliquot of your solution at regular intervals and comparing the peak area of the parent compound to its initial value, you can quantitatively track its stability. See the detailed protocol for stability monitoring in this guide.
Understanding the Chemistry: Potential Degradation Pathways
The stability of this compound is governed by its functional groups. Understanding their reactivity is key to preventing degradation.
-
Aldehyde Oxidation: The aldehyde group (-CHO) is the most reactive site and is highly susceptible to oxidation. Atmospheric oxygen can convert the aldehyde to the corresponding carboxylic acid (6-(4-methylpiperazin-1-yl)nicotinic acid). This process can be accelerated by light, heat, and the presence of metal ion impurities. This is a common degradation pathway for many aldehydes.[4]
-
Reactions with Protic Solvents: Protic solvents (those with O-H or N-H bonds, like water, methanol, and ethanol) can react with the aldehyde to form unstable hemiacetals or acetals.[5][6] While these reactions are often reversible, they can complicate analysis and sequester the active aldehyde. The piperazine nitrogen can also interact with protic solvents via hydrogen bonding, which can influence reactivity.[7]
-
pH Sensitivity: The pyridine and piperazine nitrogens are basic centers. In strongly acidic solutions, they will be protonated. In strongly basic conditions, side reactions involving the aldehyde (e.g., Cannizzaro reaction, aldol condensation) could potentially occur, although this is less common for aromatic aldehydes. The stability of related compounds like 2-pyridinecarboxaldehyde is known to be compromised by strong acids and bases.[2]
Below is a diagram illustrating the primary oxidative degradation pathway.
Caption: Oxidative degradation of the aldehyde to a carboxylic acid.
Troubleshooting Guide: Common Issues & Solutions
| Problem | Potential Cause(s) | Recommended Action(s) |
| Lower than expected reaction yields. | Degradation of the aldehyde starting material. The actual concentration in your stock solution is lower than calculated. | 1. Verify Purity: Analyze the solid material or a freshly prepared solution by HPLC or qNMR before use. 2. Use Fresh Solutions: Prepare stock solutions immediately before use. 3. Improve Storage: If storing solutions, use an anhydrous aprotic solvent, purge with inert gas (N₂ or Ar), and store at 2-8°C, protected from light. |
| Stock solution has turned yellow/brown. | Formation of chromophoric (colored) degradation products, likely from oxidation or polymerization. | 1. Discard the Solution: Do not use discolored solutions, as the presence of impurities is confirmed. 2. Review Handling Procedures: Ensure solvents are anhydrous and that solutions are properly protected from air and light during preparation and storage. |
| New, unexpected peaks in HPLC/LC-MS. | The compound is degrading in the solvent or under the analytical conditions. | 1. Identify Degradants: Use mass spectrometry (MS) to get a mass of the impurity peaks. An increase of 16 amu often corresponds to oxidation to the carboxylic acid. 2. Perform a Forced Degradation Study: This can help confirm the identity of degradants seen in routine analysis (see Protocol 3). 3. Optimize Analytical Method: Ensure the mobile phase pH and temperature are not causing on-column degradation. |
| Inconsistent results between experiments. | Variable stability of the aldehyde under different experimental setups or storage times. | 1. Standardize Procedures: Implement a strict, standardized protocol for solution preparation and storage. 2. Incorporate Quality Control: Analyze your stock solution via HPLC at the beginning of each set of experiments to confirm its integrity. |
Experimental Protocols
These protocols provide a framework for preparing, handling, and analyzing this compound to ensure its stability.
Protocol 1: Preparation of a Stable Stock Solution
This protocol minimizes exposure to oxygen, water, and light, which are key drivers of degradation.
-
Solvent Selection: Choose a high-purity, anhydrous, aprotic solvent. Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile are suitable choices.
-
Inert Atmosphere: Use a glovebox or a Schlenk line to handle the solid and solvent under an inert atmosphere (Nitrogen or Argon).
-
Procedure: a. Dry all glassware in an oven ( >100°C) for at least 4 hours and cool under a stream of inert gas. b. Weigh the desired amount of this compound directly into the storage vial. c. Add the anhydrous solvent via a syringe to achieve the target concentration. d. Seal the vial with a septum cap and wrap the cap with Parafilm®. e. For additional protection, purge the headspace of the vial with inert gas for 30-60 seconds before final sealing.
-
Storage: Store the solution at 2-8°C and protect it from light by wrapping the vial in aluminum foil.
Protocol 2: HPLC Method for Stability Monitoring
This reverse-phase HPLC method allows for the quantitative assessment of the parent compound and the detection of degradation products.
-
Instrumentation & Columns:
-
HPLC system with UV or Diode-Array Detector (DAD).
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
-
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water
-
Mobile Phase B: 0.1% Acetonitrile
-
Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: Scan from 200-400 nm; quantify at the λmax of the aldehyde (determine experimentally, likely around 254-280 nm).[8]
-
-
Procedure: a. Prepare a stock solution as described in Protocol 1. b. At time zero (t=0), dilute an aliquot of the stock solution to a suitable concentration (e.g., 0.1 mg/mL) with the initial mobile phase composition (90:10 A:B). c. Inject the diluted sample onto the HPLC system and record the chromatogram. This is your baseline. d. Store the stock solution under the desired conditions (e.g., room temperature on the benchtop vs. 4°C in the dark). e. At subsequent time points (e.g., 1, 4, 8, 24 hours), repeat steps 3b and 3c.
-
Data Analysis: a. Calculate the percentage of the parent compound remaining at each time point relative to the peak area at t=0. b. Monitor the increase in the peak area of any new impurity peaks.
Caption: A typical workflow for conducting a stability study using HPLC.
Protocol 3: Forced Degradation Study
This study intentionally exposes the compound to harsh conditions to rapidly identify potential degradation products and pathways. This is invaluable for troubleshooting and method development.
-
Prepare Solutions: Prepare separate solutions of the compound (~0.5 mg/mL) in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Stress Conditions:
-
Acidic: Add 1M HCl and incubate at 60°C for 4 hours.
-
Basic: Add 1M NaOH and incubate at 60°C for 4 hours.
-
Oxidative: Add 3% H₂O₂ and incubate at room temperature for 4 hours.
-
Thermal: Incubate the solution at 80°C for 24 hours.
-
Photolytic: Expose the solution to high-intensity UV light for 24 hours.
-
-
Analysis: Before injection, neutralize the acidic and basic samples. Analyze all samples by HPLC-MS to identify the mass of the major degradation products formed under each condition.
Data Summary: Expected Stability in Common Solvents
This table provides a general guideline for solvent selection based on chemical principles. Actual stability should always be confirmed experimentally using the protocols above.
| Solvent Class | Examples | Polarity | Protic/Aprotic | Expected Stability of Aldehyde | Rationale |
| Polar Aprotic | Acetonitrile, THF, Acetone, DMF, DMSO | Polar | Aprotic | Good to Moderate | Solvates the molecule without directly reacting with the aldehyde. High-purity grades are essential. DMSO can sometimes contain oxidizing impurities. |
| Nonpolar | Toluene, Hexanes, Dichloromethane (DCM) | Nonpolar | Aprotic | Good | Low reactivity with the aldehyde functional group. Ensure the compound has sufficient solubility. DCM can contain acidic impurities. |
| Polar Protic | Water, Methanol, Ethanol | Polar | Protic | Poor to Moderate | Can form hemiacetals. Water can participate in hydrolysis. These solvents are generally not recommended for long-term storage of the aldehyde.[9][10] |
References
-
Development of (S)-N6-(2-(4-(Isoquinolin-1-yl)piperazin-1-yl)ethyl)-N6-propyl-4,5,6,7-tetrahydrobenzo[d]-thiazole-2,6-diamine and its analogue as a D3 receptor preferring agonist: Potent in vivo activity in. (n.d.). PubMed Central (PMC). [Link]
-
Reddy, P. R., & Kumar, K. A. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 4(6), 2854-2859. [Link]
-
Ashenhurst, J. (2012, April 27). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Master Organic Chemistry. [Link]
-
Amino acid degradation pathways and their holes A) Number of predicted... (n.d.). ResearchGate. [Link]
-
A simple 1H nmr conformational study of some heterocyclic azomethines. (n.d.). [Link]
-
ALDEHYDES, SCREENING 2539. (n.d.). CDC. [Link]
-
de Oliveira, A. V. B., de Alencar, M. S., da Silva, M. A. P., & de Andrade, J. B. (2019). Effects of Solvent Polarity on the Reaction of Aldehydes and Ketones with a Hydrazide-Bound Scavenger Resin. ACS Omega, 4(8), 13496-13504. [Link]
- CN108863913B - Method for improving stability of nicotinaldehyde. (n.d.).
-
Geiger, U., & Clarke, S. (1987). Chemical pathways of peptide degradation. II. Kinetics of deamidation of an asparaginyl residue in a model hexapeptide. Journal of Biological Chemistry, 262(2), 785-794. [Link]
-
de Oliveira, A. V. B., de Alencar, M. S., da Silva, M. A. P., & de Andrade, J. B. (2019). Effects of Solvent Polarity on the Reaction of Aldehydes and Ketones with a Hydrazide-Bound Scavenger Resin. PMC. [Link]
-
Polar Protic and Polar Aprotic Solvents. (n.d.). Chemistry Steps. [Link]
-
Analytical Techniques In Stability Testing. (2025, March 24). Separation Science. [Link]
-
Zborowski, K., et al. (2022). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. MDPI. [Link]
-
Ed-Dra, A., et al. (2013). Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals. Journal of Medicinal Chemistry. [Link]
-
Degradation Pathways | Request PDF. (n.d.). ResearchGate. [Link]
-
Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. (2019, June 4). [Link]
-
Protic vs. Aprotic Solvents: Difference in Organic Chemistry. (2025, May 12). Orango. [Link]
-
Yamada, H., & Goto, M. (2003). The Effect of Solvents Polarity on Selective Hydrogenation of Unsaturated Aldehyde in Gas-Liquid-Solid Three Phase Reactor. ResearchGate. [Link]
-
Kumar, A., et al. (2021). Analytical method development and validation of simultaneous estimation of perphenazine and amitriptyline by Reverse-Phase high-performance liquid chromatography. International Journal of Multidisciplinary Research and Growth Evaluation. [Link]
-
Method for the determination of aldehydes and ketones in ambient air using HPLC. (n.d.). EPA. [Link]
-
Bachrach, S. M. (2007). Computed NMR Shielding Increments Over Unsaturated Five-Membered Ring Heterocyclic Compounds as a Measure of Aromaticity. PubMed. [Link]
-
de Oliveira, A. V. B., et al. (2019). (Open Access) Effects of Solvent Polarity on the Reaction of Aldehydes and Ketones with a Hydrazide-Bound Scavenger Resin. SciSpace. [Link]
-
Understanding Protic and Aprotic Solvents: The Chemistry Behind Nucleophilic Reactions. (2026, January 15). [Link]
Sources
- 1. CN108863913B - Method for improving stability of nicotinaldehyde - Google Patents [patents.google.com]
- 2. 2-Pyridinecarboxaldehyde - Safety Data Sheet [chemicalbook.com]
- 3. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. theorango.com [theorango.com]
- 7. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 8. allmultidisciplinaryjournal.com [allmultidisciplinaryjournal.com]
- 9. Effects of Solvent Polarity on the Reaction of Aldehydes and Ketones with a Hydrazide-Bound Scavenger Resin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. (Open Access) Effects of Solvent Polarity on the Reaction of Aldehydes and Ketones with a Hydrazide-Bound Scavenger Resin. (2019) | Alline V. B. de Oliveira | 4 Citations [scispace.com]
Preventing degradation of 6-(4-Methylpiperazin-1-yl)nicotinaldehyde during storage
Welcome to the technical support guide for 6-(4-Methylpiperazin-1-yl)nicotinaldehyde. This resource is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this valuable compound. Improper storage and handling can lead to degradation, compromising experimental outcomes. This guide provides in-depth, evidence-based answers to common questions and troubleshooting scenarios.
Understanding the Molecule: A Three-Part Stability Challenge
The structure of this compound presents three key functional groups, each with its own susceptibility to degradation: the aromatic aldehyde, the pyridine ring, and the N-methylpiperazine moiety. A successful storage strategy must address the vulnerabilities of all three.
-
Aromatic Aldehyde: The aldehyde group is highly susceptible to oxidation, readily converting to the corresponding carboxylic acid, 6-(4-methylpiperazin-1-yl)nicotinic acid.[1][2][3] This is the most common degradation pathway and is accelerated by exposure to oxygen, light, and trace metal impurities.
-
Pyridine Ring: As a heterocyclic aromatic system, the pyridine ring can be sensitive to photolytic conditions, potentially leading to radical formation or other complex photoreactions.[4][5]
-
N-Methylpiperazine Moiety: The tertiary amine in the piperazine ring is a site for potential oxidation.[6][7] Oxidative degradation can lead to N-oxide formation or more complex fragmentation, impacting the compound's purity and activity.
Frequently Asked Questions (FAQs)
Q1: My vial of this compound has turned from a white/off-white solid to a yellowish or brownish color. What happened?
A: A color change is a primary visual indicator of degradation. This is most often due to the oxidation of the aldehyde group and potentially other minor degradation pathways involving the piperazine or pyridine rings. Aldehydes are known to discolor upon oxidation.[8] The formation of minor, highly conjugated impurities can lead to significant color changes even at low concentrations. You should verify the purity of the material before proceeding with your experiment.
Q2: What are the ideal storage conditions for this compound to ensure maximum shelf-life?
A: Based on the chemical liabilities of the molecule, the following conditions are recommended. A vendor of a similar compound, 6-(4-Methylpiperazin-1-yl)picolinaldehyde, recommends storage at 2-8°C under an inert atmosphere.[9]
| Parameter | Recommendation | Rationale |
| Temperature | 2–8 °C (Refrigerated) | Slows down the rate of all potential degradation reactions, including oxidation and polymerization.[10] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents oxidation of the aldehyde and piperazine moieties by displacing oxygen.[2][3][11] |
| Light | Amber vial / Store in the dark | Protects the pyridine ring and aldehyde group from photodegradation.[4] |
| Container | Tightly sealed glass vial with PTFE-lined cap | Prevents moisture ingress and ensures an inert headspace is maintained.[10] |
Q3: I don't have access to an inert gas line. What is the next best option?
A: While not ideal, you can minimize degradation by taking the following steps:
-
Use smaller, single-use aliquots to minimize the headspace and the number of times the main stock is exposed to air.
-
After dispensing, tightly reseal the container immediately.
-
Store the container inside a desiccator with a good quality desiccant to minimize moisture.
-
Always store it refrigerated (2-8°C) and in the dark.
Be aware that without an inert atmosphere, the risk of oxidation increases significantly over time. Regular purity checks are highly recommended.
Q4: Can I store this compound in a solution?
A: Storing aldehydes in solution is generally not recommended for long-term stability. Protic solvents like methanol or water can participate in degradation pathways (e.g., hydrolysis or acetal formation). A study on methylnicotinate, a related pyridine derivative, showed slow degradation in aqueous solution to nicotinic acid.[12] If you must prepare a stock solution, use a high-purity, anhydrous aprotic solvent (e.g., DMSO, DMF). Prepare it fresh and use it as quickly as possible. For short-term storage, keep the solution tightly capped at -20°C or -80°C.
Troubleshooting Guide
This section addresses issues that may arise if degradation is suspected.
Issue 1: Inconsistent or Poor Results in Biological Assays
-
Symptom: Reduced potency, unexpected off-target effects, or complete loss of activity in your experiment.
-
Potential Cause: The active aldehyde has degraded to the inactive carboxylic acid or other impurities. The carboxylic acid will have different physicochemical properties (e.g., polarity, pKa) and will not bind to the target in the same manner.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent experimental results.
Issue 2: Material Fails Purity Check (e.g., by HPLC or LC-MS)
-
Symptom: Analytical data shows a new, more polar peak corresponding to the carboxylic acid, or multiple smaller impurity peaks.
-
Potential Cause: Significant oxidation or other degradation has occurred.
-
Verification Protocol:
-
Mass Spectrometry (MS): The primary degradation product, 6-(4-methylpiperazin-1-yl)nicotinic acid, will have a molecular weight that is 16 Da higher than the parent aldehyde due to the addition of an oxygen atom. Check for an [M+H]+ ion corresponding to this mass.
-
HPLC: The carboxylic acid is more polar than the aldehyde and will therefore have a shorter retention time on a reverse-phase HPLC column (e.g., C18).
-
NMR Spectroscopy: In ¹H NMR, the characteristic aldehyde proton signal (typically >9.5 ppm) will disappear, and you may see broadening of other peaks.
-
Experimental Protocols
Protocol 1: Recommended Long-Term Storage Procedure
-
Procurement: Upon receipt, visually inspect the compound. It should be a white to off-white solid.
-
Aliquoting (Optional but Recommended): If you purchased a large quantity, it is best to aliquot it into smaller, single-use vials in a glove box or under a gentle stream of inert gas. This minimizes repeated exposure of the entire batch to the atmosphere.
-
Inerting: Place the vial(s) in a desiccator. Evacuate the desiccator and backfill with a dry, inert gas like argon or nitrogen. Repeat this cycle 3-5 times to ensure a completely inert atmosphere.
-
Sealing: Tightly cap the vials. For extra protection, wrap the cap and neck of the vial with Parafilm®.
-
Storage: Place the sealed vials inside a labeled, opaque container (or wrap the vial in aluminum foil) to protect from light.
-
Refrigerate: Store the container at 2–8 °C. DO NOT FREEZE unless you are certain the compound is fully anhydrous, as this can sometimes accelerate polymerization in other aldehydes.
Caption: Recommended workflow for long-term compound storage.
Protocol 2: Purity Assessment by Reverse-Phase HPLC
This is a general method to check for the presence of the more polar carboxylic acid degradant.
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm and 280 nm.
-
Expected Result: The parent aldehyde will have a specific retention time. The carboxylic acid degradant, being more polar, will elute earlier.
References
-
Chemistry LibreTexts. (2025). 19.3: Oxidation of Aldehydes and Ketones. [Link]
-
Organic Chemistry Portal. Synthesis of carboxylic acids by oxidation of aldehydes. [Link]
-
Journal of Physics: Conference Series. (2021). The use of new pyridine derivatives as effective photostabilizers for poly (vinyl chloride). [Link]
- Google Patents. (2018). CN108863913B - Method for improving stability of nicotinaldehyde.
-
Lead Sciences. 6-(4-Methylpiperazin-1-yl)picolinaldehyde. [Link]
-
Carl ROTH. Safety Data Sheet: Piperazine-1,4-dipropanesulphonic acid. [Link]
-
ScienceDirect. (2021). Degradation study of piperazine, its blends and structural analogs for CO2 capture: A review. [Link]
-
Molecules. (2019). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. [Link]
-
Journal of the American Chemical Society. (2022). Photochemical Organocatalytic Functionalization of Pyridines via Pyridinyl Radicals. [Link]
-
Britannica. Aldehyde - Oxidation, Reduction, Reactions. [Link]
-
Chemical Communications. (2024). Chemoselective oxidation of aromatic aldehydes to carboxylic acids: potassium tert-butoxide as an anomalous source of oxygen. [Link]
-
ACS Omega. (2022). Degradation of 2‑Amino-2-methylpropanol and Piperazine at CO2 Capture-Relevant Conditions. [Link]
-
ASEC. (2023). Aldehydes: Structures, Formation, Biological Effects and Analytical Methods. [Link]
-
Ross, B. M., & Katzman, M. A. (2008). Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test'. BMC research notes, 1, 85. [Link]
-
U.S. Environmental Protection Agency. Method for the determination of aldehydes and ketones in ambient air using HPLC. [Link]
-
ResearchGate. (2012). Synthesis of pyridine derivatives and their influence as additives on the photocurrent of dye-sensitized solar cells. [Link]
-
ResearchGate. (2022). Degradation of 2-Amino-2-methylpropanol and Piperazine at CO 2 Capture-Relevant Conditions. [Link]
-
Reddit. (2022). How long can / should you store aromachemicals?. [Link]
-
Quora. What is the color change of a reagent when testing for aldehydes, ketones, and carboxylic acids?. [Link]
-
PubMed. (2018). Stability of Synthetic Piperazines in Human Whole Blood. [Link]
-
PubMed. (2012). UV photolysis for accelerating pyridine biodegradation. [Link]
-
ResearchGate. (2021). Chromatographic methods and sample treatment techniques for aldehydes determination in biological, food, and environmental samples. [Link]
-
Journal of Chemical Education. (2013). Oxidation of Aromatic Aldehydes Using Oxone. [Link]
-
PubMed. (2014). 6-hydroxy-3-succinoylpyridine hydroxylase catalyzes a central step of nicotine degradation in Agrobacterium tumefaciens S33. [Link]
-
YouTube. (2020). 4 Green oxidation of aromatic aldehydes. [Link]
-
EBSCO. Aldehydes | Research Starters. [Link]
-
Chemistry Steps. Aldehydes and Ketones to Carboxylic Acids. [Link]
-
Fisher Scientific. (2024). Piperazine hydrate - SAFETY DATA SHEET. [Link]
-
PubMed Central. (2015). Development of (S)-N6-(2-(4-(Isoquinolin-1-yl)piperazin-1-yl)ethyl)-N6-propyl-4,5,6,7-tetrahydrobenzo[d]-thiazole-2,6-diamine and its analogue as a D3 receptor preferring agonist: Potent in vivo activity in Parkinson's disease animal models. [Link]
-
ResearchGate. (2020). Effects of storage time and temperature on toxic aldehydes and polycyclic aromatic hydrocarbons in flavouring oil gravy during storage. [Link]
-
University of Canterbury. CHAPTER 2 METHODS FOR DETERMINING ALDEHYDES IN AIR. [Link]
-
Restek. The Proper Storage and Handling of Volatile Analytical Standards. [Link]
- Google Patents. (1994).
-
Wikipedia. Pyridine-3-carbaldehyde. [Link]
-
Royal Society of Chemistry. (1977). The photoreactions of pyridine and 2-fluoropyridine with aliphatic amines. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Aldehyde - Oxidation, Reduction, Reactions | Britannica [britannica.com]
- 3. Aldehydes | Chemistry | Research Starters | EBSCO Research [ebsco.com]
- 4. The use of new pyridine derivatives as effective photostabilizers for poly (vinyl chloride) - ProQuest [proquest.com]
- 5. UV photolysis for accelerating pyridine biodegradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. quora.com [quora.com]
- 9. 6-(4-Methylpiperazin-1-yl)picolinaldehyde - Lead Sciences [lead-sciences.com]
- 10. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 11. CN108863913B - Method for improving stability of nicotinaldehyde - Google Patents [patents.google.com]
- 12. Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test' - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scale-Up Synthesis of Substituted Nicotinaldehydes
This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up the synthesis of substituted nicotinaldehydes. As crucial intermediates in the pharmaceutical and agrochemical industries, the efficient and reliable production of these compounds is paramount.[1] This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and practical experience.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the scale-up synthesis of substituted nicotinaldehydes.
FAQ 1: My reaction yield has significantly dropped upon moving from a lab-scale (grams) to a pilot-plant scale (kilograms). What are the likely causes and how can I troubleshoot this?
Answer: A decrease in yield during scale-up is a frequent challenge and can be attributed to several factors that are often negligible at a smaller scale.[2]
-
Mass and Heat Transfer Limitations: In larger reactors, inefficient mixing can lead to localized "hot spots" or areas of high reactant concentration. This can promote side reactions and decomposition of the product.
-
Troubleshooting:
-
Stirring and Baffling: Ensure the reactor is equipped with appropriate baffles and an overhead stirrer capable of creating a vortex for efficient mixing. The stirrer speed may need to be optimized for the larger volume.
-
Reaction Rate Control: Consider a semi-batch process where one of the reactants is added portion-wise to control the reaction rate and exothermicity.[2]
-
-
-
Exothermic Reactions: Many synthetic routes to nicotinaldehydes are exothermic. What is easily managed in a small flask can become a significant safety hazard and a source of side products at a larger scale.
-
Troubleshooting:
-
Cooling Systems: Ensure the reactor's cooling system is adequate to dissipate the heat generated.
-
Controlled Addition: As mentioned above, controlled addition of a key reagent is a critical strategy for managing exotherms.
-
-
-
Changes in Reagent Purity and Grade: The purity of reagents used at the kilogram scale may differ from the high-purity reagents used in the lab.
-
Troubleshooting:
-
Reagent Qualification: Always qualify new batches of starting materials and reagents to ensure they meet the required specifications.
-
Impurity Profiling: Analyze starting materials for impurities that could interfere with the reaction or act as catalyst poisons.
-
-
FAQ 2: I am observing the formation of significant amounts of picoline and nicotinic acid as byproducts. How can I minimize these impurities?
Answer: The formation of the corresponding picoline (over-reduction) and nicotinic acid (over-oxidation) are common side reactions in nicotinaldehyde synthesis. The specific cause depends on the synthetic route employed.
-
For Reductive Processes (e.g., reduction of nicotinic acid derivatives or 3-cyanopyridine):
-
Over-reduction to Picoline: This occurs when the aldehyde is further reduced to the alcohol, which can then be deoxygenated to the picoline.
-
Causality: This is often due to an overly reactive reducing agent, prolonged reaction times, or elevated temperatures.
-
Troubleshooting:
-
Choice of Reducing Agent: For the reduction of nicotinic acid derivatives, using a less reactive hydride source or a carefully controlled stoichiometric amount can be beneficial. For the catalytic hydrogenation of 3-cyanopyridine, catalyst choice and reaction conditions are critical.
-
Reaction Monitoring: Closely monitor the reaction progress using techniques like HPLC or GC to stop the reaction once the starting material is consumed and before significant over-reduction occurs.
-
Temperature Control: Maintain the reaction at the lowest effective temperature.
-
-
-
-
For Oxidative Processes (e.g., oxidation of 3-picoline):
-
Over-oxidation to Nicotinic Acid: The aldehyde product is susceptible to further oxidation to the corresponding carboxylic acid.
-
Causality: This is often caused by a strong oxidizing agent, prolonged reaction times, or the presence of excess oxidant.
-
Troubleshooting:
-
Choice of Oxidizing Agent: Select a milder oxidizing agent or use a catalytic amount of a more potent one with a co-oxidant.
-
Stoichiometry: Carefully control the stoichiometry of the oxidizing agent.
-
Reaction Quenching: Promptly quench the reaction once the desired conversion is achieved to prevent over-oxidation.
-
-
-
FAQ 3: My catalyst appears to be deactivating quickly during the catalytic hydrogenation of a substituted 3-cyanopyridine. What are the potential reasons and solutions?
Answer: Catalyst deactivation is a significant concern in large-scale catalytic processes. Several factors can contribute to this issue.
-
Catalyst Poisoning:
-
Causality: Impurities in the starting material or solvent, such as sulfur or halogenated compounds, can irreversibly bind to the active sites of the catalyst, rendering it inactive. Strong acids can also poison Raney-nickel catalysts.[3]
-
Troubleshooting:
-
Feedstock Purification: Purify the 3-cyanopyridine starting material and the solvent to remove potential catalyst poisons.
-
Guard Beds: Consider using a guard bed of an appropriate adsorbent upstream of the main reactor to remove impurities.
-
-
-
Sintering:
-
Causality: High reaction temperatures can cause the small metal particles of the catalyst to agglomerate into larger ones, reducing the active surface area.
-
Troubleshooting:
-
Temperature Control: Operate the reaction at the lowest possible temperature that still provides a reasonable reaction rate.
-
-
-
Leaching:
-
Causality: The active metal can leach from the support into the reaction medium, particularly under acidic or basic conditions.
-
Troubleshooting:
-
pH Control: Maintain the reaction mixture at an optimal pH to minimize metal leaching.
-
Catalyst Support: Choose a catalyst with a robust support material that is stable under the reaction conditions.
-
-
The following diagram illustrates a decision-making process for troubleshooting catalyst deactivation:
Caption: Troubleshooting workflow for catalyst deactivation.
Section 2: Troubleshooting Guides
This section provides detailed, step-by-step guidance for resolving specific experimental issues.
Guide 1: Poor Selectivity in the Vilsmeier-Haack Formylation of Substituted Pyridines
The Vilsmeier-Haack reaction is a common method for the formylation of electron-rich aromatic and heteroaromatic compounds.[4] However, its application to pyridines can be challenging due to the electron-deficient nature of the pyridine ring.[5]
Problem: Low yield of the desired nicotinaldehyde derivative with the formation of multiple unidentified byproducts.
Root Cause Analysis and Troubleshooting Steps:
-
Assess Pyridine Ring Activation:
-
Causality: The Vilsmeier-Haack reaction is an electrophilic aromatic substitution. Unsubstituted or electron-poor pyridines are generally unreactive under standard Vilsmeier-Haack conditions.
-
Protocol:
-
Analyze the electronic properties of the substituents on the pyridine ring. Electron-donating groups (e.g., alkyl, alkoxy) are required to activate the ring for formylation.
-
If the pyridine ring is deactivated, consider alternative formylation methods or a different synthetic strategy. For instance, a one-pot, multistep strategy involving streptocyanine intermediates has been developed for the meta-selective C-H formylation of pyridines.[5]
-
-
-
Optimize Reaction Conditions:
-
Causality: Temperature and reaction time are critical parameters. Excessive heat can lead to decomposition of the Vilsmeier reagent and the product, resulting in tar formation.
-
Protocol:
-
Start with a low reaction temperature (e.g., 0-10 °C) and slowly warm to room temperature or slightly above, monitoring the reaction progress by TLC or HPLC.
-
Create a time course study to determine the optimal reaction time for maximum product formation and minimal byproduct generation.
-
-
-
Control Stoichiometry of the Vilsmeier Reagent:
-
Causality: An excess of the Vilsmeier reagent (typically formed from POCl₃ and DMF) can lead to the formation of di-formylated or other over-reacted products.
-
Protocol:
-
Begin with a stoichiometric amount of the Vilsmeier reagent (e.g., 1.1-1.5 equivalents).
-
If the conversion is low, incrementally increase the amount of the reagent, carefully monitoring the product distribution.
-
-
-
Work-up Procedure:
-
Causality: The work-up is crucial for hydrolyzing the intermediate iminium salt and isolating the aldehyde product. Improper pH control can lead to product degradation.
-
Protocol:
-
Quench the reaction mixture by pouring it onto crushed ice.
-
Carefully neutralize the mixture with a suitable base (e.g., sodium carbonate or sodium hydroxide solution) while maintaining a low temperature. The pH should be adjusted to be slightly basic to ensure complete hydrolysis without causing aldol condensation or other base-catalyzed side reactions of the product aldehyde.
-
Extract the product promptly with an appropriate organic solvent.
-
-
The following diagram outlines a general workflow for the Vilsmeier-Haack reaction:
Caption: General workflow for the Vilsmeier-Haack formylation.
Guide 2: Challenges in the Purification of Substituted Nicotinaldehydes
The purification of substituted nicotinaldehydes on a large scale can be complicated by their physical properties and the nature of the impurities.
Problem: Difficulty in obtaining the desired purity of the nicotinaldehyde derivative, with persistent impurities that are hard to remove by standard crystallization or distillation.
Root Cause Analysis and Troubleshooting Steps:
-
Characterize Impurities:
-
Causality: Effective purification requires an understanding of the impurities present.
-
Protocol:
-
Isolate and characterize the major impurities using techniques like LC-MS and NMR. Common impurities include the corresponding picoline, nicotinic acid, and unreacted starting materials.
-
Understanding the chemical nature of the impurities will guide the selection of the most appropriate purification method.
-
-
-
Optimize Crystallization:
-
Causality: The choice of solvent is critical for successful crystallization. The ideal solvent should have high solubility for the product at elevated temperatures and low solubility at room temperature or below, while impurities should remain soluble at low temperatures.
-
Protocol:
-
Perform a systematic solvent screen to identify the optimal solvent or solvent mixture for crystallization.
-
Control the rate of cooling. Slow cooling generally leads to the formation of larger, purer crystals.
-
Consider seeding the supersaturated solution with a small amount of pure product to induce crystallization.
-
-
-
Distillation under Reduced Pressure:
-
Causality: Many nicotinaldehyde derivatives have high boiling points and may be thermally labile. Distillation at atmospheric pressure can lead to decomposition.
-
Protocol:
-
Use a vacuum distillation setup to lower the boiling point of the product.
-
Ensure the distillation apparatus is well-insulated to maintain a stable temperature gradient.
-
Use a fractionating column for better separation of components with close boiling points.
-
-
-
Chromatographic Methods:
-
Causality: For challenging separations, column chromatography may be necessary, even at a larger scale.
-
Protocol:
-
For pilot-scale purification, consider using a medium-pressure liquid chromatography (MPLC) system.
-
Carefully select the stationary phase (e.g., silica gel, alumina) and the mobile phase to achieve optimal separation.
-
-
The following table provides a comparison of common purification techniques for substituted nicotinaldehydes:
| Purification Method | Advantages | Disadvantages | Best Suited For |
| Crystallization | Scalable, cost-effective, can yield high purity product. | Requires a suitable solvent system, may not be effective for all impurities. | Solid products with good crystallization properties. |
| Distillation | Effective for separating volatile compounds with different boiling points. | Not suitable for thermally sensitive compounds, may require high vacuum for high-boiling products. | Liquid products that are thermally stable. |
| Column Chromatography | High resolving power, can separate complex mixtures. | Less scalable, requires large volumes of solvent, can be expensive. | High-purity applications and difficult separations. |
Section 3: Experimental Protocols
This section provides a detailed, step-by-step methodology for a common synthesis of a substituted nicotinaldehyde.
Protocol 1: Synthesis of 5-Bromo-nicotinaldehyde via Reduction of 5-Bromonicotinic Acid Morpholinamide
This protocol is adapted from a known process for the preparation of nicotinaldehydes.[6]
Materials and Reagents:
-
5-Bromonicotinic acid morpholinamide
-
Lithium aluminum hydride (LiAlH₄) or a suitable less reactive aluminum hydride
-
Anhydrous tetrahydrofuran (THF)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Ethyl acetate
Procedure:
-
Reaction Setup:
-
Under an inert atmosphere (e.g., nitrogen or argon), equip a dry, three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a thermometer.
-
Charge the flask with a solution of 5-bromonicotinic acid morpholinamide in anhydrous THF.
-
-
Reduction:
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add a solution of the reducing agent (e.g., LiAlH₄) in anhydrous THF via the dropping funnel, maintaining the internal temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for 1-2 hours, or until the reaction is complete as monitored by TLC or HPLC.
-
-
Work-up:
-
Carefully quench the reaction by the slow, dropwise addition of water, followed by 1 M hydrochloric acid, at 0 °C.
-
Allow the mixture to warm to room temperature and stir until two clear layers are formed.
-
Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x volume).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 5-bromo-nicotinaldehyde.
-
-
Purification:
-
The crude product can be purified by column chromatography on silica gel or by crystallization from a suitable solvent system (e.g., hexane/ethyl acetate).
-
References
- Process for the preparation of aqueous nicotinaldehyde.
- Process for the preparation of nicotinaldehydes.
-
Synthetic Methods for the Preparation of Conformationally Restricted Analogues of Nicotine. MDPI. [Link]
- Process for the preparation of aqueous nicotinaldehyde.
-
Exploring the Versatility of Nicotinaldehyde (3-Pyridinecarboxaldehyde) in Chemical Applications. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Pyridine-3-carbaldehyde. Wikipedia. [Link]
-
Preparation of Substituted Pyridines via a Coupling of β-Enamine Carbonyls with Rongalite-Application for Synthesis of Terpyridines. MDPI. [Link]
-
3-Pyridinecarboxaldehyde. PubChem. [Link]
- Synthesis of pyridine aldehydes.
-
Introduction of the Formyl Group at the meta- or para-Position of Pyridines Through Regioselectivity Switch. CCS Chemistry. [Link]
-
Challenges of scaling up production from grams to kilos. Chemtek Scientific. [Link]
-
OXIDATION OF CERTAIN METHYLPYRIDINES TO PYRIDINE CARBOXYLIC ACIDS. The Journal of Organic Chemistry. [Link]
-
Pyridine synthesis. Organic Chemistry Portal. [Link]
-
Two-Phase Oxidation of Sulfoxonium Ylides with Oxone: A Green Route to the Synthesis of α-Keto Aldehydes. ChemRxiv. [Link]
-
C3-Formylation of Pyridines via Streptocyanine Intermediates. American Chemical Society. [Link]
-
Vilsmeier—Haack Reactions of Carbonyl Compounds: Synthesis of Substituted Pyrones and Pyridines. ResearchGate. [Link]
- Oxidation of methyl-pyridines.
-
OXIDATION OF METHYLPYRIDINES WITH SOME ARGENTOUSCOMPOUNDS. [Link]
-
Synthesis of Pyridines, Quinolines, and Pyrimidines via Acceptorless Dehydrogenative Coupling Catalyzed by a Simple Bidentate P^N Ligand Supported Ru Complex. Organometallics. [Link]
-
Synthesis of substituted pyrazines from N-allyl malonamides. RSC Publishing. [Link]
-
3-Pyridinebutanenitrile, γ-oxo. Organic Syntheses Procedure. [Link]
- Process for the preparation of substituted pyridines.
-
Speeding up sustainable solution-phase peptide synthesis using T3P® as a green coupling reagent: methods and challenges. RSC Publishing. [Link]
-
Investigation into the Formation of Impurities during the Optimization of Brigatinib. PMC. [Link]
- Process for the production of pyridine aldehydes.
-
3-pyridine carboxaldehyde, 500-22-1. The Good Scents Company. [Link]
-
A Modified Vilsmeier–Haack Strategy to Construct -Pyridine- Fused 5,10,15,20-Tetraarylporphyrins. [Link]
-
Synthesis of 2-Substituted Pyridines via a Regiospecific Alkylation, Alkynylation, and Arylation of Pyridine N-Oxides. Organic Letters. [Link]
-
Flow Synthesis of 2-Methylpyridines via α-Methylation. PMC. [Link]
-
Three-Step Telescoped Synthesis of Monosubstituted Vicinal Diamines from Aldehydes. PMC. [Link]
-
Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances. [Link]
-
Synthesis of multi-substituted pyridines from ylidenemalononitriles and their emission properties. Organic & Biomolecular Chemistry. [Link]
-
Vilsmeier−Haack Reactions of 2-Arylamino-3-acetyl-5,6-dihydro-4H-pyrans toward the Synthesis of Highly Substituted Pyridin-2(1H)-ones. The Journal of Organic Chemistry. [Link]
-
Purification of Organic Compounds: from Crude Product to Purity. EMU Physics Department. [Link]
-
Reaction mechanism of aldehydes and ammonia to form pyridine bases. ResearchGate. [Link]
-
REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. [Link]
-
Pyridine Synthesis: Cliff Notes. Baran Lab. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. Challenges of scaling up production from grams to kilos [chemtek.co.in]
- 3. EP0613888A1 - Process for the preparation of aqueous nicotinaldehyde - Google Patents [patents.google.com]
- 4. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. US7528256B2 - Process for the preparation of nicotinaldehydes - Google Patents [patents.google.com]
Overcoming poor yield in the synthesis of piperazinyl-pyridines
Welcome to the technical support center for the synthesis of piperazinyl-pyridines. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important structural motif. Piperazinyl-pyridines are prevalent scaffolds in medicinal chemistry, and their efficient synthesis is crucial for the advancement of many drug discovery programs.[1][2] This resource provides in-depth troubleshooting advice, detailed experimental protocols, and explanations of the chemical principles underlying these reactions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
The synthesis of piperazinyl-pyridines typically proceeds through two primary pathways: Nucleophilic Aromatic Substitution (SNAr) and Palladium-catalyzed Buchwald-Hartwig amination. The choice of route depends on the electronic properties of the pyridine ring and the desired substitution pattern.
Section 1: Nucleophilic Aromatic Substitution (SNAr)
SNAr is often the method of choice when the pyridine ring is substituted with electron-withdrawing groups, which activate the ring towards nucleophilic attack.
Question 1: My SNAr reaction of a chloropyridine with piperazine is giving a very low yield. What are the common causes and how can I improve it?
Answer:
Low yields in SNAr reactions involving piperazine and halopyridines can stem from several factors. Here’s a breakdown of potential causes and their solutions:
-
Insufficient Activation of the Pyridine Ring: The SNAr mechanism relies on the stabilization of a negative charge in the Meisenheimer intermediate. If the pyridine ring is not sufficiently electron-deficient, the reaction will be sluggish. The presence of electron-withdrawing groups (e.g., -NO2, -CN, -CF3) ortho or para to the leaving group is crucial for activating the substrate.[1] For instance, the reaction of 2-chloro-3-nitropyridine with piperazine proceeds in good yield due to the activating effect of the nitro group.[2]
-
Solution: If your pyridine substrate lacks strong electron-withdrawing groups, consider if the Buchwald-Hartwig amination (Section 2) would be a more suitable approach.
-
-
Formation of a Di-substituted Byproduct: A common side reaction is the di-substitution of piperazine, where two pyridine molecules react with both nitrogen atoms of a single piperazine molecule. This is especially problematic when the reaction is run with a 1:1 stoichiometry.
-
Solution: To minimize the formation of this byproduct, use a significant excess of piperazine (typically 3-8 equivalents).[1] This statistically favors the mono-substitution product. The excess piperazine can often be removed during aqueous work-up.
-
-
Inappropriate Solvent Choice: The choice of solvent can significantly impact the reaction rate. Polar aprotic solvents are generally preferred as they can solvate the cationic counter-ion of the base without strongly solvating the nucleophile, thus enhancing its reactivity.
-
Solution: Common solvents for SNAr reactions include DMSO, DMF, and acetonitrile. If you are using a less polar solvent and observing low conversion, switching to one of these may improve your yield.
-
-
Suboptimal Reaction Temperature: SNAr reactions often require elevated temperatures to proceed at a reasonable rate.
-
Solution: If your reaction is sluggish at a lower temperature, consider increasing the temperature, potentially to the reflux temperature of your chosen solvent. Microwave irradiation can also be a powerful tool to accelerate these reactions.
-
Troubleshooting Workflow for Low-Yield SNAr Reactions
Caption: Decision tree for troubleshooting low yields in SNAr reactions.
Question 2: I am struggling with the purification of my basic piperazinyl-pyridine product. What are some effective strategies?
Answer:
The basic nature of the piperazinyl-pyridine products can indeed make purification by standard silica gel chromatography challenging, often leading to streaking and poor separation. Here are some proven strategies:
-
Modified Silica Gel Chromatography:
-
Amine-Treated Mobile Phase: Add a small amount of a basic modifier, such as triethylamine (0.1-1%) or a solution of ammonia in methanol, to your eluent. This will neutralize the acidic sites on the silica gel, preventing the product from sticking to the column and reducing tailing.
-
Pre-treated Silica Gel: You can prepare a slurry of silica gel with your mobile phase containing the basic modifier and then pack the column. This ensures the entire stationary phase is neutralized.
-
-
Alternative Stationary Phases:
-
Alumina: Basic or neutral alumina can be an excellent alternative to silica gel for the purification of basic compounds.
-
Reversed-Phase Chromatography: For highly polar basic compounds, reversed-phase (C18) chromatography may provide better separation.
-
-
Aqueous Work-up and Extraction:
-
Acid-Base Extraction: You can often achieve significant purification through a carefully planned acid-base extraction. Dissolve the crude reaction mixture in an organic solvent (e.g., ethyl acetate, dichloromethane) and wash with a dilute aqueous acid (e.g., 1M HCl). Your basic product will move into the aqueous layer as its hydrochloride salt, while non-basic impurities will remain in the organic layer. Then, basify the aqueous layer with a base (e.g., NaOH, Na2CO3) and extract your product back into an organic solvent.
-
-
Crystallization/Recrystallization: If your product is a solid, recrystallization can be a highly effective purification method to obtain high-purity material.
Experimental Protocol: SNAr Synthesis of 1-(3-nitropyridin-2-yl)piperazine
This protocol is adapted from a reported procedure for the synthesis of a pyridinylpiperazine derivative.[2]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 2-chloro-3-nitropyridine (1.0 eq.).
-
Reagent Addition: Add an excess of piperazine (e.g., 5.0 eq.) followed by acetonitrile as the solvent.
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 82°C for acetonitrile) and stir for 12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and evaporate the solvent under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel using a mobile phase containing a small percentage of triethylamine (e.g., 1% in a hexane/ethyl acetate gradient) to afford the pure 1-(3-nitropyridin-2-yl)piperazine.
Section 2: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction that is particularly useful for the synthesis of piperazinyl-pyridines from less activated pyridyl halides.
Question 3: My Buchwald-Hartwig reaction is not working well. How do I choose the right combination of palladium catalyst, ligand, and base?
Answer:
The success of a Buchwald-Hartwig amination hinges on the careful selection of the catalytic system. The interplay between the palladium precursor, the phosphine ligand, and the base is critical for achieving high yields.
-
Palladium Precursor: Common choices include Pd2(dba)3 and Pd(OAc)2. These are typically used in catalytic amounts (1-5 mol%).
-
Ligand Selection: The choice of phosphine ligand is arguably the most crucial parameter. For the coupling of heteroaryl halides, bulky, electron-rich phosphine ligands are generally preferred. These ligands promote the reductive elimination step and can prevent catalyst deactivation.
-
Commonly Used Ligands:
-
Biaryl phosphine ligands: XPhos, SPhos, and RuPhos are often excellent choices for coupling with heteroaryl halides.
-
Josiphos-type ligands: These have also been shown to be effective for the amination of halopyridines.
-
-
-
Base Selection: The base plays a dual role: it deprotonates the piperazine to form the active nucleophile and facilitates the regeneration of the Pd(0) catalyst. The strength of the base must be carefully considered.
-
Strong Bases: Strong, non-nucleophilic bases like NaOt-Bu, KOt-Bu, and LiHMDS are commonly used and are often very effective.
-
Weaker Bases: In some cases, particularly with base-sensitive substrates, weaker bases like K3PO4 or Cs2CO3 may be necessary to avoid substrate degradation. However, these weaker bases may require higher reaction temperatures or longer reaction times.
-
Table 1: Troubleshooting Guide for Buchwald-Hartwig Amination
| Problem | Potential Cause | Recommended Solution |
| Low or No Conversion | Inactive catalyst | Ensure anhydrous and anaerobic conditions. Use a fresh palladium precursor and ligand. |
| Inappropriate ligand | Screen a panel of bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos, SPhos). | |
| Base is too weak | Switch to a stronger base (e.g., from K3PO4 to NaOt-Bu). | |
| Side Reactions/Decomposition | Base is too strong | Use a weaker base (e.g., from NaOt-Bu to K3PO4 or Cs2CO3). |
| High reaction temperature | Lower the reaction temperature and monitor for longer reaction times. | |
| Hydrodehalogenation of Pyridyl Halide | β-hydride elimination | Use a bulkier phosphine ligand to sterically disfavor this side reaction. |
Logical Relationship in Buchwald-Hartwig Amination
Caption: Key components influencing the outcome of a Buchwald-Hartwig amination.
References
-
Maccari, R., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(15), 5786. Available at: [Link]
-
Tital, A., et al. (2024). Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors. Frontiers in Chemistry, 12, 1364235. Available at: [Link]
Sources
Minimizing dimer formation in the synthesis of 6-(4-methylpiperazin-1-yl)nicotinaldehyde
Welcome to the technical support center for the synthesis of 6-(4-methylpiperazin-1-yl)nicotinaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this synthesis, with a primary focus on the persistent issue of dimer formation. Our goal is to provide you with the expertise and practical insights needed to optimize your reaction conditions, maximize your yield of the desired product, and ensure the integrity of your results.
Understanding the Core Challenge: Dimer Formation
The synthesis of this compound, a crucial building block in pharmaceutical research, is typically achieved through a palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination, or via nucleophilic aromatic substitution (SNAr). A common and often frustrating side reaction is the formation of a dimeric impurity. This guide will dissect the causes of this side reaction and provide robust troubleshooting strategies to mitigate its occurrence.
The most probable dimeric impurity is the symmetrical homocoupling product of the starting material, 6-halonicotinaldehyde, resulting in the formation of a bipyridine species. This side reaction is a known challenge in palladium-catalyzed cross-coupling reactions.[1]
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: I am observing a significant unknown peak in my HPLC/LC-MS analysis, which I suspect is a dimer. How can I confirm its identity?
Answer:
The primary suspected dimer is the homocoupling product of your 6-halonicotinaldehyde starting material.
-
Mass Spectrometry (MS): The dimer will have a molecular weight corresponding to two nicotinaldehyde units joined together, minus the two halogen atoms. For instance, if you start with 6-chloronicotinaldehyde (MW: 141.56 g/mol ), the expected dimer (6,6'-diformyl-3,3'-bipyridine) would have a molecular weight of approximately 212.19 g/mol . Check your LC-MS data for a peak corresponding to this mass.
-
High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition, HRMS is an invaluable tool.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: If you can isolate the impurity, 1H and 13C NMR will provide definitive structural confirmation. The 1H NMR spectrum of the symmetrical dimer would show a distinct set of aromatic proton signals compared to your desired product, and the integration would correspond to the protons on the bipyridine core.
Q2: What is the likely mechanism of this dimer formation in my Buchwald-Hartwig reaction?
Answer:
Dimer formation, or homocoupling, is a common side reaction in palladium-catalyzed cross-coupling reactions.[1] It typically arises from a competing pathway within the main catalytic cycle.
The generally accepted catalytic cycle for the Buchwald-Hartwig amination involves oxidative addition, amine coordination and deprotonation, and reductive elimination to form the desired C-N bond.[2][3] Dimer formation can occur through a side pathway involving the transmetalation of two aryl groups to the palladium center, followed by reductive elimination to form a C-C bond.
Visualizing the Reaction Pathways
The following diagram illustrates the desired Buchwald-Hartwig amination pathway leading to your product and the competing homocoupling pathway leading to the dimer impurity.
Sources
Validation & Comparative
The Strategic Advantage of 6-(4-Methylpiperazin-1-yl)nicotinaldehyde in Kinase Inhibitor Synthesis: A Comparative Guide
In the intricate landscape of kinase inhibitor development, the selection of starting materials and key intermediates profoundly dictates the efficiency, scalability, and ultimate success of a synthetic campaign. This guide provides an in-depth technical comparison of 6-(4-methylpiperazin-1-yl)nicotinaldehyde, a pivotal precursor for advanced kinase inhibitors like Brigatinib, against other prominent classes of kinase inhibitor precursors. We will dissect the synthetic nuances, highlight the strategic advantages of each building block, and provide validated experimental protocols to empower researchers in their drug discovery endeavors.
Introduction to Kinase Inhibitors and the Significance of Precursor Selection
Kinases are a class of enzymes that play a critical role in cellular signaling pathways by catalyzing the transfer of a phosphate group to specific substrate molecules.[1] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention.[1] Small molecule kinase inhibitors have revolutionized the treatment of various malignancies, with numerous drugs gaining FDA approval in recent years.[2]
The journey of a kinase inhibitor from concept to clinic is paved with complex multi-step organic syntheses. The choice of foundational building blocks, or precursors, is a critical decision that influences not only the chemical diversity of a screening library but also the feasibility of large-scale production. An ideal precursor should be readily accessible through a robust and scalable synthetic route, possess versatile chemical handles for diversification, and contribute favorably to the final compound's pharmacological properties.
This guide focuses on the comparative analysis of this compound against two other widely employed classes of kinase inhibitor precursors: substituted aminobenzamides and functionalized pyrimidines.
This compound: A Gateway to Potent Kinase Inhibition
The this compound scaffold is a key architectural component of several potent kinase inhibitors, most notably the anaplastic lymphoma kinase (ALK) and epidermal growth factor receptor (EGFR) inhibitor, Brigatinib. The methylpiperazine moiety is a common feature in many kinase inhibitors, often contributing to improved solubility, cell permeability, and target engagement. The nicotinaldehyde functionality provides a versatile handle for subsequent chemical transformations, allowing for the construction of the broader kinase inhibitor framework.
Synthesis of this compound and its Analogs
While a direct, publicly available, step-by-step synthesis of this compound is not extensively documented in peer-reviewed literature, its synthesis can be inferred from the preparation of structurally related intermediates of Brigatinib. A common strategy involves the nucleophilic aromatic substitution (SNAr) of a suitably activated pyridine ring with N-methylpiperazine.
A plausible synthetic pathway is outlined below:
Caption: Plausible synthetic route to this compound.
Experimental Protocol: Synthesis of a 6-(4-Methylpiperazin-1-yl)pyridine Analog (Conceptual)
This protocol is a conceptual adaptation based on the synthesis of Brigatinib intermediates.[3][4]
Step 1: Nucleophilic Aromatic Substitution
-
To a solution of 6-chloro-3-cyanopyridine (1 equivalent) in a suitable high-boiling solvent such as DMSO or NMP, add N-methylpiperazine (1.2 equivalents) and a base such as potassium carbonate (2 equivalents).
-
Heat the reaction mixture to 80-120 °C and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 6-(4-methylpiperazin-1-yl)nicotinonitrile.
Step 2: Reduction of the Nitrile
-
Dissolve the 6-(4-methylpiperazin-1-yl)nicotinonitrile (1 equivalent) in an anhydrous solvent such as THF or toluene and cool to -78 °C under an inert atmosphere.
-
Add a solution of diisobutylaluminium hydride (DIBAL-H) (1.5 equivalents) dropwise, maintaining the temperature below -70 °C.
-
Stir the reaction at -78 °C for 2-3 hours.
-
Quench the reaction by the slow addition of methanol, followed by a saturated aqueous solution of Rochelle's salt.
-
Allow the mixture to warm to room temperature and stir until two clear layers are formed.
-
Separate the layers and extract the aqueous layer with an organic solvent.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford this compound.
Alternative Kinase Inhibitor Precursors: A Comparative Analysis
Substituted Aminobenzamides
Substituted aminobenzamides are versatile precursors for a wide range of kinase inhibitors. The amide functionality can act as a hydrogen bond donor/acceptor, while the amino group provides a key attachment point for the core heterocyclic scaffold of the inhibitor. A representative example is 2-amino-N,N-dimethyl-4-(trifluoromethyl)benzamide.
Synthesis of 2-Amino-N,N-dimethyl-4-(trifluoromethyl)benzamide
A common synthetic approach involves the amidation of a corresponding benzoic acid derivative.[5]
Caption: Synthetic route to a substituted aminobenzamide precursor.
Experimental Protocol: Synthesis of 2-Amino-N,N-dimethylbenzamide (Illustrative) [6]
Step 1: Amidation of Isatoic Anhydride
-
Suspend isatoic anhydride (1 equivalent) in a suitable solvent like dichloromethane.
-
Cool the suspension to 0 °C and add an aqueous solution of dimethylamine (2 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Extract the reaction mixture with dichloromethane, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield 2-amino-N,N-dimethylbenzamide.
Functionalized Pyrimidines
Functionalized pyrimidines, particularly di- or tri-substituted variants, are core components of numerous FDA-approved kinase inhibitors.[7] The nitrogen atoms in the pyrimidine ring often form crucial hydrogen bonds with the hinge region of the kinase active site. A key precursor in this class is 2,4-dichloro-5-(trifluoromethyl)pyrimidine.
Synthesis of 2,4-Dichloro-5-(trifluoromethyl)pyrimidine
This precursor is typically synthesized from 5-(trifluoromethyl)uracil.[8]
Caption: Synthesis of a functionalized pyrimidine precursor.
Experimental Protocol: Synthesis of 2,4-Dichloro-5-fluoropyrimidine (Illustrative) [9]
-
To a flask charged with 5-fluorouracil (1 equivalent), add phosphorus oxychloride (10 equivalents).
-
Add N,N-dimethylaniline (1.5 equivalents) dropwise while stirring.
-
Heat the reaction mixture to reflux (approximately 114 °C) for 2 hours.
-
Cool the reaction mixture and carefully pour it onto crushed ice.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether).
-
Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain 2,4-dichloro-5-fluoropyrimidine.
Comparative Analysis of Precursors
| Feature | This compound | Substituted Aminobenzamides | Functionalized Pyrimidines |
| Synthetic Accessibility | Moderately accessible; multi-step synthesis often required. | Generally accessible from commercially available starting materials. | Readily accessible from uracil derivatives. |
| Versatility | Aldehyde group allows for a wide range of subsequent reactions (e.g., reductive amination, Wittig reaction). | Amine and amide groups offer sites for diversification. | Halogen atoms are excellent leaving groups for SNAr reactions. |
| Contribution to Final Drug Properties | Methylpiperazine moiety often enhances solubility and cell permeability. | Amide group can participate in key hydrogen bonding interactions. | Pyrimidine core is a well-established hinge-binding motif. |
| Potential Challenges | Synthesis can be lengthy; purification of intermediates may be required. | Reduction of nitro group requires careful handling of catalysts and hydrogen gas. | Chlorinating agents like POCl3 are corrosive and require careful handling. |
Conclusion
The selection of a kinase inhibitor precursor is a strategic decision with far-reaching implications for the entire drug discovery and development process. This compound represents a highly valuable, albeit synthetically more demanding, precursor that incorporates a privileged structural motif for modern kinase inhibitors. Its strategic advantage lies in the direct installation of the often-beneficial methylpiperazine group, coupled with a versatile aldehyde handle for further elaboration.
In contrast, substituted aminobenzamides and functionalized pyrimidines offer more straightforward and often more economical synthetic access to key inhibitor scaffolds. The choice between these precursors will ultimately depend on the specific goals of the research program, including the desired chemical space to be explored, the synthetic resources available, and the targeted kinase family. A thorough understanding of the synthetic routes and the inherent properties of each precursor class, as outlined in this guide, is paramount for making informed decisions in the quest for novel and effective kinase inhibitors.
References
- Yin, L., et al. (2023). Synthetic Routes and Clinical Application of Representative Small-Molecule EGFR Inhibitors for Cancer Therapy. Molecules, 28(15), 5789.
- CN113024454A - Synthesis method of brigatinib intermedi
- Synthesis of brigatinib (XVIII). | Download Scientific Diagram. (n.d.).
- An In-depth Technical Guide to the Synthesis of 2-amino-N-(4-methylphenyl)benzamide. (2025). Benchchem.
- Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. (2021). Journal of Medicinal Chemistry, 64(19), 14344-14416.
- CN113698315A - Synthetic method of 2-trifluoromethyl benzamide. (2021).
- CN111138492A - Preparation method of ALK inhibitor brig
- Synthetic Methods for the Preparation of Conformationally Restricted Analogues of Nicotine. (2018). Molecules, 23(11), 2825.
- Synthesis and Preclinical Evaluation of [Methylpiperazine-11C]brigatinib as a PET Tracer Targeting Both Mutated Epidermal Growth Factor Receptor and Anaplastic Lymphoma Kinase. (2021). Journal of Medicinal Chemistry, 64(15), 11349-11361.
- Synthesis and Preclinical Evaluation of [Methylpiperazine-11C]brigatinib as a PET Tracer Targeting Both Mutated Epidermal Growth Factor Receptor and Anaplastic Lymphoma Kinase. (2021). Journal of Medicinal Chemistry, 64(15), 11349-11361.
- Applications of Bridgehead Heterocycles in Drug Design and Medicinal Chemistry. (2025). Journal of Medicinal Chemistry.
- Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. (2021). Molecules, 26(17), 5202.
- US5484918A - Process for the preparation of aqueous nicotinaldehyde. (1996).
- US20140135497A1 - Synthesis of 2,4-dichloro-5-trifluoromethyl-pyrimidine. (2014).
- Discovery of 6-[4-(6-nitroxyhexanoyl)piperazin-1-yl)]-9H-purine, as pharmacological post-conditioning agent. (2012). Bioorganic & Medicinal Chemistry, 20(19), 5948-5956.
- Utility of Synthetic, Medicinal and Pharmaceutical Chemistry in Drug Design. (2025).
- 2,4-Dichloro-5-trifluoromethylpyrimidine | 3932-97-6 | FD11927. (n.d.). Biosynth.
- Utility of Synthetic, Medicinal and Pharmaceutical Chemistry in Drug Design. (n.d.). Walsh Medical Media.
- Synthesis of piperazines. (n.d.). Organic Chemistry Portal.
- CN101585781B - Preparing method of N, N-dimethylbenzamide. (2011).
- Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-prolifer
- Synthetic route for the preparation of 1-{[3-(furan-2-yl). (n.d.).
- 2,4-Dichloro-5-(trifluoromethyl)pyrimidine 97 3932-97-6. (n.d.). Sigma-Aldrich.
- Synthesis and structure-activity relationship of aminopyrimidine IKK2 inhibitors. (2025).
- 2-Amino-N,3-dimethyl-benzamide. (n.d.).
- An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. (2013). Beilstein Journal of Organic Chemistry, 9, 2264-2290.
- Recent applications of hydantoin and thiohydantoin in medicinal chemistry. (2019). European Journal of Medicinal Chemistry, 165, 148-170.
- Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (2025). European Journal of Medicinal Chemistry.
- 2,4-Dichloro-5-(trifluoromethyl)pyrimidine | 3932-97-6. (n.d.). TCI Chemicals.
- N,N-Dimethyl-4-amino-2,1,3-benzothiadiazole: Synthesis and Luminescent Solvatochromism. (2021). Molecules, 26(15), 4504.
- Synthesis of 2,4-dichloro-5-fluoropyrimidine and recovery of DMA from waste water. (2010). Advanced Materials Research, 150-151, 114-117.14-117.
Sources
- 1. CN111138492A - Preparation method of ALK inhibitor brigatinib - Google Patents [patents.google.com]
- 2. mdpi.com [mdpi.com]
- 3. CN113024454A - Synthesis method of brigatinib intermediate - Google Patents [patents.google.com]
- 4. Synthesis and Preclinical Evaluation of [Methylpiperazine-11C]brigatinib as a PET Tracer Targeting Both Mutated Epidermal Growth Factor Receptor and Anaplastic Lymphoma Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN113698315A - Synthetic method of 2-trifluoromethyl benzamide - Google Patents [patents.google.com]
- 6. CN101585781B - Preparing method of N, N-dimethylbenzamide - Google Patents [patents.google.com]
- 7. mdpi.com [mdpi.com]
- 8. US20140135497A1 - Synthesis of 2,4-dichloro-5-trifluoromethyl-pyrimidine - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
A Comparative Analysis of Synthetic Routes to 6-(4-methylpiperazin-1-yl)nicotinaldehyde: A Guide for Researchers
Introduction
6-(4-methylpiperazin-1-yl)nicotinaldehyde is a key heterocyclic building block in medicinal chemistry and drug discovery. Its unique structure, featuring a pyridine ring, an aldehyde functional group, and a methylpiperazine moiety, makes it a valuable intermediate for the synthesis of a wide range of biologically active compounds. The efficient and scalable synthesis of this molecule is therefore of significant interest to researchers in the pharmaceutical and chemical industries. This guide provides a comparative analysis of the most prominent synthetic routes to this compound, offering insights into the mechanistic underpinnings, experimental protocols, and relative merits of each approach.
Core Synthetic Strategies
The synthesis of this compound primarily revolves around the formation of the C-N bond between the pyridine ring and the 1-methylpiperazine moiety. The two most direct and widely applicable methods are Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Buchwald-Hartwig Amination. A third, less direct route involving reductive amination will also be discussed for completeness.
Route 1: Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction is a well-established method for the substitution of a leaving group on an aromatic ring by a nucleophile. In the context of synthesizing this compound, this involves the reaction of a 6-halonicotinaldehyde (typically 6-chloro- or 6-fluoronicotinaldehyde) with 1-methylpiperazine.
Mechanism and Rationale
The reaction proceeds via an addition-elimination mechanism. The electron-withdrawing nature of the pyridine nitrogen and the aldehyde group activates the ring towards nucleophilic attack, facilitating the formation of a resonance-stabilized Meisenheimer complex. The subsequent elimination of the halide ion restores the aromaticity of the ring, yielding the desired product. The choice of the halogen is critical; fluorine is often the best leaving group in SNAr reactions due to its high electronegativity, which strongly polarizes the C-F bond and facilitates nucleophilic attack.
Experimental Protocol: SNAr using 6-Chloronicotinaldehyde
A representative procedure for the SNAr reaction is as follows:
-
Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 6-chloronicotinaldehyde (1.0 eq) in a suitable high-boiling polar aprotic solvent such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or 1,4-dioxane.
-
Addition of Reagents: Add 1-methylpiperazine (1.2-1.5 eq) to the solution. An excess of the amine is used to drive the reaction to completion and to act as a base to neutralize the HCl formed during the reaction. Alternatively, a non-nucleophilic base such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (2.0 eq) can be added.
-
Reaction Execution: Heat the reaction mixture to a temperature between 80-120 °C. The optimal temperature will depend on the solvent and the reactivity of the substrate. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and pour it into water. Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure this compound.
Route 2: Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction that forms a C-N bond between an aryl halide or triflate and an amine.[1] This method has gained widespread use due to its broad substrate scope and functional group tolerance.
Mechanism and Rationale
The catalytic cycle of the Buchwald-Hartwig amination is well-understood and involves a series of steps: oxidative addition of the aryl halide to a Pd(0) complex, formation of a palladium-amido complex, and reductive elimination to yield the desired arylamine and regenerate the Pd(0) catalyst.[2] The choice of the palladium precursor, ligand, and base is crucial for the success of the reaction. Bulky, electron-rich phosphine ligands are often employed to facilitate the reductive elimination step.[2]
Experimental Protocol: Buchwald-Hartwig Amination
A general procedure for the Buchwald-Hartwig amination is as follows:
-
Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add a palladium precursor such as Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) (1-5 mol%) and a suitable phosphine ligand (e.g., Xantphos, BINAP, or DavePhos) (2-10 mol%).
-
Addition of Reagents: Add the 6-chloronicotinaldehyde (1.0 eq), 1-methylpiperazine (1.2 eq), and a base such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) (1.4-2.0 eq). Add a dry, deoxygenated solvent such as toluene or dioxane.
-
Reaction Execution: Heat the reaction mixture to a temperature typically between 80-110 °C. Monitor the reaction progress by TLC or HPLC.
-
Work-up and Purification: After the reaction is complete, cool the mixture to room temperature and filter it through a pad of Celite to remove the palladium catalyst. Concentrate the filtrate under reduced pressure. The residue can be purified by column chromatography on silica gel to yield the final product.
Route 3: Reductive Amination (A Multi-Step Approach)
While less direct, it is theoretically possible to synthesize the target molecule via a reductive amination pathway. This would involve the synthesis of a piperazine derivative containing the pyridine-6-aldehyde moiety, followed by N-methylation. A more plausible, though still multi-step, reductive amination approach would involve the reaction of a precursor amine with formaldehyde and a reducing agent. However, given the availability of more direct methods, this route is generally not preferred.
Comparative Analysis
| Feature | Nucleophilic Aromatic Substitution (SNAr) | Palladium-Catalyzed Buchwald-Hartwig Amination |
| Starting Materials | 6-Halo(Cl, F)nicotinaldehyde, 1-methylpiperazine | 6-Halo(Cl, Br, I)nicotinaldehyde, 1-methylpiperazine |
| Catalyst | None (or base-catalyzed) | Palladium precursor (e.g., Pd₂(dba)₃) and phosphine ligand |
| Reaction Conditions | High temperatures (80-120 °C), polar aprotic solvents | Moderate to high temperatures (80-110 °C), inert atmosphere |
| Advantages | Cost-effective (no expensive catalyst), simpler procedure | Broader substrate scope, higher yields for less reactive substrates |
| Disadvantages | May require harsh conditions, limited to activated substrates | Cost of catalyst and ligands, requires inert atmosphere, potential for heavy metal contamination |
| Green Chemistry | Can be solvent-intensive with high boiling point solvents | Use of toxic heavy metals, though catalyst loading is low |
Visualization of Synthetic Pathways
Caption: Comparative overview of the two primary synthetic routes to this compound.
Conclusion
Both Nucleophilic Aromatic Substitution and Buchwald-Hartwig Amination represent viable and effective strategies for the synthesis of this compound. The choice between these two methods will largely depend on the specific requirements of the synthesis, including cost, scale, and the availability of starting materials and reagents.
For large-scale, cost-sensitive syntheses, the SNAr approach is likely to be more favorable due to its simplicity and the absence of expensive metal catalysts. However, for smaller-scale laboratory syntheses where higher yields and broader substrate scope are desired, the Buchwald-Hartwig amination offers a powerful and versatile alternative. It is recommended that researchers evaluate both routes on a small scale to determine the optimal conditions for their specific application.
References
-
Justia Patents. (2006, February 23). Process and intermediates for the preparation of olanzapine. Retrieved from [Link]
- Google Patents. (n.d.). EP0613888A1 - Process for the preparation of aqueous nicotinaldehyde.
-
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]
- Google Patents. (n.d.). US5484918A - Process for the preparation of aqueous nicotinaldehyde.
-
ResearchGate. (n.d.). Synthesis of 2-(4-((1-phenyl-1H-pyrazol-4-yl)methyl)piperazin-1-yl)ethan-1-ol (LQFM032). HCl, hydrochloric acid. Retrieved from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
Justia Patents. (2006, February 23). Process and intermediates for the preparation of olanzapine. Retrieved from [Link]
-
YouTube. (2025, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. Retrieved from [Link]
- Google Patents. (n.d.). US20040242879A1 - NOVEL INTERMEDIATE.
-
EPO. (2015, July 15). Patent 2894154 - Synthesis of vortioxetine via (2-(piperazine-1-yl)phenyl)aniline intermediates. Retrieved from [Link]
-
Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved from [Link]
-
PubMed Central. (n.d.). Newly synthesized 6-substituted piperazine/phenyl-9-cyclopentyl containing purine nucleobase analogs act as potent anticancer agents and induce apoptosis via inhibiting Src in hepatocellular carcinoma cells. Retrieved from [Link]
Sources
A Researcher's Guide to the Biological Activity of 6-(4-Methylpiperazin-1-yl)nicotinaldehyde Analogs: A Comparative Analysis
Welcome to a comprehensive technical guide designed for researchers, scientists, and professionals in drug development. This document provides an in-depth comparison of the biological activities of analogs based on the 6-(4-methylpiperazin-1-yl)nicotinaldehyde scaffold. We will delve into the synthesis, structure-activity relationships (SAR), and potential therapeutic applications of these compounds, supported by detailed experimental protocols and mechanistic insights. The piperazine moiety is a well-regarded pharmacophore in medicinal chemistry, known to be a component of numerous bioactive compounds with a wide array of therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4][5] The strategic incorporation of this versatile heterocyclic ring into the nicotin-aldehyde framework presents a promising avenue for the discovery of novel therapeutic agents.
The 6-(Piperazin-1-yl)nicotinaldehyde Scaffold: A Privileged Structure in Drug Discovery
The core structure, this compound, combines two key pharmacophoric units: the pyridine ring, a fundamental component of many biologically active molecules, and the piperazine ring, a "privileged structure" frequently found in approved drugs.[6] The aldehyde functional group offers a reactive handle for further chemical modifications, allowing for the generation of a diverse library of analogs. The substitution at the 4-position of the piperazine ring is a critical determinant of the biological activity of these compounds. By systematically modifying this position, we can explore the chemical space and optimize for desired therapeutic effects.
Synthesis of this compound and Its Analogs
The synthesis of the parent compound and its analogs typically involves a nucleophilic aromatic substitution reaction. A common starting material is a pyridine derivative with a suitable leaving group, such as a halogen, at the 6-position. This is followed by the introduction of the desired N-substituted piperazine.
General Synthetic Scheme:
Figure 2. Potential Signaling Pathways Modulated by Nicotinaldehyde Analogs.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel anticancer and antimicrobial agents. The available literature on related piperazine-containing heterocycles provides a strong rationale for the synthesis and evaluation of a diverse library of these analogs. Future research should focus on a systematic exploration of the structure-activity relationships by synthesizing and testing a wide range of derivatives with varying substituents on the piperazine ring and the nicotin-aldehyde core. Mechanistic studies, including the identification of specific molecular targets and the elucidation of the signaling pathways involved, will be crucial for the further development of these compounds as potential therapeutic agents.
References
- Demir, Z., Guven, E. B., Ozbey, S., et al. (2015). Synthesis of novel substituted purine derivatives and identification of the cell death mechanism. European Journal of Medicinal Chemistry, 89, 781-791.
- Hatnapure, G. D., Keche, A. P., Rodge, A. H., et al. (2014). Synthesis, anti-inflammatory, and antimicrobial activities of novel 2-(4-substituted piperazin-1-yl)-6-methoxy-4H-chromen-4-one derivatives. Bioorganic & Medicinal Chemistry Letters, 24(15), 3469-3472.
- Tuncbilek, M., Guven, E. B., Onder, T., & Atalay, R. C. (2012). Synthesis of novel 6-(4-substituted piperazin-1-yl)-9-(β-D-ribofuranosyl)purine derivatives, which lead to senescence-induced cell death in liver cancer cells. Journal of Medicinal Chemistry, 55(7), 3058-3065.
- Naseer, M. M., et al. (2024). Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors. Frontiers in Chemistry, 12, 1368735.
- Wang, Y., et al. (2023). Design, Synthesis and Biological Evaluation of Nucleozin Sulfonyl Piperazine Derivatives as Anti-influenza A Virus Inhibitors. Current Computer-Aided Drug Design, 19(4), 365-374.
- Zhang, Y., et al. (2021). Piperazine skeleton in the structural modification of natural products: a review. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1636-1653.
- Kumar, A., et al. (2020). Synthesis of 6-[4-(4-Propoxyphenyl)piperazin-1-yl]-9H-purine Derivatives as Antimycobacterial and Antifungal Agents: In Vitro Evaluation and In Silico Study. Helvetica Chimica Acta, 103(10), e2000123.
- Reddy, T. S., et al. (2021). SYNTHESIS, CHARACTERIZATION AND ANTICANCER ACTIVITY OF PIPERAZINE AMIDE DERIVATIVE. International Journal of Pharmaceutical Sciences and Research, 12(10), 5424-5430.
- Onder, A., et al. (2021). Newly synthesized 6-substituted piperazine/phenyl-9-cyclopentyl containing purine nucleobase analogs act as potent anticancer agents and induce apoptosis via inhibiting Src in hepatocellular carcinoma cells. RSC Advances, 11(2), 1038-1054.
- Begam, B., Singh, K., & Rahman, M. A. (2016). SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME NOVEL PIPERAZINE DERIVATIVES. Indian Journal of Heterocyclic Chemistry, 26(3&4), 147-153.
- Sravanthi, V., & Harikrishana, N. (2023). PIPERAZINE DERIVATIVES AS ANTIMIROBIAL, ANTIFUNGAL AND BIOFILM INHIBITING AGENTS. Journal of Drug Delivery and Therapeutics, 13(5), 1-10.
- Al-Omair, M. A., et al. (2022). Synthesis, Cytotoxic Evaluation, and Structure-Activity Relationship of Substituted Quinazolinones as Cyclin-Dependent Kinase 9 Inhibitors. Molecules, 28(1), 119.
- Szabó, R., et al. (2023). Novel Piperazine Derivatives of Vindoline as Anticancer Agents. Molecules, 28(17), 6393.
- Mukhopadhyay, S., et al. (2013). Correction to Structure-Activity Relationship Study of N(6)-(2-(4-(1H-Indol-5-yl)piperazin-1-yl)ethyl)-N(6)-propyl-4,5,6,7-tetrahydrobenzo[d]thiazole-2,6-diamine Analogues: Development of Highly Selective D3 Dopamine Receptor Agonists along with a Highly Potent D2/D3 Agonist and Their Pharmacological Characterization. Journal of Medicinal Chemistry, 56(2), 589-590.
- Abdel-Wahab, B. F., et al. (2022). Synthesis and Antimicrobial Activity Screening of Piperazines Bearing N,N′-Bis(1,3,4-thiadiazole) Moiety as Probable Enoyl-ACP Reductase Inhibitors. Molecules, 27(12), 3737.
- Li, X., et al. (2021). Synthesis and biological evaluation of a new class of multi-target heterocycle piperazine derivatives as potential antipsychotics. RSC Medicinal Chemistry, 12(7), 1173-1184.
- Al-Salahi, R., et al. (2023). Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. Molecules, 28(15), 5815.
- Lee, J., et al. (2020). Discovery of 5-Phenoxy-2-aminopyridine Derivatives as Potent and Selective Irreversible Inhibitors of Bruton's Tyrosine Kinase. Journal of Medicinal Chemistry, 63(10), 5217-5234.
- Ghorbani-Vaghei, R., et al. (2019). Design, synthesis, antimicrobial, antibiofilm evaluation and Z/E-isomerization of novel 6-((arylamino)methylene)benzo[a] phenazin-5(6H)-ones induced by organic solvent. Scientific Reports, 9(1), 1-13.
Sources
- 1. Newly synthesized 6-substituted piperazine/phenyl-9-cyclopentyl containing purine nucleobase analogs act as potent anticancer agents and induce apoptosis via inhibiting Src in hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Newly synthesized 6-substituted piperazine/phenyl-9-cyclopentyl containing purine nucleobase analogs act as potent anticancer agents and induce apoptosis via inhibiting Src in hepatocellular carcinoma cells - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Correction to Structure-Activity Relationship Study of N(6)-(2-(4-(1H-Indol-5-yl)piperazin-1-yl)ethyl)-N(6)-propyl-4,5,6,7-tetrahydrobenzo[d]thiazole-2,6-diamine Analogues: Development of Highly Selective D3 Dopamine Receptor Agonists along with a Highly Potent D2/D3 Agonist and Their Pharmacological Characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of a new class of multi-target heterocycle piperazine derivatives as potential antipsychotics - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to In Vitro Assay Validation: A Comparative Analysis Featuring 6-(4-Methylpiperazin-1-yl)nicotinaldehyde
For Researchers, Scientists, and Drug Development Professionals
In the landscape of drug discovery and preclinical research, the reliability of in vitro data is paramount. A robustly validated assay ensures that the data generated are accurate, reproducible, and fit for purpose, forming the bedrock upon which costly and complex development decisions are made.[1][2] This guide provides an in-depth, experience-driven comparison of assay validation strategies, centered around the use of 6-(4-Methylpiperazin-1-yl)nicotinaldehyde—a versatile yet specialized reagent—in a representative biochemical assay.
Here, we move beyond rote protocol recitation. We will dissect the causality behind experimental choices, ground our methodologies in authoritative standards, and present a clear, data-driven comparison with established alternatives. This guide is structured to empower you, the researcher, to not only execute validation plans but to design them with scientific rigor and critical insight.
The Reagent in Focus: this compound (MPN)
This compound, which we will refer to as MPN, is a nicotinaldehyde derivative.[3] Its chemical structure is characterized by a pyridine ring with an aldehyde group and a methylpiperazine moiety. The piperazine group is a "privileged scaffold" in medicinal chemistry, often incorporated into drug candidates to improve physicochemical properties like solubility and bioavailability.[4][5] The aldehyde group is a reactive center, making MPN a suitable candidate as a substrate in enzyme assays, particularly for oxidoreductases like Aldehyde Dehydrogenase (ALDH).
For the purpose of this guide, we will hypothesize a novel fluorescence-based assay for measuring ALDH1A1 activity, a critical enzyme in cellular detoxification and a marker for certain cancer stem cells.[6][7][8]
Assay Principle: The "MPN-ALDH" Assay
The proposed assay is based on the enzymatic conversion of the non-fluorescent MPN substrate by ALDH1A1 into its corresponding carboxylic acid product, 6-(4-Methylpiperazin-1-yl)nicotinic acid.[9] This primary reaction is then coupled to a secondary enzymatic reaction that generates a fluorescent signal, allowing for sensitive detection.[10][11] This coupled-enzyme approach provides a continuous, kinetic readout of enzyme activity.
Caption: Figure 2. Iterative Workflow for In Vitro Assay Validation.
Conclusion and Expert Recommendations
Both the novel MPN-ALDH fluorescence assay and the established Glo-Assay can be successfully validated for the quantitative measurement of ALDH1A1 activity.
-
The Glo-Assay stands out for its exceptional sensitivity and robustness, making it the gold standard, particularly for high-throughput screening of large compound libraries where the highest Z'-factor is desirable. [12]Its "add-mix-measure" format simplifies automation. [13]* The MPN-ALDH Assay represents a highly viable alternative. Its primary advantages lie in its potential for lower cost and the use of fluorescence, which is a detection modality available in nearly all laboratory plate readers. While its sensitivity and Z'-factor may be slightly lower than the luminescent alternative, they are well within the "excellent" range for most research and screening applications. [14]The kinetic nature of the fluorescent readout can also provide deeper insights into enzyme inhibition mechanisms compared to endpoint luminescent assays.
The ultimate choice of assay depends on the specific application. For ultra-high-throughput screening or when detecting minute quantities of enzyme, the Glo-Assay is superior. For routine enzyme characterization, inhibitor screening, and applications where cost and instrument accessibility are key factors, the validated MPN-ALDH assay is a powerful and reliable tool. This guide demonstrates that with a systematic and rigorous validation plan grounded in established principles, novel reagents like this compound can be confidently implemented in the drug discovery workflow.
References
-
Iversen, P. W., et al. (2012). HTS Assay Validation. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
-
Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening, 4(2), 67–73. [Link]
-
U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
- Cali, J. J., et al. (n.d.). Aldehyde-Glo™ Assay Technical Manual.
- Kerru, N., et al. (2020). The medicinal chemistry of piperazines: A review. Molecules, 25(11), 2659.
-
El-Sayed, N. S., et al. (2024). Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. International Journal of Molecular Sciences, 25(14), 7654. [Link]
-
PubChem. (n.d.). 6-(4-Methylpiperazin-1-yl)pyridine-3-carboxylic acid. National Center for Biotechnology Information. [Link]
-
U.S. Food and Drug Administration. (n.d.). In Vitro Diagnostics. [Link]
-
BMG LABTECH. (n.d.). The Z prime value (Z´). [Link]
-
Wikipedia. (n.d.). Z-factor. [Link]
-
Patsnap. (2024). How Are Biochemical Assays Used in High-Throughput Screening?. [Link]
-
Marin Biologic Laboratories. (n.d.). Selecting Bioanalytical Assays for FDA Approved Clinical Trials and Commercialization. [Link]
-
National Institutes of Health (NIH). (n.d.). Regulatory Knowledge Guide for In Vitro Diagnostics. SEED Office. [Link]
-
Moret, V., et al. (2019). Targeting Aldehyde Dehydrogenase: a Potential Approach for Cell labeling. Molecular Imaging and Biology, 21(6), 1028-1036. [Link]
Sources
- 1. fda.gov [fda.gov]
- 2. Perspectives on Validation of High-Throughput Assays Supporting 21st Century Toxicity Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyridine-3-carbaldehyde - Wikipedia [en.wikipedia.org]
- 4. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The medicinal chemistry of piperazines: A review | Scilit [scilit.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Aldehyde Dehydrogenases: Not Just Markers, but Functional Regulators of Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 6-(4-Methylpiperazin-1-yl)pyridine-3-carboxylic acid | C11H15N3O2 | CID 14987926 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. bellbrooklabs.com [bellbrooklabs.com]
- 13. promega.com [promega.com]
- 14. bmglabtech.com [bmglabtech.com]
A Comparative Guide to De-risking 6-(4-Methylpiperazin-1-yl)nicotinaldehyde Derivatives: A Strategic Approach to Cross-Reactivity Profiling
Introduction: The Promise and Peril of Privileged Scaffolds
In the landscape of modern medicinal chemistry, the pursuit of novel therapeutics is often guided by the concept of "privileged structures"—molecular scaffolds capable of binding to multiple biological targets with high affinity. The 6-(4-methylpiperazin-1-yl)nicotinaldehyde scaffold is a prime example, integrating two such privileged moieties: the piperazine ring and the pyridine nucleus. The piperazine ring is a common feature in numerous approved drugs, valued for its ability to improve pharmacokinetic properties and serve as a versatile linker.[1][2] Similarly, the pyridine scaffold is a cornerstone of many clinically successful agents, offering a unique combination of aromaticity, hydrogen bonding capacity, and structural versatility.[3][4][5][6]
The very features that make the this compound scaffold attractive also present a significant challenge: the potential for cross-reactivity. While polypharmacology can sometimes be beneficial, unintended off-target interactions are a major cause of adverse drug reactions and late-stage clinical failures. Therefore, a rigorous and early assessment of the cross-reactivity profile of any derivative of this scaffold is not merely a regulatory hurdle but a fundamental component of a rational drug design strategy.
This guide provides a comprehensive framework for conducting cross-reactivity studies on this compound derivatives. We will move beyond a simple listing of protocols to explain the causality behind experimental choices, enabling researchers, scientists, and drug development professionals to design and execute a self-validating system for characterizing the selectivity of their compounds. Our focus will be on building a holistic understanding of a compound's biological interactions, thereby de-risking its development and increasing its potential for clinical success.
The Strategic Imperative of Early Cross-Reactivity Profiling
Undesirable cross-reactivity is a major challenge in drug development, particularly for scaffolds that are designed to interact with well-conserved binding sites, such as the ATP-binding pocket of protein kinases.[7] Early, broad-scale in vitro pharmacology profiling is now an essential tool for predicting clinical adverse effects and guiding lead optimization.[8][9][10] By identifying potential liabilities at the hit-to-lead stage, resources can be focused on the most promising candidates, and chemical modifications can be made to mitigate off-target effects while preserving on-target potency.[10]
Moreover, a comprehensive understanding of a compound's selectivity can uncover new therapeutic opportunities. Unexpected cross-reactivity has, in some cases, led to the repositioning of a drug for a new indication.[11] For instance, a PKCβ inhibitor was found to also inhibit PIM1 kinase, suggesting its potential use in treating leukemia.[11]
A Tiered Approach to Cross-Reactivity Screening
We advocate for a tiered, iterative approach to cross-reactivity profiling. This strategy allows for the efficient use of resources by beginning with broad, high-throughput screens and progressing to more focused, in-depth studies for promising candidates.
Caption: Tiered workflow for cross-reactivity profiling.
Tier 1: Broad Target Screening
The initial step is to cast a wide net to identify any significant off-target interactions. This is best accomplished using large, commercially available screening panels that cover a diverse range of protein families.
Given the prevalence of piperazine and pyridine scaffolds in kinase inhibitors, a comprehensive kinome scan is the highest priority.[12] Services like Eurofins' KINOMEscan® or Reaction Biology's kinase profiling panels offer screens against hundreds of human kinases.[13][14]
-
Experimental Choice: An active site-directed competition binding assay, such as KINOMEscan®, is highly recommended for the primary screen.[15] This format measures the direct interaction between the compound and the kinase, providing a quantitative measure of binding affinity (usually expressed as % inhibition at a fixed concentration, e.g., 1 or 10 µM). It is often more sensitive and less prone to artifacts than activity-based assays for an initial broad screen.
Beyond kinases, it is crucial to assess interactions with other target classes known to be associated with adverse drug reactions.[10] A standard safety panel typically includes a diverse set of GPCRs, ion channels, transporters, and non-kinase enzymes.[8][16]
-
Experimental Choice: Radioligand binding assays are the gold standard for initial screening against GPCRs and ion channels due to their robustness and high-throughput nature.[17][18] These assays quantify the ability of a test compound to displace a known radiolabeled ligand from its target receptor.
Table 1: Representative Tier 1 Cross-Reactivity Screening Panel
| Target Class | Representative Panel/Service | Assay Principle | Primary Endpoint |
| Protein Kinases | Eurofins KINOMEscan® scanMAX (468 kinases)[13] | Active-site directed competition binding assay | Percent inhibition at a given concentration |
| GPCRs | Eurofins SafetyScreen44™ Panel | Radioligand Binding Assay | Percent inhibition of radioligand binding |
| Ion Channels | Eurofins SafetyScreen44™ Panel | Radioligand Binding Assay | Percent inhibition of radioligand binding |
| Transporters | Eurofins SafetyScreen44™ Panel | Radioligand Binding Assay / Functional Uptake | Percent inhibition |
| Non-kinase Enzymes | Reaction Biology Custom Enzyme Panels | Various (e.g., FRET, Luminescence) | Percent inhibition of enzyme activity |
Tier 2: Hit Confirmation and Cellular Validation
Any "hits" identified in Tier 1 (e.g., >50% inhibition at 1 µM) should be followed up with more rigorous quantitative analysis and validation in a cellular context.
For each confirmed off-target hit, a full dose-response curve should be generated to determine the precise binding affinity (Kd for binding assays) or inhibitory potency (IC50 for activity assays).
-
Experimental Choice: For kinase hits from a binding screen, a Kd determination using the same platform (e.g., KINOMEscan's KdELECT™) is the most direct follow-up.[19] For hits from functional or enzymatic assays, IC50 determination is appropriate. This quantitative data is essential for ranking off-targets and understanding the selectivity window relative to the primary target.
Biochemical assays, while excellent for primary screening, do not account for cell permeability, target accessibility, or the competitive effects of high intracellular ATP concentrations. Therefore, it is critical to validate key on- and off-target activities in a cellular environment.
-
Experimental Choice:
-
Target Engagement: Assays like the NanoBRET™ Target Engagement Assay provide a direct measure of compound binding to the target kinase in intact cells.[20]
-
Phosphorylation: Cellular phosphorylation assays quantify the inhibition of a kinase's activity by measuring the phosphorylation of its downstream substrate using phospho-specific antibodies.[20][21] This provides a functional readout of target inhibition in a physiological context.
-
Table 2: Comparison of On-Target vs. Off-Target Potency
| Compound ID | Primary Target IC50 (nM) (Biochemical) | Primary Target IC50 (nM) (Cellular) | Off-Target 'X' Kd (nM) (Biochemical) | Off-Target 'X' IC50 (nM) (Cellular) | Selectivity Window (Off-Target/On-Target) |
| Derivative A | Data | Data | Data | Data | Calculation |
| Derivative B | Data | Data | Data | Data | Calculation |
| Derivative C | Data | Data | Data | Data | Calculation |
Tier 3: In-depth Functional and Phenotypic Profiling
For lead candidates with significant and confirmed off-target activity, further investigation is warranted to understand the functional consequences of these interactions.
-
Experimental Choice:
-
Functional Assays: For GPCRs, this could involve measuring downstream signaling events like calcium mobilization or cAMP accumulation. For ion channels, patch-clamp electrophysiology provides the most detailed information on channel function.
-
Phenotypic Assays: Cellular assays that measure broader biological outcomes, such as cell proliferation, apoptosis, or migration, can help to elucidate the overall impact of a compound's activity profile.
-
Detailed Experimental Protocols
Protocol 1: General Biochemical Kinase Assay
This protocol provides a template for determining the IC50 of a derivative against a purified kinase using a luminescence-based assay that measures ATP consumption.
-
Reagent Preparation:
-
Prepare a 2X kinase/substrate solution in kinase assay buffer.
-
Prepare a serial dilution of the test compound in assay buffer. The final DMSO concentration should not exceed 1%.
-
Prepare a 2X ATP solution in assay buffer.
-
-
Assay Procedure: [22]
-
Add 5 µL of the compound serial dilution to the wells of a 384-well plate.
-
Add 5 µL of the 2X kinase/substrate solution to each well and incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 10 µL of the 2X ATP solution.
-
Incubate for 60 minutes at room temperature.
-
Stop the reaction and detect the remaining ATP by adding 20 µL of a luminescence-based ATP detection reagent (e.g., Kinase-Glo®).
-
Incubate for 10 minutes and measure luminescence on a plate reader.
-
-
Data Analysis:
-
Normalize the data using "no enzyme" (100% inhibition) and "DMSO only" (0% inhibition) controls.
-
Plot the normalized data against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50.
-
Protocol 2: General Radioligand Binding Assay for GPCRs
This protocol describes a competitive binding assay to determine the Ki of a derivative for a GPCR target using membrane preparations.[18]
-
Reagent Preparation:
-
Prepare a membrane suspension containing the target receptor in binding buffer.
-
Prepare a 2X solution of a specific radioligand (e.g., 3H-spiperone) at a concentration close to its Kd.
-
Prepare a serial dilution of the test compound.
-
-
Assay Procedure:
-
Add 50 µL of compound dilution to the wells of a 96-well plate.
-
Add 50 µL of the 2X radioligand solution.
-
Add 100 µL of the membrane suspension to initiate the binding reaction.
-
Incubate for a predetermined time (e.g., 60-120 minutes) at room temperature to reach equilibrium.[18]
-
Terminate the assay by rapid filtration through a glass fiber filter plate, followed by washing with ice-cold wash buffer to separate bound from free radioligand.
-
Allow the filters to dry, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Determine non-specific binding using a high concentration of a known unlabeled ligand.
-
Calculate the percent inhibition for each concentration of the test compound.
-
Determine the IC50 value from the dose-response curve and convert it to a Ki value using the Cheng-Prusoff equation.
-
Caption: On-target vs. potential off-target signaling.
Conclusion: From Data to Decision
The systematic evaluation of cross-reactivity is an indispensable component of modern drug discovery. For a privileged scaffold like this compound, a proactive and comprehensive profiling strategy is the most effective way to mitigate risk and build a compelling case for a compound's therapeutic potential. By employing a tiered approach that integrates broad biochemical screening with targeted cellular and functional validation, researchers can generate a robust selectivity profile. This data-driven understanding not only satisfies regulatory expectations but, more importantly, enables informed decision-making, accelerates the development of safer, more effective medicines, and ultimately enhances the probability of clinical success.
References
-
Fernandez, A., & Maddipati, S. (2006). A priori inference of cross reactivity for drug-targeted kinases. Journal of Medicinal Chemistry, 49(11), 3092–3100. Available from: [Link]
-
Koufaki, M., Fotopoulou, T., Iliodromitis, E. K., Bibli, S.-I., Zoga, A., Kremastinos, D. T., & Andreadou, I. (2012). Discovery of 6-[4-(6-nitroxyhexanoyl)piperazin-1-yl)]-9H-purine, as pharmacological post-conditioning agent. Bioorganic & Medicinal Chemistry, 20(19), 5948–5956. Available from: [Link]
-
Bowes, J., Brown, A. J., Hamon, J., Jarolimek, W., Sridhar, A., Waldron, G., & Whitebread, S. (2012). Keynote review: in vitro safety pharmacology profiling: an essential tool for successful drug development. Drug Discovery Today, 17(9-10), 415–424. Available from: [Link]
-
Fei, J., Li, G., Zhang, M., Chen, J., Li, X., Wang, X., ... & Zhang, H. (2021). Synthesis and biological evaluation of 1-(4-(piperazin-1-yl)phenyl)pyridin-2(1H)-one derivatives as potential SSRIs. European Journal of Medicinal Chemistry, 223, 113644. Available from: [Link]
-
Eurofins Discovery. (n.d.). KINOMEscan Technology. Retrieved January 26, 2026, from [Link]
-
Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats. Retrieved January 26, 2026, from [Link]
-
CROaccess. (n.d.). Receptor Binding and Function Service. Retrieved January 26, 2026, from [Link]
-
De, S., Kumar S, A., Shaha, S. K., Kazi, S., Sarkar, N., Banerjee, S., & Dey, S. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Medicinal Chemistry, 13(6), 649–667. Available from: [Link]
-
Shaquiquzzaman, M., Asif, M., & Khan, S. A. (2014). An evolving role of piperazine moieties in drug design and discovery. Mini-Reviews in Medicinal Chemistry, 14(12), 1017-1033. Available from: [Link]
-
Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. Retrieved January 26, 2026, from [Link]
-
Whitebread, S., Hamon, J., Bojanic, D., & Urban, L. (2006). In vitro safety pharmacology profiling. European Pharmaceutical Review. Available from: [Link]
-
Eurofins Discovery. (2016). Whitepaper: KINOMEscan® ELECT Kinase screening and profiling services. Available from: [Link]
-
De, S., Kumar S, A., Shaha, S. K., Kazi, S., Sarkar, N., Banerjee, S., & Dey, S. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Medicinal Chemistry, 13(6), 649–667. Available from: [Link]
-
Li, P., Zhang, L., Snyder, G. L., Johnson, M. W., Johnson, D. E., & Burris, K. D. (2007). Preclinical Pharmacology of FMPD [6-Fluoro-10-[3-(2-methoxyethyl)-4-methyl-piperazin-1-yl]-2-methyl-4 H-3-thia-4,9-diaza-benzo[f]azulene]: A Potential Novel Antipsychotic with Lower Histamine H1 Receptor Affinity Than Olanzapine. Journal of Pharmacology and Experimental Therapeutics, 323(1), 347-356. Available from: [Link]
-
Broshtilova, V., & Balabanova, M. (2013). Cross Skin Reactivity to Tyrosine Kinase Inhibitors in a Patient with Chronic Myelogenous Leukemia. Journal of Cancer Therapy, 4(7), 1141-1144. Available from: [Link]
-
Sharma, S., Kumar, A., & Narasimhan, B. (2021). An Evolving Role of Piperazine Moieties in Drug Design and Discovery. Current Drug Discovery Technologies, 18(4), 464-482. Available from: [Link]
-
Sittampalam, G. S., Gal-Edd, N., Arkin, M., Auld, D., Austin, C., Bejcek, B., ... & Inglese, J. (2012). Receptor Binding Assays for HTS and Drug Discovery. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Available from: [Link]
-
Kumar, A., & Sharma, S. (2019). Synthesis and Biological Evaluation of Some Piperazine Derivatives as Anti-Inflammatory Agents. Journal of Drug Delivery and Therapeutics, 9(4-s), 629-634. Available from: [Link]
-
BMG LABTECH. (2020). Kinase assays. Retrieved January 26, 2026, from [Link]
-
Vieth, M., Sutherland, J. J., & Robertson, D. H. (2007). A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases. Proceedings of the National Academy of Sciences, 104(51), 20522-20527. Available from: [Link]
-
Eurofins Discovery. (n.d.). SafetyScreen Kinase Panel [1mM ATP]. Retrieved January 26, 2026, from [Link]
-
Eurofins Discovery. (n.d.). Industry-leading In Vitro Safety Pharmacology Profiling. Retrieved January 26, 2026, from [Link]
-
Naseer, M. M., Khan, A., Raza, A., Ul-Haq, Z., Hameed, A., Seo, S.-Y., & Choudhary, M. I. (2024). Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors. Frontiers in Chemistry, 12, 1354966. Available from: [Link]
-
Uto, Y., Ogata, T., Kiyotsuka, Y., Ueno, Y., Miyazawa, Y., Kurata, H., ... & Ohsumi, J. (2010). Novel benzoylpiperidine-based stearoyl-CoA desaturase-1 inhibitors: Identification of 6-[4-(2-methylbenzoyl)piperidin-1-yl]pyridazine-3-carboxylic acid (2-hydroxy-2-pyridin-3-ylethyl)amide and its plasma triglyceride-lowering effects in Zucker fatty rats. Bioorganic & Medicinal Chemistry Letters, 20(1), 143-146. Available from: [Link]
-
Technology Networks. (n.d.). KINOMEscan® Kinase Screening & Profiling Services. Retrieved January 26, 2026, from [Link]
-
Desroy, N., Housseman, C., Bock, X., Joncour, A., Bienvenu, N., Cherel, L., ... & Heckmann, B. (2017). Discovery of 2-[[2-Ethyl-6-[4-[2-(3-hydroxyazetidin-1-yl)-2-oxoethyl]piperazin-1-yl]-8-methylimidazo[1,2-a]pyridin-3-yl]methylamino]-4-(4-fluorophenyl)thiazole-5-carbonitrile (GLPG1690), a First-in-Class Autotaxin Inhibitor Undergoing Clinical Evaluation for the Treatment of Idiopathic Pulmonary Fibrosis. Journal of Medicinal Chemistry, 60(9), 3580–3590. Available from: [Link]
-
Zhang, Y., Li, Y., Wang, Y., & Li, X. (2024). Case Report: A patient harboring rare EGFR S768I/V769L compound mutation benefited from afatinib and osimertinib. Frontiers in Oncology, 14, 1346714. Available from: [Link]
-
Al-Qawasmeh, R. A., Al-Hiari, Y. M., Al-Zweri, M. H., Al-Qirim, T. M., & Shattat, G. F. (2020). Synthesis, Biological Evaluation, and QPLD Studies of Piperazine Derivatives as Potential DPP-IV Inhibitors. Letters in Drug Design & Discovery, 17(9), 1145-1154. Available from: [Link]
-
BPS Bioscience. (n.d.). Kinase Screening and Profiling Services. Retrieved January 26, 2026, from [Link]
-
Eurofins Discovery. (2023, January 27). Find your Next Novel Kinase Inhibitor with the KINOMEscan Technology [Video]. YouTube. Available from: [Link]
-
Profacgen. (n.d.). Cell-based Kinase Assays. Retrieved January 26, 2026, from [Link]
-
ChemPartner. (n.d.). In Vitro Safety Pharmacology: A Roadmap to Safer and More Effective Drugs. Retrieved January 26, 2026, from [Link]
-
MilliporeSigma. (n.d.). Receptor Binding Assays - Multiwell Plates. Retrieved January 26, 2026, from [Link]
-
Jeschke, P. (2022). Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 1. Journal of Agricultural and Food Chemistry, 70(24), 7177–7221. Available from: [Link]
-
Sharma, A., Kumar, V., & Singh, R. (2023). Pyridine scaffold-bearing drugs in therapeutic applications. RSC Advances, 13(1), 1-21. Available from: [Link]
-
Perceptive. (n.d.). Radioligand Binding Assay Services. Retrieved January 26, 2026, from [Link]
-
Pothuri, L. K., & Mantena, S. R. (2024). Targeting ATR-CHK1 and ATM-CHK2 Axes in Pancreatic Cancer—A Comprehensive Review of Literature. Cancers, 16(3), 577. Available from: [Link]
-
Eurofins Discovery. (n.d.). KINOMEscan® Kinase Profiling Platform. Retrieved January 26, 2026, from [Link]
-
ICE Bioscience. (n.d.). Kinase Panel Screening for Drug Discovery. Retrieved January 26, 2026, from [Link]
-
Johannes, J. W., Almeida, L., Daly, K., Ferguson, A. D., Fomina, D. A., Hales, N., ... & Wilson, J. R. (2024). Discovery of 6-Fluoro-5-{4-[(5-fluoro-2-methyl-3-oxo-3,4-dihydroquinoxalin-6-yl)methyl]piperazin-1-yl}- N-methylpyridine-2-carboxamide (AZD9574): A CNS-Penetrant, PARP1-Selective Inhibitor. Journal of Medicinal Chemistry. Available from: [Link]
-
Reaction Biology. (n.d.). Safety and Off-Target Drug Screening Services. Retrieved January 26, 2026, from [Link]
-
Grant, S. K. (2012). Assay Development for Protein Kinase Enzymes. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Available from: [Link]
-
Salehi, B., Sestili, P., Stafilov, T., Rad, J. S., & Sharifi-Rad, J. (2023). Piperine: Chemistry and Biology. Molecules, 28(24), 8171. Available from: [Link]
-
Cusimano, G., Favarò, G., & D'Oria, V. (2021). The piperazine scaffold for novel drug discovery efforts: the evidence to date. Expert Opinion on Drug Discovery, 16(12), 1461-1476. Available from: [Link]
-
Gifford Bioscience. (n.d.). About Ligand Binding Assays. Retrieved January 26, 2026, from [Link]
-
Singh, U. P., & Singh, R. P. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Current Organic Chemistry, 25(12), 1432-1457. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. The piperazine scaffold for novel drug discovery efforts: the evidence to date - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]
- 4. Pyridine: the scaffolds with significant clinical diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A priori inference of cross reactivity for drug-targeted kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Keynote review: in vitro safety pharmacology profiling: an essential tool for successful drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ChemPartner [chempartner.com]
- 10. reactionbiology.com [reactionbiology.com]
- 11. pnas.org [pnas.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 14. reactionbiology.com [reactionbiology.com]
- 15. technologynetworks.com [technologynetworks.com]
- 16. emea.eurofinsdiscovery.com [emea.eurofinsdiscovery.com]
- 17. croaccess.com [croaccess.com]
- 18. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. drugtargetreview.com [drugtargetreview.com]
- 20. reactionbiology.com [reactionbiology.com]
- 21. Cell-based Kinase Assays - Profacgen [profacgen.com]
- 22. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Evaluating the performance of different catalysts for the synthesis of 6-(4-methylpiperazin-1-yl)nicotinaldehyde
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 6-(4-methylpiperazin-1-yl)nicotinaldehyde, a key building block in medicinal chemistry, presents a choice between two primary catalytic strategies: the modern, palladium-catalyzed Buchwald-Hartwig amination and the classic, catalyst-free Nucleophilic Aromatic Substitution (SNAr). The selection of the optimal synthetic route is contingent upon a nuanced understanding of the underlying mechanisms, catalyst performance, and reaction conditions. This guide provides an in-depth, objective comparison of these two methodologies, supported by experimental data, to empower researchers in making informed decisions for their synthetic campaigns.
At a Glance: Buchwald-Hartwig vs. SNAr for this compound Synthesis
| Feature | Buchwald-Hartwig Amination | Nucleophilic Aromatic Substitution (SNAr) |
| Catalyst | Palladium-based (e.g., Pd(OAc)₂, Pd₂(dba)₃) with a phosphine ligand. | Typically catalyst-free; can be acid-catalyzed.[1] |
| Key Advantage | Broad substrate scope, including less reactive aryl chlorides. | Cost-effective (no precious metal catalyst), simpler purification. |
| Common Substrate | 6-Chloronicotinaldehyde or 6-Bromonicotinaldehyde. | 6-Chloronicotinaldehyde or 6-Fluoronicotinaldehyde. |
| Reaction Conditions | Generally requires higher temperatures (80-120 °C) and an inert atmosphere. | Can often be performed under milder conditions, sometimes in aqueous media.[2] |
| Yields | Often high to excellent, but can be sensitive to ligand and base selection. | Variable; highly dependent on the electronic activation of the substrate. |
| Cost | Higher, due to the precious metal catalyst and specialized ligands. | Lower, due to the absence of a metal catalyst. |
The Mechanistic Underpinnings: A Tale of Two Pathways
The choice between a palladium-catalyzed approach and a catalyst-free SNAr reaction is fundamentally a choice between two distinct mechanistic pathways. Understanding these pathways is crucial for troubleshooting and optimizing the synthesis of this compound.
The Buchwald-Hartwig Amination: A Palladium-Mediated Dance
The Buchwald-Hartwig amination is a powerful cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine. The reaction is mediated by a palladium catalyst and proceeds through a catalytic cycle involving Pd(0) and Pd(II) species. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of 6-chloronicotinaldehyde.
-
Amine Coordination and Deprotonation: 1-Methylpiperazine coordinates to the palladium center, followed by deprotonation by a base to form a palladium amido complex.
-
Reductive Elimination: The desired product, this compound, is formed, and the Pd(0) catalyst is regenerated.
dot graph { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
"Pd(0)L" [label="Active Pd(0) Catalyst"]; "Pd(II) Complex" [label="Oxidative Addition\n(Pd(II) Complex)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Amido Complex" [label="Amine Coordination\n& Deprotonation\n(Amido Complex)", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Product" [label="this compound", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];
Nucleophilic Aromatic Substitution (SNAr): A Catalyst-Free Approach
The SNAr reaction is a two-step process that relies on the electronic activation of the aromatic ring by electron-withdrawing groups. In the case of 6-chloronicotinaldehyde, the aldehyde group at the 3-position and the nitrogen atom in the pyridine ring work in concert to activate the 6-position for nucleophilic attack. The mechanism involves:
-
Nucleophilic Attack: The nucleophile, 1-methylpiperazine, attacks the carbon atom bearing the chlorine, forming a resonance-stabilized intermediate known as a Meisenheimer complex.
-
Leaving Group Departure: The chloride ion is expelled, and the aromaticity of the pyridine ring is restored, yielding the final product.
Performance Comparison: A Data-Driven Analysis
Buchwald-Hartwig Amination: High Yields at a Cost
The Buchwald-Hartwig amination is renowned for its ability to achieve high yields, even with challenging substrates like electron-deficient heteroaryl chlorides. For the amination of 6-chloropyridine derivatives, the choice of ligand is critical to success. Sterically hindered and electron-rich phosphine ligands, such as Xantphos or RuPhos, are often employed to facilitate the challenging oxidative addition step and promote efficient reductive elimination.
Representative Experimental Data (Analogous System):
| Substrate | Amine | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 2,4-Dichloropyridine | Aniline | Pd(OAc)₂ / Xantphos | Cs₂CO₃ | Toluene | 110 | 18 | 85 |
| 6-Bromonicotinonitrile | Morpholine | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 100 | 12 | 92 |
Note: This data is representative of typical conditions for similar substrates and may require optimization for the synthesis of this compound.
Nucleophilic Aromatic Substitution (SNAr): Simplicity and Cost-Effectiveness
The SNAr approach offers a more straightforward and economical route to this compound, provided the substrate is sufficiently activated. The presence of the electron-withdrawing aldehyde group at the 3-position of 6-chloronicotinaldehyde makes it a viable candidate for this reaction. The regioselectivity of SNAr on substituted dichloropyridines can be influenced by the nature of the substituent and the solvent.[3] For instance, in the reaction of 2,6-dichloro-3-cyanopyridine with 1-methylpiperazine, the substitution preferentially occurs at the 6-position.[3]
Representative Experimental Data (Analogous System):
| Substrate | Amine | Solvent | Base | Temp. (°C) | Time (h) | Yield (%) |
| 2,6-Dichloro-3-cyanopyridine | 1-Methylpiperazine | Acetonitrile | K₂CO₃ | 80 | 6 | 90 (at C6) |
| 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde | Various Amines | Ethanol | Triethylamine | Reflux | 3 | Moderate to Good |
Note: This data is for analogous systems and highlights the feasibility of SNAr. Conditions for 6-chloronicotinaldehyde would need to be optimized.
Experimental Protocols
General Protocol for Buchwald-Hartwig Amination
-
Reaction Setup: To an oven-dried Schlenk tube, add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%), the phosphine ligand (e.g., Xantphos, 4 mol%), and the base (e.g., Cs₂CO₃, 1.5 equiv.).
-
Reagent Addition: Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen). Add 6-chloronicotinaldehyde (1.0 equiv.), 1-methylpiperazine (1.2 equiv.), and the solvent (e.g., toluene).
-
Reaction Execution: Stir the mixture at the desired temperature (e.g., 110 °C) and monitor the reaction progress by TLC or LC-MS.
-
Work-up and Purification: Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite. The filtrate is then washed, dried, and concentrated. The crude product is purified by column chromatography.
General Protocol for Nucleophilic Aromatic Substitution (SNAr)
-
Reaction Setup: In a round-bottom flask, dissolve 6-chloronicotinaldehyde (1.0 equiv.) in a suitable solvent (e.g., acetonitrile or ethanol).
-
Reagent Addition: Add 1-methylpiperazine (1.5 equiv.) and a base (e.g., K₂CO₃, 2.0 equiv.).
-
Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 80 °C or reflux) and monitor its progress by TLC or LC-MS.
-
Work-up and Purification: After the reaction is complete, cool the mixture and remove the solvent under reduced pressure. The residue is then partitioned between water and an organic solvent. The organic layer is washed, dried, and concentrated to afford the crude product, which is then purified by column chromatography or recrystallization.
Conclusion and Recommendations
The choice between Buchwald-Hartwig amination and Nucleophilic Aromatic Substitution for the synthesis of this compound is a trade-off between efficiency and cost.
-
For high-throughput synthesis and cases where maximizing yield is paramount, the Buchwald-Hartwig amination is the superior choice. Its broad applicability and tolerance for a wide range of functional groups make it a reliable, albeit more expensive, option. The key to success lies in the careful selection and optimization of the palladium precursor, ligand, and base.
-
For large-scale synthesis where cost and process simplicity are major drivers, the Nucleophilic Aromatic Substitution (SNAr) method is highly attractive. The inherent electronic activation of the 6-chloronicotinaldehyde substrate makes it a good candidate for this catalyst-free approach. The reaction conditions are generally milder, and the work-up is simpler, leading to a more environmentally benign and cost-effective process.
Ultimately, the optimal catalytic strategy will depend on the specific project goals, available resources, and the scale of the synthesis. It is recommended to perform small-scale trials of both methods to determine the most efficient and economical route for the production of this compound.
References
-
ChemRxiv. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Retrieved from [Link]
- Ruiz-Castillo, P., & Buchwald, S. L. (2016). The Buchwald–Hartwig Amination After 25 Years.
-
ResearchGate. (n.d.). Optimization of the Buchwald-Hartwig reaction. Retrieved from [Link]
- Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study. (2022).
-
ResearchGate. (n.d.). Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. Retrieved from [Link]
-
ResearchGate. (n.d.). Effects of the Pyridine 3-Substituent on Regioselectivity in the Nucleophilic Aromatic Substitution Reaction of 3-Substituted 2,6-Dichloropyridines with 1-Methylpiperazine Studied by a Chemical Design Strategy. Retrieved from [Link]_
-
Green Chemistry. (n.d.). A comparative study of palladium-gold and palladium-tin catalysts in the direct synthesis of H2O2. Retrieved from [Link]
- Google Patents. (n.d.). Process for the preparation of aqueous nicotinaldehyde.
-
ResearchGate. (n.d.). ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Retrieved from [Link]
-
MDPI. (n.d.). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Retrieved from [Link]
- Universidad del Atlántico. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde.
-
Preprints.org. (2023). Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in Water. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Synthesis of New Derivatives of 1-Azaphenothiazine via Buchwald-Hartwig Amination Methodology. Retrieved from [Link]
- Google Patents. (n.d.). Process for the preparation of aqueous nicotinaldehyde.
-
ResearchGate. (n.d.). (PDF) Synthesis of New Derivatives of 1-Azaphenothiazine via Buchwald-Hartwig Amination Methodology. Retrieved from [Link]
-
ResearchGate. (n.d.). Comparison of palladium leaching from the Pd/MWCNT catalyst in important organic synthesis reactions. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Retrieved from [Link]
Sources
Comparison of analytical methods for the characterization of 6-(4-methylpiperazin-1-yl)nicotinaldehyde
An authoritative guide by a Senior Application Scientist.
A Comparative Guide to the Analytical Characterization of 6-(4-methylpiperazin-1-yl)nicotinaldehyde
Abstract
This compound is a heterocyclic aldehyde of interest in medicinal chemistry and materials science, serving as a versatile building block for more complex molecular architectures. Its synthesis and subsequent use in multi-step reactions necessitate a robust analytical framework to confirm its identity, quantify its purity, and assess its stability. This guide provides a comparative analysis of key analytical methods for the comprehensive characterization of this compound. We will delve into the practical application and data interpretation of spectroscopic, chromatographic, and spectrometric techniques, offering field-proven insights and detailed protocols for researchers and drug development professionals. The discussion is grounded in fundamental principles, explaining the causality behind experimental choices to ensure validated and reproducible results.
Introduction: The Analytical Imperative
The molecule this compound possesses three key structural features that dictate the analytical strategy for its characterization:
-
Aromatic Aldehyde: The nicotinaldehyde core contains a reactive carbonyl group and a pyridine ring, which are chromophoric and possess unique spectroscopic signatures.
-
Tertiary Amine Moiety: The N-methylpiperazine group is basic, influencing the compound's solubility and chromatographic behavior. It also provides distinct signals in NMR spectroscopy.
-
Potential for Impurities: Synthesis of this molecule can result in process-related impurities, such as starting materials, by-products, or degradation products.
A multi-faceted analytical approach is therefore not just recommended but essential for a complete quality assessment. This guide will compare the utility of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, High-Performance Liquid Chromatography (HPLC), and High-Resolution Mass Spectrometry (HRMS).
Structural Elucidation: Spectroscopic and Spectrometric Methods
The first step in any analysis is the unequivocal confirmation of the molecular structure. NMR and HRMS are the cornerstones of this process.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for determining the precise arrangement of atoms in a molecule. For this compound, both ¹H and ¹³C NMR are indispensable.
Expertise & Causality: The choice of solvent is critical. Deuterated chloroform (CDCl₃) is a common starting point, but if solubility is an issue, deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent alternative. The basicity of the piperazine nitrogen can sometimes lead to peak broadening; adding a drop of D₂O can sharpen N-H signals if any exchangeable protons are present, though none are expected in the final structure.
Predicted ¹H NMR Spectrum:
-
Aldehyde Proton (~9.5-10.5 ppm): A singlet, highly deshielded due to the electronegativity of the oxygen and the aromatic ring current.
-
Aromatic Protons (~7.0-8.5 ppm): Three distinct signals corresponding to the protons on the pyridine ring, exhibiting characteristic coupling patterns (doublets, doublets of doublets).
-
Piperazine Protons (~3.0-4.0 ppm): Two sets of triplets or multiplets corresponding to the four protons adjacent to the two nitrogen atoms.
-
Methyl Protons (~2.2-2.8 ppm): A singlet corresponding to the three protons of the N-methyl group.
Predicted ¹³C NMR Spectrum:
-
Carbonyl Carbon (~190-200 ppm): The aldehyde carbon will be the most downfield signal.
-
Aromatic Carbons (~110-160 ppm): Signals corresponding to the carbons of the pyridine ring.
-
Piperazine Carbons (~45-55 ppm): Signals for the carbon atoms within the piperazine ring.
-
Methyl Carbon (~45 ppm): The N-methyl carbon signal.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.
-
Instrument Setup: Acquire spectra on a 400 MHz or higher spectrometer.
-
¹H NMR Acquisition: Acquire a standard proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. This experiment requires more time (hundreds to thousands of scans) due to the low natural abundance of ¹³C.
-
Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Integrate the ¹H NMR signals and reference the spectra to the residual solvent peak.
High-Resolution Mass Spectrometry (HRMS)
While NMR confirms the connectivity, HRMS provides the exact molecular formula, offering a high degree of confidence in the compound's identity.
Expertise & Causality: Electrospray ionization (ESI) is the preferred method for this molecule. The basic nitrogen of the piperazine ring is readily protonated, leading to a strong signal for the [M+H]⁺ ion in positive ion mode. This makes the molecule highly amenable to ESI-MS analysis.
Expected Result:
-
Molecular Formula: C₁₁H₁₅N₃O
-
Monoisotopic Mass: 205.1215
-
Expected [M+H]⁺ Ion: 206.1288
An HRMS instrument should be able to measure this mass to within 5 ppm, providing strong evidence for the elemental composition.
Experimental Protocol: HRMS Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. Further dilute this stock solution to a final concentration of 1-10 µg/mL.
-
Instrumentation: Use an ESI source coupled to a high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap.
-
Method Parameters:
-
Ionization Mode: Positive ESI.
-
Mass Range: Scan a range that includes the expected molecular ion, e.g., m/z 50-500.
-
Capillary Voltage: Typically 3-4 kV.
-
Source Temperature: Optimize based on the instrument (e.g., 100-150 °C).
-
-
Data Analysis: Identify the peak corresponding to the [M+H]⁺ ion and compare the measured exact mass to the theoretical mass. The mass error should be calculated and reported.
Purity Assessment: The Power of Chromatography
Confirming the structure is only half the battle. Determining the purity of the compound is critical for its intended use. HPLC is the gold standard for this purpose.
High-Performance Liquid Chromatography (HPLC)
HPLC separates the target compound from any impurities, allowing for accurate quantification.
Expertise & Causality: The basic nature of the piperazine moiety necessitates careful method development. Using a standard C18 column with a neutral mobile phase (e.g., methanol/water) will likely result in poor peak shape (tailing) due to interactions between the basic analyte and residual acidic silanols on the silica support. To achieve a sharp, symmetrical peak, it is essential to either:
-
Use a low pH mobile phase: Adding an acid like formic acid (0.1%) or trifluoroacetic acid (0.1%) to the mobile phase will protonate the piperazine nitrogen, minimizing interactions with the stationary phase.
-
Use a high pH mobile phase with a pH-stable column: This deprotonates the silanols, also reducing unwanted interactions.
A photodiode array (PDA) detector is highly recommended as it can provide UV spectra for each peak, helping to distinguish impurities from the main compound and indicating peak purity.
Experimental Protocol: HPLC Method Development
-
Column Selection: Start with a C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Acetonitrile.
-
-
Gradient Elution: Run a scouting gradient from 5% to 95% B over 15 minutes to determine the approximate elution time of the analyte.
-
Method Optimization: Based on the scouting run, develop an optimized isocratic or gradient method that provides good resolution between the main peak and any impurities. A typical starting point could be a 70:30 mix of A:B.
-
System Parameters:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Monitor at a wavelength where the compound has strong absorbance (e.g., 254 nm or the λmax determined by UV-Vis spectroscopy).
-
-
Quantification: Calculate the purity by area percent (% Area = [Area of Main Peak / Total Area of All Peaks] x 100).
Workflow for HPLC Method Development
Caption: Workflow for developing a robust HPLC purity method.
Complementary and Orthogonal Techniques
While NMR, HRMS, and HPLC form the core analytical suite, other techniques provide valuable complementary information.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and simple method to confirm the presence of key functional groups.
Expected Key Peaks:
-
~1690-1710 cm⁻¹: A strong C=O stretch from the aldehyde.
-
~1550-1600 cm⁻¹: C=C and C=N stretching vibrations from the pyridine ring.
-
~2720 and 2820 cm⁻¹: Two weak C-H stretching bands characteristic of an aldehyde C-H bond.
This technique serves as a quick identity check, especially for confirming the presence of the critical carbonyl group.
Comparative Summary of Analytical Methods
The table below summarizes the primary applications and limitations of each technique for the characterization of this compound.
| Technique | Primary Information | Strengths | Limitations |
| ¹H & ¹³C NMR | Atomic connectivity, structural confirmation | Unambiguous structure elucidation | Lower sensitivity, relatively expensive |
| HRMS | Elemental composition, molecular weight | High sensitivity and mass accuracy | Provides no information on isomerism or connectivity |
| HPLC-UV/PDA | Purity, quantification of impurities | High precision and sensitivity for quantitative analysis | Requires a chromophore, method development can be time-consuming |
| IR Spectroscopy | Presence of functional groups | Fast, non-destructive, simple sample preparation | Provides limited structural detail, not suitable for quantification |
An Integrated Analytical Strategy
For a comprehensive characterization of a newly synthesized batch, a tiered approach is most effective. This ensures that resources are used efficiently while guaranteeing the quality of the material.
Workflow for Complete Compound Characterization
Caption: An integrated workflow for the complete characterization of the target compound.
Conclusion
The characterization of this compound requires a synergistic combination of analytical techniques. While NMR and HRMS provide definitive structural evidence, HPLC is essential for quantifying purity. Each method offers unique insights, and when used in concert, they provide a comprehensive and trustworthy assessment of the compound's identity and quality. This integrated strategy is fundamental to ensuring the reliability and reproducibility of any downstream scientific application.
References
-
Introduction to Spectroscopy by Donald L. Pavia, Gary M. Lampman, George S. Kriz, and James R. Vyvyan. A foundational text covering NMR, IR, and MS. Cengage Learning. [Link]
-
Practical HPLC Method Development by Lloyd R. Snyder, Joseph J. Kirkland, and John W. Dolan. The authoritative guide on HPLC. Wiley. [Link]
-
Spectrometric Identification of Organic Compounds by Robert M. Silverstein, Francis X. Webster, David J. Kiemle, and David L. Bryce. A classic textbook for interpreting spectral data. Wiley. [Link]
Structure-activity relationship (SAR) studies of 6-(4-methylpiperazin-1-yl)nicotinaldehyde derivatives
A Comprehensive Guide to the Structure-Activity Relationship of 6-(4-Methylpiperazin-1-yl)nicotinaldehyde Derivatives as Kinase Inhibitors
Introduction: The Prominence of the Nicotinaldehyde Scaffold in Kinase Inhibition
The this compound scaffold has emerged as a privileged structure in the design of novel kinase inhibitors. Kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, particularly cancer.[1] The pyridine core of the nicotinaldehyde provides a versatile template for substitution, allowing for the fine-tuning of electronic and steric properties to achieve potent and selective inhibition of various kinases. The 4-methylpiperazine moiety is a common feature in many approved kinase inhibitors, often contributing to improved solubility, cell permeability, and favorable interactions within the ATP-binding pocket of kinases.[2] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of this compound derivatives, compares their performance with alternative kinase inhibitors, and details the experimental protocols for their evaluation.
Deciphering the Structure-Activity Relationship (SAR)
The biological activity of this compound derivatives is highly contingent on the nature and position of substituents on both the pyridine and piperazine rings. While a comprehensive SAR study on the exact nicotinaldehyde scaffold is not extensively published, we can infer critical relationships from closely related 6-piperazinylpyridine and similar heterocyclic structures investigated as kinase inhibitors.
The Core Scaffold: A Foundation for Kinase Interaction
The pyridine ring acts as a key pharmacophore, often forming hydrogen bonds with the hinge region of the kinase ATP-binding site. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, a crucial interaction for anchoring the inhibitor. The aldehyde group at the 3-position offers a reactive handle for further chemical modification, allowing for the introduction of various functionalities to explore the surrounding binding pocket and enhance potency and selectivity.
Impact of Substituents on the Pyridine Ring
Modifications to the pyridine ring can significantly influence inhibitory activity. For instance, in related quinazoline-based PI3Kα inhibitors, substitutions at equivalent positions that enhance electron-donating or withdrawing properties can modulate the pKa of the heterocyclic core, thereby affecting the strength of the hinge-binding interaction.[1] The introduction of bulky groups can also be used to probe for and exploit specific sub-pockets within the kinase active site to enhance selectivity.
The Role of the 4-Methylpiperazine Moiety
The 4-methylpiperazine group is a critical component for the activity of many kinase inhibitors. Its primary roles include:
-
Solubility and Pharmacokinetics: The basic nitrogen of the piperazine ring is often protonated at physiological pH, which can enhance aqueous solubility and improve pharmacokinetic properties.
-
Target Engagement: This moiety can extend into the solvent-exposed region of the ATP-binding site or interact with specific residues. The methyl group on the piperazine can contribute to hydrophobic interactions, further stabilizing the inhibitor-kinase complex.[3] In the context of some kinase inhibitors, the flexibility of the piperazine ring allows it to adopt optimal conformations for binding.[3]
The following diagram illustrates the key structural components of the this compound scaffold and their putative roles in kinase inhibition.
Caption: Key structural features of the this compound scaffold and their potential interactions within a kinase active site.
Comparative Analysis with Alternative Kinase Inhibitors
To provide a clear perspective on the potential of this compound derivatives, it is essential to compare them with established kinase inhibitors targeting similar pathways. Given the prevalence of this scaffold in PI3K inhibitor design, we will compare a representative compound from this class with other known PI3K inhibitors.
| Compound/Class | Core Scaffold | Target Kinase(s) | Reported IC50 | Key Features & Rationale |
| GDC-0941 [4] | Thieno[3,2-d]pyrimidine | Class I PI3K | PI3Kα: 3 nM | Potent and selective oral inhibitor of Class I PI3K. The thienopyrimidine core mimics the adenine ring of ATP. |
| Idelalisib | Purine | PI3Kδ | PI3Kδ: 2.5 nM | Selective inhibitor of PI3Kδ, approved for the treatment of certain B-cell malignancies. The purine scaffold is a classic ATP-mimetic. |
| Alpelisib | 2-aminothiazole | PI3Kα | PI3Kα: 5 nM | A potent and selective PI3Kα inhibitor, particularly effective in tumors with PIK3CA mutations. The thiazole ring offers a distinct hinge-binding motif. |
| Hypothetical Nicotinaldehyde Derivative | Pyridine | PI3K (putative) | N/A | The pyridine core offers a different nitrogen arrangement for hinge binding compared to purines and pyrimidines, potentially leading to altered selectivity profiles. The 4-methylpiperazine is a common feature for enhancing solubility and potency. |
This comparative table highlights the diversity of chemical scaffolds that can achieve potent kinase inhibition. The this compound scaffold represents a promising avenue for developing novel inhibitors with potentially unique selectivity profiles due to its distinct heterocyclic core.
Experimental Protocols: A Guide to Evaluation
The robust evaluation of novel kinase inhibitors requires a series of well-controlled experiments. The following protocols provide a framework for assessing the activity of this compound derivatives.
Protocol 1: In Vitro Kinase Inhibition Assay (Example: PI3Kα)
This assay determines the direct inhibitory effect of a compound on the enzymatic activity of the target kinase.
Causality Behind Experimental Choices:
-
ATP Concentration: The concentration of ATP is typically set at or near the Km value for the kinase to ensure that the assay is sensitive to competitive inhibitors.
-
Kinase and Substrate: Purified, recombinant kinase and a specific substrate are used to ensure the measured activity is solely due to the target of interest.
-
Detection Method: A variety of methods can be used to detect kinase activity, such as phosphorylation-specific antibodies or luminescence-based ATP detection kits. The choice depends on the available equipment and the desired throughput.
Step-by-Step Methodology:
-
Compound Preparation: Dissolve the test compounds in 100% DMSO to create stock solutions. Serially dilute the compounds in assay buffer to the desired concentrations.
-
Assay Plate Preparation: Add the diluted compounds to a 384-well assay plate. Include controls for 100% inhibition (no enzyme) and 0% inhibition (DMSO vehicle).
-
Kinase Reaction:
-
Add the purified PI3Kα enzyme to each well and incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding a mixture of the substrate (e.g., PIP2) and ATP.
-
Allow the reaction to proceed for a specified time (e.g., 60 minutes) at room temperature.
-
-
Detection:
-
Stop the reaction by adding a detection reagent (e.g., ADP-Glo™ Kinase Assay from Promega).
-
Measure the luminescence signal using a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the controls.
-
Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
-
Protocol 2: Cellular Proliferation Assay
This assay assesses the ability of a compound to inhibit the growth of cancer cells, which is often a downstream consequence of kinase inhibition.
Causality Behind Experimental Choices:
-
Cell Line Selection: Choose a cancer cell line known to be dependent on the target kinase pathway (e.g., a cell line with a PIK3CA mutation for a PI3Kα inhibitor).
-
Assay Duration: The incubation time (e.g., 72 hours) should be sufficient to observe a significant effect on cell proliferation.
-
Readout: A variety of methods can be used to measure cell viability, such as MTT, CellTiter-Glo®, or direct cell counting.
Step-by-Step Methodology:
-
Cell Seeding: Seed the chosen cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound. Include a DMSO vehicle control.
-
Incubation: Incubate the cells for 72 hours at 37°C in a humidified CO2 incubator.
-
Viability Measurement:
-
Add a viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay from Promega) to each well.
-
Measure the luminescence signal using a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition of cell proliferation for each compound concentration.
-
Determine the GI50 (concentration for 50% growth inhibition) value by plotting the data and fitting it to a dose-response curve.
-
The following workflow diagram illustrates the process of evaluating a novel kinase inhibitor.
Sources
- 1. Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition [mdpi.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 4. The identification of 2-(1H-indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a potent, selective, orally bioavailable inhibitor of class I PI3 kinase for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Definitive Guide to the Proper Disposal of 6-(4-Methylpiperazin-1-yl)nicotinaldehyde
As a Senior Application Scientist, my primary goal is to empower researchers with the knowledge to handle specialized chemical reagents not just effectively, but safely. The proper disposal of a compound is as critical as its application in any experiment. This guide provides a comprehensive, step-by-step operational plan for the safe disposal of 6-(4-Methylpiperazin-1-yl)nicotinaldehyde, grounding every recommendation in established safety protocols and the compound's specific chemical nature. Our approach is built on the principle that a well-informed scientist is a safe scientist, ensuring that every procedure is a self-validating system of safety and compliance.
Hazard Assessment: A Structure-Based Approach
Since this compound is a specialized research chemical, a specific, universally adopted Safety Data Sheet (SDS) may not be readily available. Therefore, a prudent safety assessment must be conducted by evaluating the hazards of its core functional groups: the pyridine aldehyde and the N-methylpiperazine moieties.
The pyridine aldehyde structure is analogous to compounds known to be skin, eye, and respiratory irritants.[1][2] The N-methylpiperazine group, a substituted aliphatic amine, imparts basicity and is structurally similar to compounds that are flammable, corrosive, and capable of causing severe skin and eye damage.[3]
Based on these well-characterized analogs, we can infer the hazard profile for this compound. This proactive hazard assessment is fundamental to establishing a safe handling and disposal protocol.
| Hazard Category | Classification | Justification based on Structural Analogs |
| Skin Corrosion/Irritation | Category 1B or 2 (Causes severe skin burns or irritation) | The N-methylpiperazine moiety is corrosive.[3] Pyridine aldehydes are known skin irritants.[1][2][4] |
| Serious Eye Damage/Irritation | Category 1 (Causes serious eye damage) | Both pyridine aldehydes and piperazine derivatives are known to cause serious eye irritation or damage.[1][2][3][4] |
| Respiratory Irritation | Category 3 (May cause respiratory irritation) | Inferred from pyridine aldehyde analogs.[1][2] |
| Acute Toxicity (Inhalation) | Category 4 (Harmful if inhaled) | Inferred from N-methylpiperazine. |
| Flammability | Flammable or Combustible Liquid | N-methylpiperazine and similar amines are flammable or combustible liquids.[3][5][6] |
Mandatory Personal Protective Equipment (PPE)
Given the assessed hazards, a stringent PPE protocol is non-negotiable. The objective is to create a complete barrier against potential exposure through inhalation, ingestion, or dermal contact.[7][8]
-
Hand Protection : Wear nitrile or neoprene gloves. Given the corrosive potential, ensure gloves have an appropriate thickness (e.g., >0.11 mm) and are changed immediately upon contamination.[2]
-
Eye Protection : Chemical splash goggles are mandatory. For operations with a higher risk of splashing, a face shield should be worn in addition to goggles.[9][10]
-
Body Protection : A flame-resistant lab coat, buttoned completely, is required.[9] Long pants and closed-toe, non-absorbent shoes are essential to cover all skin.[9]
-
Respiratory Protection : All handling of the solid compound or its solutions should be performed within a certified chemical fume hood to mitigate inhalation risks.
Immediate Action: Spill Management Protocol
An effective response to an accidental spill is a critical component of laboratory safety. The procedure must account for both the aldehyde and the basic amine functionalities of the molecule.
Step-by-Step Spill Cleanup Procedure (Minor Spills < 100 mL)
-
Alert & Isolate : Immediately alert personnel in the vicinity and restrict access to the spill area.[11]
-
Ventilate : Ensure the chemical fume hood is operating correctly. If the spill is outside a hood, turn off any nearby ignition sources (e.g., hot plates, motors) due to the potential flammability.[6][12]
-
Don PPE : Wear the full PPE ensemble described in Section 2.
-
Contain : For liquid spills, create a dike around the spill using an inert absorbent material like vermiculite, sand, or a commercial spill pillow.[12][13] Work from the outside of the spill inward to prevent spreading.[14]
-
Neutralize & Absorb : Due to the aliphatic amine component, the material is basic. Apply a neutralizer for amines, such as sodium bisulfite, before absorption.[11][13] After neutralization, absorb the remaining liquid with vermiculite or another suitable absorbent.
-
Collect Waste : Carefully scoop the absorbed material and neutralizer into a clearly labeled, sealable, and chemically resistant container (e.g., a polyethylene bucket or bag).[14][15] Label it as "Spill Debris containing this compound".
-
Decontaminate : Clean the spill surface with soap and water.[15] For highly toxic materials, the rinse water should also be collected as hazardous waste.[15]
-
Dispose : The sealed container of spill debris must be disposed of as hazardous waste, following the protocol in Section 5.
Caption: Decision workflow for responding to a chemical spill.
Waste Segregation, Collection, and Decontamination
Proper disposal begins with meticulous segregation at the point of generation. This prevents dangerous chemical reactions within the waste container and streamlines the final disposal process.
-
Waste Container : Use a designated, leak-proof, and clearly labeled hazardous waste container. The container material should be compatible with organic amines and aldehydes (e.g., high-density polyethylene).
-
Labeling : The label must clearly state "Hazardous Waste" and list the full chemical name: "this compound". Also, list any solvents used in the waste mixture.
-
Segregation : This compound must be segregated from incompatible materials, especially:
-
Strong Oxidizing Agents : Aldehyd groups can be readily oxidized, potentially leading to an exothermic reaction.
-
Strong Acids : A vigorous acid-base neutralization reaction can occur with the piperazine moiety, generating heat.
-
-
Decontamination of Labware : Glassware and equipment should be rinsed with a suitable organic solvent (e.g., ethanol or acetone) to remove residues. This rinse solvent (rinsate) must be collected and added to the hazardous waste container. Following the solvent rinse, wash labware with soap and water. For stubborn amine residues, a dilute acid wash can be effective, but this wash should also be collected as hazardous waste.[16]
Formal Disposal Protocol: The Cradle-to-Grave Responsibility
Under the guidelines established by the Environmental Protection Agency (EPA) through the Resource Conservation and Recovery Act (RCRA), the generator of the waste is responsible for its management from creation to final disposal ("cradle-to-grave").[17][18] this compound must be disposed of as hazardous waste.
Operational Steps:
-
Waste Determination : The first step is to formally identify the material as hazardous waste based on its characteristics of corrosivity (due to the amine) and potential flammability.[19]
-
Accumulation : Store the sealed and labeled hazardous waste container in a designated Satellite Accumulation Area (SAA) within the laboratory. This area must be under the control of the laboratory personnel.
-
Transfer : Once the container is full, or on a regular schedule, arrange for its transfer to your institution's central hazardous waste management facility.
-
Manifesting and Disposal : The institution's Environmental Health & Safety (EHS) office will manage the final disposal. This involves creating a Uniform Hazardous Waste Manifest, a legal document that tracks the waste.[20] The waste will then be transported by a licensed hazardous waste hauler to a permitted Treatment, Storage, and Disposal Facility (TSDF).[17]
Caption: The cradle-to-grave workflow for hazardous chemical waste.
By adhering to this comprehensive guide, researchers can ensure that the disposal of this compound is conducted with the highest standards of safety, environmental responsibility, and regulatory compliance.
References
-
Georgia Institute of Technology Environmental Health & Safety. Spill Kits and Spill Clean Up Procedures. [Link]
-
United States Environmental Protection Agency. (2025, March 24). Learn the Basics of Hazardous Waste. [Link]
-
FQE Chemicals. (2019, November 4). Chemical cleaning for removal of amine plant scaling. [Link]
-
Occupational Safety and Health Administration. OSHA Technical Manual (OTM) - Section VIII: Chapter 1. [Link]
-
University of Tennessee, Knoxville. Chemical Hygiene Plan & Compliance: Appendix F: Chemical Spill Response Guidelines. [Link]
- Google Patents.
-
ACS Publications - The Journal of Organic Chemistry. (2026, January 22). Synthesis of Heterotriarylmethanes Catalyzed by Chiral Phosphoric Acid with 5-Aminopyrazole and Azadiene. [Link]
-
U.S. Department of Health & Human Services. Personal Protective Equipment (PPE). [Link]
-
Loba Chemie. (2021, October 8). 3-PYRIDINECARBOXALDEHYDE EXTRA PURE - Safety Data Sheet. [Link]
-
Refining Community. (2010, September). Contamination in Amine Systems. [Link]
-
University of Maryland Environmental Safety, Sustainability and Risk. EPA Hazardous Waste Codes. [Link]
-
Princeton University Environmental Health and Safety. Chemical Spill Procedures. [Link]
-
University of Rochester, Department of Chemistry. Workup: Amines. [Link]
-
The City University of New York. Laboratory Chemical Spill Cleanup and Response Guide. [Link]
-
United States Environmental Protection Agency. Proper Handling of Hazardous Waste Guide. [Link]
-
Storemasta. (2025, July 2). Examples of PPE for Various Dangerous Goods Classes. [Link]
-
Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?. [Link]
-
Chemistry For Everyone. (2025, January 6). What Regulations Govern Hazardous Waste Management?. [Link]
-
AEG Environmental. (2016, December 5). Best Practices for Hazardous Waste Disposal. [Link]
Sources
- 1. fishersci.es [fishersci.es]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. fishersci.com [fishersci.com]
- 4. echemi.com [echemi.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. lobachemie.com [lobachemie.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. blog.storemasta.com.au [blog.storemasta.com.au]
- 9. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 10. fishersci.com [fishersci.com]
- 11. ehs.utk.edu [ehs.utk.edu]
- 12. ccny.cuny.edu [ccny.cuny.edu]
- 13. ehs.gatech.edu [ehs.gatech.edu]
- 14. ehs.princeton.edu [ehs.princeton.edu]
- 15. 5.4 Chemical Spill Procedures [ehs.cornell.edu]
- 16. Workup [chem.rochester.edu]
- 17. epa.gov [epa.gov]
- 18. m.youtube.com [m.youtube.com]
- 19. Best Practices for Hazardous Waste Disposal - AEG Environmental [aegenviro.com]
- 20. epa.gov [epa.gov]
Comprehensive Safety and Handling Guide for 6-(4-Methylpiperazin-1-yl)nicotinaldehyde
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling 6-(4-Methylpiperazin-1-yl)nicotinaldehyde. The following protocols are designed to ensure the safe handling, use, and disposal of this compound, grounded in established safety principles and data from analogous chemical structures.
Understanding the Hazard Profile
This compound is a substituted picolinaldehyde. While comprehensive toxicological data for this specific molecule is not widely available, the known hazards of its structural motifs—a picolinaldehyde core and a methylpiperazine substituent—necessitate a cautious approach. The available safety information indicates that this compound is harmful if swallowed, causes skin irritation, and causes serious eye irritation.[1]
Key Hazard Considerations:
-
Oral Toxicity: Harmful if swallowed.[1]
-
Skin Irritation: Causes skin irritation upon contact.[1]
-
Eye Irritation: Poses a risk of serious eye irritation.[1]
-
Respiratory Irritation: Similar compounds, such as 6-Methylpyridine-2-carboxaldehyde, may cause respiratory irritation.[2]
Given the limited specific data, it is prudent to handle this compound as potentially hazardous through all routes of exposure: inhalation, ingestion, and skin/eye contact.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is critical to mitigate the risks associated with handling this compound. The following table summarizes the recommended PPE for various laboratory operations.
| Operation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and preparing solutions | Chemical safety goggles or a face shield | Nitrile or neoprene gloves | Laboratory coat | Recommended to be performed in a chemical fume hood. If not feasible, a NIOSH-approved respirator with an organic vapor cartridge is advised. |
| Conducting reactions and work-up | Chemical safety goggles and a face shield | Nitrile or neoprene gloves | Laboratory coat | Work must be performed in a certified chemical fume hood. |
| Handling spills | Chemical safety goggles and a face shield | Double-gloving with nitrile or neoprene gloves | Chemical-resistant apron over a laboratory coat | A NIOSH-approved respirator with an organic vapor cartridge is mandatory. |
Rationale for PPE Selection
-
Eye and Face Protection: The risk of serious eye irritation necessitates the use of chemical safety goggles at a minimum.[1] For operations with a higher splash risk, such as transfers of larger volumes or reactions under pressure, a full-face shield should be worn in addition to goggles.[3]
-
Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, are essential to prevent skin contact and subsequent irritation.[2] For extended operations or when handling concentrated solutions, consider double-gloving. Always inspect gloves for any signs of degradation or perforation before use and change them frequently.
-
Body Protection: A standard laboratory coat is required to protect against incidental skin contact. For tasks with a significant splash potential, a chemical-resistant apron provides an additional layer of protection.
-
Respiratory Protection: Due to the potential for respiratory irritation from analogous compounds[2], all work should ideally be conducted within a chemical fume hood to minimize inhalation exposure.[4] If a fume hood is unavailable for a specific short-term task, a properly fitted NIOSH-approved respirator with an organic vapor cartridge should be used.
PPE Selection Workflow
The following flowchart provides a decision-making framework for selecting the appropriate level of PPE.
Caption: PPE selection workflow for handling this compound.
Safe Handling and Operational Procedures
Adherence to standard laboratory safety practices is paramount.
-
Engineering Controls: Always handle this compound in a well-ventilated area.[4] A certified chemical fume hood is the preferred engineering control for minimizing inhalation exposure.[4] Ensure that safety showers and eyewash stations are readily accessible and have been recently tested.
-
Personal Hygiene: Avoid all contact with the skin, eyes, and clothing.[2] Do not breathe dust or vapors.[2] Wash hands thoroughly after handling the compound, even if gloves were worn.[5] Do not eat, drink, or smoke in the laboratory.[2]
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[5]
Spill Management and Disposal Plan
Prompt and appropriate action is crucial in the event of a spill.
Spill Cleanup Protocol
-
Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the area if the spill is large or in a poorly ventilated space.
-
Don Appropriate PPE: Before attempting to clean the spill, don the appropriate PPE as outlined in the table above, including respiratory protection.
-
Containment: For liquid spills, contain the material with an inert absorbent material such as vermiculite, sand, or earth.[4][6] For solid spills, carefully sweep or scoop the material to avoid generating dust.
-
Collection: Collect the absorbed or solid material into a suitable, labeled container for hazardous waste disposal.[6]
-
Decontamination: Decontaminate the spill area with a suitable solvent, followed by soap and water.
-
Waste Disposal: Dispose of all contaminated materials, including PPE, as hazardous waste in accordance with local, state, and federal regulations.[4][5]
Waste Disposal
All waste containing this compound should be considered hazardous.
-
Solid Waste: Collect in a labeled, sealed container.
-
Liquid Waste: Collect in a labeled, sealed, and compatible solvent waste container. Do not mix with incompatible waste streams.
-
Empty Containers: Empty containers may retain product residue and should be treated as hazardous waste.
Consult with your institution's Environmental Health and Safety (EHS) department for specific disposal procedures.
Emergency Procedures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5]
-
Skin Contact: Remove all contaminated clothing and shoes. Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[5]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If the individual is not breathing, provide artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink plenty of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2]
References
-
Occupational Safety and Health Administration. Permissible Exposure Limits – OSHA Annotated Table Z-1. Retrieved from [Link]
-
International Labour Organization. (n.d.). International Chemical Safety Cards (ICSC): NICOTINE. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Piperidine - Acute Exposure Guideline Levels for Selected Airborne Chemicals. Retrieved from [Link]
-
Chemsrc. (2025, August 23). Nicotinaldehyde. Retrieved from [Link]
-
U.S. Department of Health and Human Services. (n.d.). Personal Protective Equipment (PPE). CHEMM. Retrieved from [Link]
-
Bundesamt für Verbraucherschutz und Lebensmittelsicherheit (BVL). Personal protective equipment when handling plant protection products. Retrieved from [Link]
-
Washington State Department of Labor & Industries. (2018, November 6). Chapter 296-856 WAC: FORMALDEHYDE. Retrieved from [Link]
-
Sdfine. n-methylpiperazine Safety Data Sheet. Retrieved from [Link]
-
Paustenbach, D., et al. (1997). A recommended occupational exposure limit for formaldehyde based on irritation. Journal of Toxicology and Environmental Health, 50(3), 217-63. Retrieved from [Link]
-
Pesticide Environmental Stewardship. (n.d.). Components of Personal Protective Equipment. Retrieved from [Link]
Sources
- 1. 1216691-10-9|6-(4-Methylpiperazin-1-yl)picolinaldehyde|BLD Pharm [bldpharm.com]
- 2. fishersci.es [fishersci.es]
- 3. Components of Personal Protective Equipment – Pesticide Environmental Stewardship [pesticidestewardship.org]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. assets.thermofisher.cn [assets.thermofisher.cn]
- 6. datasheets.scbt.com [datasheets.scbt.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
